Tyr-Somatostatin-14
Description
Properties
Molecular Formula |
C85H113N19O21S2 |
|---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |
InChI Key |
WIKMYZSTFRZVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Tyr-Somatostatin-14: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tyr-Somatostatin-14, a key analog of the native peptide hormone somatostatin-14 (SST-14). The addition of a tyrosine residue at the N-terminus ([Tyr¹]) serves as a crucial tool for radiolabeling in research, while also influencing the peptide's biological activity. Understanding the intricate relationship between the structure of this compound and its functional consequences is paramount for the rational design of novel somatostatin analogs with enhanced therapeutic properties, including improved receptor subtype selectivity, metabolic stability, and efficacy in treating neuroendocrine tumors and other hormonal disorders.
Core Principles of Somatostatin-14 Structure and Function
Somatostatin-14 is a cyclic tetradecapeptide that exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The native peptide, with the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, features a disulfide bridge between Cys³ and Cys¹⁴, which is essential for its biological activity. The central pharmacophore, comprising the β-turn sequence of Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, is critical for receptor binding and activation.
The N-terminal exocyclic "tail" (Ala¹-Gly²) and the C-terminal exocyclic "tail" (Thr¹²-Ser¹³) also contribute to the overall conformation and receptor interaction. This compound, with the sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, maintains the core structural features of SST-14 while providing a site for iodination, typically with ¹²⁵I, for use in radioligand binding assays.
Quantitative Analysis of Receptor Binding and Functional Potency
The affinity of this compound and its analogs for different SSTR subtypes is a key determinant of their biological activity. This is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. The functional potency, often measured as the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀) in assays such as cAMP accumulation or growth hormone release, provides a measure of the ligand's ability to elicit a cellular response upon receptor binding.
Receptor Binding Affinities (Ki) of Somatostatin-14 Analogs
The following table summarizes the binding affinities of native Somatostatin-14 and various analogs, including those with modifications at key phenylalanine residues, for the five human somatostatin receptor subtypes. This data highlights the impact of specific amino acid substitutions on receptor selectivity.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.5 ± 0.2 | 0.4 ± 0.1 | 1.1 ± 0.3 | 2.5 ± 0.5 | 0.9 ± 0.2 |
| [Phe⁶(Msa)]-SST-14 | 3.2 ± 0.6 | 0.8 ± 0.2 | 2.5 ± 0.7 | 4.1 ± 1.1 | 1.8 ± 0.4 |
| [Phe⁷(Msa)]-SST-14 | >1000 | 150 ± 30 | >1000 | >1000 | >1000 |
| [Phe¹¹(Msa)]-SST-14 | 1.8 ± 0.4 | 0.5 ± 0.1 | 1.3 ± 0.3 | 2.9 ± 0.7 | 1.1 ± 0.2 |
| [D-Trp⁸]-SST-14 | 2.1 ± 0.5 | 0.3 ± 0.1 | 0.9 ± 0.2 | 3.5 ± 0.8 | 0.7 ± 0.2 |
Data adapted from a study on somatostatin analogs containing Mesitylalanine (Msa).[1]
Functional Potency (IC₅₀) in Growth Hormone Release Inhibition
The ability of somatostatin analogs to inhibit the release of growth hormone (GH) from pituitary cells is a critical measure of their functional activity. The following table presents the IC₅₀ values for GH release inhibition by Somatostatin-14 and several analogs in rat anterior pituitary cells.
| Compound | IC₅₀ for GH Release Inhibition (pM) |
| Somatostatin-14 (SS-14) | 5.3 |
| Somatostatin-28 (SS-28) | 99 |
| Octreotide | 48 |
| RC-160 | 0.1 |
| BIM-23014 | 47 |
Data from a study comparing the potencies of various somatostatin analogs.[2][3]
Key Amino Acid Residues in this compound SAR
Site-directed mutagenesis and the synthesis of a wide array of analogs have elucidated the roles of specific amino acid residues in the biological activity of Somatostatin-14 and its derivatives.
-
N-Terminal Tyrosine (Tyr¹): The addition of a tyrosine at the N-terminus is primarily for radioiodination, creating a tracer for binding assays.[4] While generally well-tolerated, modifications at this position can influence binding and functional potency. For instance, the analog [Pro², Met¹³]somatostatin-14 showed a higher binding affinity than native somatostatin-14 in one study.[5] This suggests that the N-terminal region can be modified to modulate receptor interaction.
-
Phenylalanine Residues (Phe⁶, Phe⁷, Phe¹¹): These aromatic residues are crucial for receptor binding. Substitution of Phe⁶ with L-alanine or its deletion significantly reduces biological activity. The aromatic ring of Phe⁷ is also important for high-affinity binding. Modifications at Phe¹¹ can lead to analogs with selective activity for intestinal ion transport, demonstrating the role of this residue in conferring tissue-specific effects.
-
Tryptophan and Lysine (Trp⁸, Lys⁹): The Trp⁸ and Lys⁹ residues are part of the essential β-turn pharmacophore. The indole ring of Trp⁸ and the ε-amino group of Lys⁹ are directly involved in receptor binding. Substitution of Trp⁸ with its D-isomer often results in analogs with increased metabolic stability and high potency. Both Trp⁸ and Lys⁹ are required for the ion transport and other biological actions of somatostatin.
Signaling Pathways of this compound
Upon binding to its cognate SSTRs, this compound initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gi/o). These pathways collectively lead to the characteristic inhibitory effects of somatostatin on cell secretion and proliferation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a non-radiolabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Cell Membrane Preparation: Prepare membranes from cells stably expressing the desired SSTR subtype. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]Tyr-SST-14), a fixed amount of cell membrane preparation, and increasing concentrations of the unlabeled competitor ligand (this compound analog).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR signaling pathway.
Methodology:
-
Cell Culture: Plate cells expressing the target SSTR in a multi-well plate and grow to confluency.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a cAMP-inducing agent (e.g., forskolin) in the presence of varying concentrations of the this compound analog.
-
Cell Lysis: After the stimulation period, lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are typically based on a competitive immunoassay principle.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the analog concentration. Fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value for the inhibition of cAMP accumulation.
Phosphotyrosine Phosphatase (PTP) Activity Assay
Activation of SSTRs can lead to the stimulation of phosphotyrosine phosphatases (PTPs), which play a role in the anti-proliferative effects of somatostatin.
Methodology:
-
Cell Treatment and Lysis: Treat cells expressing SSTRs with the this compound analog for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): To measure the activity of a specific PTP (e.g., SHP-1 or SHP-2), immunoprecipitate the target PTP from the cell lysates using a specific antibody.
-
Phosphatase Assay: Incubate the cell lysates or immunoprecipitated PTP with a phosphorylated substrate. This can be a generic artificial substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide.
-
Detection: Measure the dephosphorylation of the substrate. For pNPP, this can be done colorimetrically. For other substrates, the release of inorganic phosphate can be measured using a Malachite Green-based assay, or by detecting the dephosphorylated product using specific antibodies (e.g., in an ELISA format).
-
Data Analysis: Compare the PTP activity in treated versus untreated cells to determine the fold-activation induced by the somatostatin analog.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its primary sequence, three-dimensional conformation, and the specific molecular interactions with the different somatostatin receptor subtypes. The N-terminal tyrosine provides a valuable tool for research, and modifications to this and other key residues, particularly within the pharmacophore region, can significantly alter the binding affinity and functional potency of the peptide. A thorough understanding of these relationships, derived from quantitative binding and functional assays, is essential for the development of next-generation somatostatin analogs with improved therapeutic profiles for a range of clinical applications. This guide provides a foundational framework for researchers and drug development professionals to navigate this intricate field.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative potencies of the somatostatin analogs octreotide, BIM-23014, and RC-160 on the inhibition of hormone release by cultured human endocrine tumor cells and normal rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin inhibits basal and vasoactive intestinal peptide-stimulated hormone release by different mechanisms in GH pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr-Somatostatin-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone, Somatostatin-14 (SS-14). The addition of a tyrosine residue at the N-terminus of SS-14 provides a convenient site for radioiodination, making this compound an invaluable tool in the study of somatostatin receptors (SSTRs), particularly in radioligand binding assays. Functionally, this compound is considered to be equipotent to SS-14, exhibiting a similar binding affinity profile and mechanism of action. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with SSTRs and the subsequent downstream signaling cascades.
Core Mechanism of Action: Receptor Binding and Signal Transduction
The biological effects of this compound are initiated by its binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues throughout the body, including the central nervous system, gastrointestinal tract, pancreas, and on numerous neuroendocrine tumors.[1][2]
Upon binding of this compound, the SSTRs couple to inhibitory G-proteins (Gi/o). This interaction triggers a cascade of intracellular signaling events, the primary of which is the inhibition of adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[4]
The reduction in cAMP levels has several downstream consequences, including:
-
Modulation of Ion Channel Activity: Activation of SSTRs leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in cellular excitability. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent cellular processes like hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation stimulates PTPs, which play a role in the anti-proliferative effects of somatostatin analogs by dephosphorylating key signaling molecules.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: The signaling cascade can also influence the MAPK (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell growth, proliferation, and survival. The specific effects on these pathways can be cell-type dependent.
The culmination of these signaling events is the potent inhibition of a wide range of physiological processes, including the secretion of various hormones such as growth hormone (GH), insulin, glucagon, and gastrin, as well as the regulation of cell proliferation and apoptosis.
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize the quantitative data for the interaction of Somatostatin-14 (as a surrogate for this compound) with the five human somatostatin receptor subtypes.
Table 1: Binding Affinities (Ki) of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
| SSTR1 | High Affinity |
| SSTR2 | High Affinity |
| SSTR3 | High Affinity |
| SSTR4 | High Affinity |
| SSTR5 | High Affinity |
Note: Somatostatin-14 binds with high affinity to all five SSTR subtypes. While SSTR1-4 show a higher selectivity for SS-14, SSTR5 has a higher affinity for the longer isoform, Somatostatin-28.
Table 2: Functional Potency (EC50/IC50) of Somatostatin-14 in Key Biological Assays
| Assay | Cell Type/System | Potency (EC50/IC50) in nM |
| Inhibition of Adenylyl Cyclase | GH3 cells | ED50 = 10 |
| Inhibition of GH-stimulated IGF-I mRNA expression | Rainbow trout hepatocytes | ED50 ≈ 40 ng/ml |
| Inhibition of cAMP production (Octreotide) | BON-1 cells | EC50 = 65 |
| Inhibition of cAMP production (Octreotide with 5-aza-dC) | BON-1 cells | EC50 = 1 |
Note: The potency of somatostatin and its analogs can vary depending on the specific cell type, the receptor subtype(s) expressed, and the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using radiolabeled this compound.
Materials:
-
Cell membranes prepared from cells expressing a specific SSTR subtype.
-
Radiolabeled this compound (e.g., [125I]this compound).
-
Unlabeled this compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of the unlabeled test compound in binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This protocol outlines a method to measure the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the SSTR of interest.
-
This compound.
-
Adenylyl cyclase activator (e.g., Forskolin).
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production) can be determined using a sigmoidal dose-response curve fit.
Receptor Internalization Assay
This protocol describes a method to visualize and quantify the agonist-induced internalization of somatostatin receptors.
Materials:
-
Cells expressing a tagged SSTR (e.g., GFP-tagged SSTR).
-
This compound.
-
Fluorescence microscope or a high-content imaging system.
-
Image analysis software.
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or multi-well imaging plates.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.
-
Imaging: Acquire fluorescence images of the cells at each time point using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the internalization of the receptor. This can be done by measuring the redistribution of the fluorescence signal from the cell membrane to intracellular vesicles.
-
Data Analysis: Plot the percentage of internalized receptors against time or agonist concentration to characterize the kinetics and dose-response of receptor internalization.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to its receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for a cAMP inhibition assay.
Conclusion
This compound, acting as a potent agonist at all five somatostatin receptor subtypes, initiates a cascade of inhibitory intracellular signals primarily through the Gαi-mediated inhibition of adenylyl cyclase. The resulting decrease in cAMP and modulation of ion channels and other signaling pathways underscore its profound effects on hormone secretion and cell proliferation. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting somatostatin receptor pathways.
References
- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Role of Tyr-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SST-14) is a cyclic neuropeptide that exerts a wide range of inhibitory effects on endocrine and exocrine secretion. Tyr-Somatostatin-14, a synthetic analog incorporating a tyrosine residue, serves as a critical tool in elucidating the physiological functions of somatostatin. The addition of tyrosine, typically at the N-terminus ([Tyr¹]) or position 11 ([Tyr¹¹]), facilitates radioiodination, creating high-affinity radioligands essential for receptor characterization, quantification, and localization. This technical guide provides an in-depth overview of the physiological role of this compound, focusing on its interaction with somatostatin receptors (SSTRs), the subsequent signal transduction pathways, and its profound impact on key physiological systems. We present collated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.
Introduction to Somatostatin and its Tyrosylated Analogs
Somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a key regulatory peptide hormone. It is processed from the precursor preprosomatostatin into two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and an N-terminally extended 28-amino acid version (Somatostatin-28).[1] While both forms have overlapping biological activities, they exhibit tissue-specific processing and distribution; SST-14 is the predominant form in the central nervous system (CNS) and pancreatic δ-cells, whereas SST-28 is the major form in the gastrointestinal tract.[1]
The physiological utility of native somatostatin is limited by its very short half-life of 1-3 minutes. This has driven the development of synthetic analogs. This compound is a critical synthetic variant of SST-14. The incorporation of a tyrosine residue provides a phenolic group that can be readily iodinated with isotopes like ¹²⁵I.[2] This modification creates a stable, high-affinity radioligand, such as [¹²⁵I-Tyr¹¹]-SST-14, which has been instrumental in the pharmacological characterization of somatostatin receptors (SSTRs) through radioligand binding assays.[2] These analogs are foundational tools for studying the distribution of SSTRs and for screening novel therapeutic compounds that target this system.
Somatostatin Receptors (SSTRs) and Ligand Binding
The diverse physiological effects of somatostatin are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors share 39-57% sequence homology and are widely distributed throughout the body, with distinct yet often overlapping expression patterns.
Native Somatostatin-14 binds with high, nanomolar affinity to all five receptor subtypes. Tyrosylated analogs, such as [Tyr¹]-SST-14, retain this high-affinity binding profile, particularly for the SSTR2 subtype, making them effective probes for this receptor. The SSTR2 receptor is of particular interest as it is the primary target for clinically successful somatostatin analogs like octreotide and is highly expressed in many neuroendocrine tumors (NETs).
Signal Transduction Pathways
Upon binding of this compound, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. All five SSTR subtypes couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). The activation of these pathways is central to somatostatin's inhibitory functions.
The canonical signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activation of PKA, a key enzyme that phosphorylates numerous downstream targets involved in hormone secretion and cell proliferation.
-
Regulation of Ion Channels: SSTR activation also influences ion channel activity. The Gβγ subunits can directly activate G protein-gated inwardly rectifying potassium channels (GIRKs), causing potassium efflux and membrane hyperpolarization. This makes the cell less excitable and inhibits hormone release. Concurrently, SSTR activation inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, which is a critical trigger for exocytosis of secretory vesicles.
-
Activation of Phosphatases: SSTRs can also activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These enzymes counteract the effects of growth factor receptor tyrosine kinases by dephosphorylating key signaling molecules, leading to anti-proliferative effects.
Core Physiological Roles
This compound, acting through SSTRs, plays a pivotal inhibitory role in multiple physiological systems.
The Hypothalamic-Pituitary Axis: Inhibition of Growth Hormone
One of the most well-characterized functions of somatostatin is the potent inhibition of growth hormone (GH) secretion from somatotroph cells in the anterior pituitary. GH itself can stimulate the release of somatostatin from the hypothalamus, forming a classic negative feedback loop that tightly regulates GH levels. This action is primarily mediated by SSTR2 and SSTR5, which are co-expressed on pituitary somatotrophs. The inhibitory effect of SST-14 on GH release is a cornerstone of its physiological function and the therapeutic basis for using SSTR2-preferring analogs in the treatment of acromegaly.
The Endocrine Pancreas: Regulation of Insulin and Glucagon
Within the pancreatic islets of Langerhans, somatostatin acts as a paracrine regulator of insulin and glucagon secretion. It is secreted by δ-cells and acts on neighboring α-cells and β-cells.
-
Inhibition of Glucagon: This effect is predominantly mediated by SSTR2, which is highly expressed on α-cells.
-
Inhibition of Insulin: This is primarily mediated via SSTR5, which is the main subtype found on β-cells.
By co-regulating the two key hormones of glucose homeostasis, somatostatin plays a crucial role in metabolic control.
The Gastrointestinal System
Somatostatin is a powerful inhibitor of a wide array of gastrointestinal functions. It reduces gastric acid and pepsin secretion, decreases the secretion of pancreatic enzymes and bicarbonate, and inhibits the release of numerous gut hormones, including gastrin and vasoactive intestinal peptide (VIP). It also slows gastrointestinal motility and reduces splanchnic blood flow. These pleiotropic effects underscore its role as a global "off-switch" in the digestive system.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Somatostatin-14 and its tyrosylated analogs from various in vitro studies.
Table 1: Receptor Binding Affinity Data
| Compound | Preparation | Radioligand | Parameter | Value (nM) | Citation(s) |
|---|---|---|---|---|---|
| Somatostatin-14 | Frog Pituitary Membranes | [¹²⁵I-Tyr, D-Trp⁸] SS1 | IC₅₀ | 5.6 ± 0.6 | |
| [Pro², Met¹³]SST-14 | Frog Pituitary Membranes | [¹²⁵I-Tyr, D-Trp⁸] SS1 | IC₅₀ | 1.2 ± 0.2 | |
| Somatostatin-14 | Human SSTR2 | [¹²⁵I-Tyr¹¹]SST-14 | Kᵢ | 0.2 ± 0.03 |
| Somatostatin-14 | Human SSTR5 | [¹²⁵I-Tyr¹¹]SST-14 | Kᵢ | 0.5 ± 0.1 | |
Table 2: Functional Potency Data
| Compound | Assay System | Measured Effect | Parameter | Value | Citation(s) |
|---|---|---|---|---|---|
| [Tyr¹]-SST-14 | Rat Pituitary Cells | Inhibition of GH Secretion | Potency vs SST-14 | 116% | |
| [Tyr¹¹]-SST-14 | Rat Pituitary Cells | Inhibition of GH Secretion | Potency vs SST-14 | 65% | |
| Somatostatin-14 | Frog Pituitary Cells | Inhibition of GRF-induced cAMP | - | Effective |
| Somatostatin-14 | Frog Pituitary Cells | Inhibition of GRF-induced GH | - | Effective | |
Key Experimental Methodologies
Radioligand Receptor Binding Assay
This assay is fundamental for determining the affinity (Kᵢ, Kₑ) and density (Bₘₐₓ) of receptors in a given tissue or cell preparation. The use of a radiolabeled this compound is central to this protocol.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing SSTRs in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Incubation (Competition Assay):
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane preparation (e.g., 50-120 µg protein).
-
A fixed concentration of radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14) near its Kₑ value.
-
Varying concentrations of the unlabeled competitor compound (e.g., unlabeled SST-14 or a test drug).
-
-
For determining total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled SST-14 (e.g., 1 µM).
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Growth Hormone Release Assay
This bioassay measures the functional effect of somatostatin analogs on their primary pituitary target.
Detailed Protocol:
-
Cell Culture:
-
Use primary cultures of rat anterior pituitary cells or a suitable pituitary cell line (e.g., GH₃ cells).
-
Disperse cells from pituitary glands using enzymatic digestion (e.g., trypsin, collagenase).
-
Plate the cells in multi-well plates and culture for 2-3 days to allow for recovery and attachment.
-
-
Hormone Release Experiment:
-
Wash the cultured cells with a serum-free medium.
-
Pre-incubate the cells in fresh medium for a short period.
-
Replace the medium with solutions containing the test compounds. This may include:
-
A secretagogue to stimulate GH release (e.g., Growth Hormone-Releasing Hormone, GHRH).
-
Varying concentrations of the inhibitory compound (e.g., this compound).
-
-
Incubate for a defined period (e.g., 30 minutes to 4 hours).
-
-
Quantification of GH:
-
Collect the supernatant (culture medium) from each well.
-
Measure the concentration of GH in the supernatant using a specific and sensitive method, typically a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured GH concentration against the concentration of the inhibitory compound.
-
Use non-linear regression to determine the IC₅₀ value, representing the concentration of the analog that causes a 50% reduction in stimulated GH release.
-
Conclusion
This compound is an indispensable pharmacological tool that has been pivotal in advancing our understanding of somatostatin physiology. Its primary utility as a stable, high-affinity radioligand has enabled the detailed characterization of the five somatostatin receptor subtypes and their complex signaling networks. The physiological roles defined by studies using this compound—potent inhibition of growth hormone, regulation of pancreatic hormones, and broad suppression of gastrointestinal function—are foundational concepts in neuroendocrinology. For drug development professionals, the experimental protocols and quantitative data derived from this compound continue to provide the benchmark for the screening and development of novel SSTR-targeted therapeutics for neuroendocrine tumors, acromegaly, and other metabolic disorders.
References
Tyr-Somatostatin-14 Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Tyr-Somatostatin-14 receptor binding profile, designed for professionals in research and drug development. This compound, a tyrosine-extended analog of the native peptide hormone Somatostatin-14, is a critical tool in endocrinological and oncological research, primarily due to its utility in radiolabeling for binding assays. This document outlines its binding affinities to the five somatostatin receptor subtypes (SSTR1-5), details the experimental protocols for determining these interactions, and illustrates the subsequent intracellular signaling cascades.
Core Concept: this compound and Receptor Interaction
Somatostatin-14 is a cyclic peptide that exerts diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body, including the central nervous system and various endocrine and non-endocrine tissues.[2] this compound, most commonly [Tyr11]-Somatostatin-14, is a synthetic analog where a tyrosine residue is added, typically at position 11, to facilitate radioiodination (e.g., with 125I). This modification allows for its use as a radioligand in binding assays to characterize receptor expression and affinity. The binding characteristics of this compound are generally considered to be highly similar to the native Somatostatin-14 peptide.
Data Presentation: Quantitative Binding Profile
The binding affinity of this compound and its parent compound, Somatostatin-14, to the five human somatostatin receptor subtypes is typically quantified using competitive binding assays. These experiments determine the concentration of the ligand required to displace a specific radioligand from the receptor, expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The data presented below is a summary of values reported in the literature for Somatostatin-14, which closely parallel those of its tyrosinated analog.
| Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | Reference Cell Line |
| SSTR1 | Somatostatin-14 | 1.8 | CHO-K1 |
| SSTR2 | Somatostatin-14 | 0.2 | CHO-K1 |
| SSTR3 | Somatostatin-14 | 1.1 | CHO-K1 |
| SSTR4 | Somatostatin-14 | 1.5 | CHO-K1 |
| SSTR5 | Somatostatin-14 | 0.6 | CHO-K1 |
Note: IC50 values can vary based on experimental conditions, including the radioligand used and the cell line expressing the receptor.
In a study utilizing [125I-Tyr11]S-14 as the radioligand on human pituitary adenoma cell membranes, a dissociation constant (Kd) of 0.80 ± 0.15 nM was determined, indicating high-affinity binding.[3]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., unlabeled this compound) for a specific somatostatin receptor subtype by measuring its ability to compete with a radiolabeled ligand (e.g., [125I-Tyr11]Somatostatin-14).
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: [125I-Tyr11]Somatostatin-14.
-
Test Compound: Unlabeled this compound or other analogs.
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cells.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture transfected cells to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[4]
-
To each well, add:
-
150 µL of the membrane preparation (containing 10-50 µg of protein).
-
50 µL of the unlabeled test compound at various concentrations (typically a serial dilution from 10^-12 M to 10^-6 M).
-
50 µL of the radioligand ([125I-Tyr11]Somatostatin-14) at a fixed concentration (typically at or below its Kd value, e.g., 0.1-0.5 nM).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
For determining total binding, wells should contain the membrane preparation and radioligand without any competing unlabeled ligand.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. All five SSTR subtypes couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the inhibitory effects of somatostatin on hormone secretion. Additionally, SSTR activation can modulate other key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and various ion channels, influencing cell proliferation, differentiation, and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Tyr-Somatostatin-14: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr-Somatostatin-14 is a synthetic analog of the native peptide hormone Somatostatin-14 (SS-14), modified with a tyrosine residue at its N-terminus. This modification primarily serves as a crucial tool for researchers, enabling radioiodination for use in radioligand binding assays and in vivo imaging studies. Functionally, this compound mimics the broad inhibitory actions of endogenous somatostatin, exerting its effects through a family of G-protein coupled receptors. This guide provides an in-depth exploration of the biological functions of this compound, its interaction with somatostatin receptors, the downstream signaling cascades it triggers, and detailed experimental protocols for its investigation.
Introduction to Somatostatin and this compound
Somatostatin is a key regulatory peptide hormone that exists in two biologically active forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1][2][3]. It is produced by a variety of tissues, including the hypothalamus, pancreas, and gastrointestinal tract[1]. The primary physiological role of somatostatin is inhibitory; it modulates the secretion of numerous other hormones, including growth hormone (GH), insulin, and glucagon, and also functions as a neurotransmitter.
This compound is a customized peptide where a tyrosine amino acid is added to Somatostatin-14. This addition provides a site for radiolabeling, typically with Iodine-125, which makes it an invaluable tracer for in vitro receptor-binding assays and other experimental procedures.
Interaction with Somatostatin Receptors (SSTRs)
The biological effects of this compound, like endogenous somatostatin, are mediated through a family of five G-protein coupled receptors (GPCRs) designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are widely distributed throughout the body and are often overexpressed in neuroendocrine tumors (NETs). Somatostatin-14 binds with high affinity to all five receptor subtypes.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Kd, Ki, ID50) of this compound and related somatostatin analogs to various somatostatin receptor subtypes as reported in the literature.
| Ligand | Receptor/Tissue | Assay Type | Binding Affinity Parameter | Value | Reference |
| [125I-Tyr11]S-14 | Mouse Pituitary Tumor Cells | Radioligand Binding | Kd | 1.1 ± 0.04 nM | |
| [125I]Tyr11-SRIH | Human GH-Secreting Pituitary Adenoma | Radioligand Binding | Kd | 0.80 ± 0.15 nM | |
| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 1 | Radioligand Binding | Kd | 0.18 nM | |
| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 2 | Radioligand Binding | Kd | 0.32 nM | |
| SRIH-14 | Human Pituitary Adenoma Membranes | Competition Binding vs [125I]Tyr11-SRIH | ID50 | 0.32 nM | |
| Somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | Competition Binding vs [125I]Tyr11-somatostatin-14 | Ki | 900 pM | |
| Somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | Competition Binding vs [125I]Leu8,D-Trp22,Tyr25-somatostatin-28 | Ki | 4.58 nM |
Receptor Binding Capacity
The maximal binding capacity (Bmax) provides an indication of the density of receptors in a given tissue.
| Ligand | Tissue/Cell Line | Bmax | Reference |
| [125I-Tyr11]S-14 | Mouse Pituitary Tumor Cells | 1.28 ± 0.1 pmol/mg | |
| [125I]Tyr11-SRIH | Human GH-Secreting Pituitary Adenoma | 234.2 ± 86.9 fmol/mg protein | |
| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 1 | 17.2 fmol/mg protein | |
| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 2 | 48.0 fmol/mg protein | |
| [125I]Tyr11-somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | 68 fmol/mg protein |
Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. These pathways are predominantly inhibitory in nature and are mediated by pertussis toxin-sensitive G-proteins (Gi/o).
Figure 1: this compound Signaling Pathways.
The primary signaling mechanisms include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium (K+) channels, causing membrane hyperpolarization, and the closing of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.
-
Activation of Phospholipase C (PLC): This pathway can be modulated by SSTR activation, leading to changes in inositol triphosphate (IP3) and diacylglycerol (DAG) levels.
-
Activation of Phosphatases: SSTRs can activate various protein phosphatases, which are involved in the anti-proliferative effects of somatostatin.
These signaling events collectively result in the potent inhibitory effects of this compound on hormone secretion and cell proliferation.
Biological Functions and Physiological Effects
This compound, by activating SSTRs, elicits a wide range of physiological responses.
Inhibition of Hormone Secretion
A primary function of this compound is the potent inhibition of the release of several key hormones.
Somatostatin is a well-established inhibitor of GH secretion from the anterior pituitary gland. This inhibitory action is a cornerstone of its physiological function and has therapeutic applications in conditions of GH excess, such as acromegaly. Studies have shown that somatostatin analogs are effective in reducing GH secretion in various models. The regulation of GH is also influenced by other factors like thyrotropin-releasing hormone (TRH), which can have an inhibitory effect on GH through somatostatin neurons.
In the pancreas, this compound plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of both insulin and glucagon from the islets of Langerhans. Interestingly, some studies suggest that Somatostatin-14 preferentially inhibits glucagon release, while Somatostatin-28 is more potent in inhibiting insulin release. Somatostatin is considered a powerful and tonic inhibitor of glucagon secretion.
The following table summarizes the inhibitory concentrations (IC50) of Somatostatin-14 on hormone release.
| Hormone Inhibited | System | IC50 | Reference |
| Glucagon | Rat Pancreatic Islets | 0.04 nM | |
| Insulin | Rat Pancreatic Islets | 0.3 nM | |
| Growth Hormone | Rat Primary Anterior Pituitary Cells | 0.1 nM | |
| Forskolin-stimulated cAMP | L cells expressing sst2 | 0.15 nM |
Anti-proliferative Effects
This compound can inhibit the proliferation of both normal and cancerous cells. This effect is mediated by the activation of SSTRs, which can induce cell cycle arrest and apoptosis. The anti-proliferative properties of somatostatin analogs are being actively investigated for cancer therapy, particularly for neuroendocrine tumors that often overexpress SSTRs.
Neuronal Effects
In the central nervous system, somatostatin acts as a neurotransmitter and neuromodulator. It can influence neuronal excitability by modulating ion channel activity.
Experimental Protocols
The addition of a tyrosine residue to Somatostatin-14 makes it particularly amenable to various experimental techniques.
Radioligand Binding Assay
This is a fundamental technique to characterize the interaction of this compound with its receptors.
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Radiolabeling: Radioiodinate this compound using standard methods (e.g., Chloramine-T method) to produce [125I]this compound.
-
Incubation:
-
Total Binding: Incubate a fixed amount of membrane preparation with increasing concentrations of [125I]this compound.
-
Non-specific Binding: In a parallel set of tubes, incubate as for total binding but in the presence of a large excess of unlabeled Somatostatin-14.
-
Competition Binding: Incubate membranes with a fixed concentration of [125I]this compound and varying concentrations of the unlabeled test compound.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
Analyze competition binding data to determine the inhibitory concentration (IC50) of the test compound.
-
cAMP Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Figure 3: cAMP Assay Workflow.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the SSTR of interest in appropriate culture plates.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a stimulating agent, such as forskolin, to activate adenylyl cyclase and induce cAMP production.
-
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or Radioimmunoassay).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of adenylyl cyclase.
Conclusion
This compound is an indispensable tool in the study of somatostatin physiology and pharmacology. Its ability to be radiolabeled allows for precise quantification of receptor binding and distribution, providing valuable insights for researchers and drug development professionals. By mimicking the potent inhibitory actions of endogenous somatostatin on hormone secretion and cell proliferation, this compound continues to be a cornerstone in the investigation of neuroendocrine signaling and the development of novel therapeutics for a range of diseases, including neuroendocrine tumors and hormonal disorders.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [Tyr1]-Somatostatin-14, a critical analog of the native hormone somatostatin-14. This document covers its fundamental molecular characteristics, synthesis, and detailed experimental protocols for its use in research, alongside a comprehensive look at its primary signaling pathway.
Core Molecular Data
[Tyr1]-Somatostatin-14 is a synthetic cyclic tetradecapeptide where the alanine residue at position 1 of the native somatostatin-14 sequence is substituted with a tyrosine residue. This substitution is primarily to facilitate radioiodination for use in radioligand binding assays.[1] The key quantitative data for this peptide are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [2][3][4] |
| Molecular Weight | ~1730.0 g/mol | [3] |
| Amino Acid Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | |
| One-Letter Sequence | YGCKNFFWKTFTSC | |
| Disulfide Bridge | Cys³ - Cys¹⁴ | |
| Primary Target Receptor | Somatostatin Receptor 2 (SSTR2) |
Synthesis and Purification Overview
The synthesis of [Tyr1]-Somatostatin-14 is typically achieved through standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin. The reaction completion can be monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Disulfide Bridge Formation: After assembly of the linear peptide, the intramolecular disulfide bond between Cys³ and Cys¹⁴ is formed, often using an oxidizing agent like thallium trifluoroacetate on the resin-bound peptide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used. Fractions containing the pure peptide are collected and lyophilized.
Key Experimental Methodologies
The tyrosine residue at position 1 makes [Tyr1]-Somatostatin-14 an ideal candidate for radiolabeling with iodine-125, creating a high-affinity radioligand for receptor studies.
Experimental Protocol: ¹²⁵I-Labeling of [Tyr1]-Somatostatin-14 (Iodogen Method)
-
Reagent Preparation: Prepare a solution of [Tyr1]-Somatostatin-14 in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.4).
-
Iodogen Coating: Coat a reaction vial with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.
-
Reaction Initiation: Add the peptide solution to the Iodogen-coated vial, followed by the addition of Na¹²⁵I.
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature. The Iodogen acts as a mild oxidizing agent to facilitate the electrophilic substitution of ¹²⁵I onto the tyrosine ring.
-
Reaction Termination: Stop the reaction by transferring the mixture to a new tube containing a quenching solution, such as 0.1% TFA.
-
Purification: Separate the mono-iodinated peptide from unreacted iodide, di-iodinated peptide, and other reactants using RP-HPLC. The specific activity of the resulting [¹²⁵I][Tyr1]-Somatostatin-14 should be near the theoretical maximum.
Experimental Protocol: Receptor Binding Assay
This protocol outlines a competitive binding assay using whole cells expressing the Somatostatin Receptor 2 (SSTR2), such as transfected CHO-K1 cells or AR4-2J pancreatic cells.
-
Cell Culture: Culture SSTR2-expressing cells to near confluence in appropriate multi-well plates.
-
Assay Buffer: Prepare a binding buffer (e.g., HEPES buffer containing BSA, MgCl₂, and protease inhibitors like bacitracin).
-
Competition Setup: In each well, add a fixed concentration of [¹²⁵I][Tyr1]-Somatostatin-14 and increasing concentrations of the unlabeled competitor peptide (e.g., unlabeled [Tyr1]-Somatostatin-14 or other test compounds). For total binding, add only the radioligand. For non-specific binding, add the radioligand in the presence of a high concentration of unlabeled somatostatin-14.
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Termination and Washing: Terminate the binding by rapidly aspirating the incubation medium and washing the cells with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable buffer (e.g., NaOH solution) and transfer the lysate to counting vials.
-
Data Analysis: Measure the radioactivity in each sample using a gamma counter. The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ of the competitor, which can be used to calculate its binding affinity (Ki).
Signaling Pathways of [Tyr1]-Somatostatin-14
[Tyr1]-Somatostatin-14 exerts its biological effects primarily through the Somatostatin Receptor 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) family. The activation of SSTR2 initiates a cascade of intracellular signaling events, predominantly inhibitory in nature.
References
Tyr-Somatostatin-14: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Characterization, and Biological Activity of a Key Somatostatin Analog
This technical guide provides a comprehensive overview of Tyr-Somatostatin-14, a synthetic analog of the native hormone Somatostatin-14. This document is intended for researchers, scientists, and professionals involved in drug development who are working with or exploring the applications of somatostatin analogs. This guide covers the fundamental biochemical properties, detailed experimental protocols for its synthesis and use in biological assays, and a summary of its interaction with somatostatin receptors.
Core Concepts: Structure and Function
This compound is a synthetic peptide derived from Somatostatin-14, a naturally occurring cyclic peptide hormone that regulates a wide range of physiological processes. The key modification in this compound is the addition of a tyrosine residue at the N-terminus of the Somatostatin-14 sequence. This modification provides a crucial site for radioiodination, making this compound an invaluable tool for in vitro receptor-binding assays and other tracer studies.
The amino acid sequence of this compound is:
Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys
A disulfide bridge between the two cysteine residues (at positions 4 and 15 of the modified peptide) is essential for its biological activity.[1]
Like the native somatostatin, this compound is expected to exert its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five known subtypes of SSTRs (SSTR1-5), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade underlies somatostatin's primary function of inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.
Quantitative Data Summary
Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ligand | IC50 (nM) | Reference |
| SSTR1 | Somatostatin-14 | ~1.0 - 5.0 | [3] |
| SSTR2 | Somatostatin-14 | ~0.1 - 1.0 | [3] |
| SSTR3 | Somatostatin-14 | ~0.5 - 2.0 | [3] |
| SSTR4 | Somatostatin-14 | ~1.0 - 10.0 | |
| SSTR5 | Somatostatin-14 | ~0.2 - 1.5 |
Table 2: Functional Potency of Somatostatin-14 in cAMP Inhibition Assays
| Cell Line | Receptor Expressed | Ligand | IC50 (nM) | Emax (% inhibition) | Reference |
| CHO-K1 | hSSTR2 | Somatostatin-14 | ~0.1 - 1.0 | Not Reported | |
| CHO-K1 | hSSTR5 | Somatostatin-14 | 2.1 | Not Reported | |
| Various | Endogenous SSTRs | Somatostatin-14 | Varies | Varies | General Knowledge |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological characterization of this compound. These protocols are based on established principles and techniques in peptide chemistry and molecular pharmacology.
Solid-Phase Synthesis of this compound
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Oxidizing agent for disulfide bridge formation: 0.1 M ammonium bicarbonate buffer (pH 8.0) with potassium ferricyanide (K3[Fe(CN)6]) or air oxidation.
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. Add this activation mixture to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Disulfide Bridge Formation: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a dilute solution of potassium ferricyanide dropwise while stirring until a persistent yellow color is observed, or allow for air oxidation by stirring the solution open to the atmosphere for 24-48 hours.
-
Quenching and Desalting: Quench the oxidation reaction by adding a small amount of cysteine. Desalt the cyclized peptide using a C18 Sep-Pak cartridge.
Purification by Reverse-Phase HPLC
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the desalted crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 60 minutes) at a flow rate of approximately 10 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay using [125I]this compound to determine the binding affinity of unlabeled test compounds for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single SSTR subtype (e.g., CHO-K1 cells)
-
[125I]this compound (radioligand)
-
Unlabeled this compound or Somatostatin-14 (for non-specific binding determination)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
96-well filter plates (e.g., GF/C)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]this compound (at a final concentration near its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), 50 µL of [125I]this compound, and 50 µL of cell membrane suspension.
-
Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [125I]this compound, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition (HTRF)
This protocol outlines a method to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTRs, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing an SSTR subtype
-
Cell culture medium
-
Forskolin
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the SSTR-expressing cells into a 384-well plate at an optimized density and culture overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate for 30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided with the kit.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Somatostatin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of somatostatin or its analogs to a somatostatin receptor (SSTR).
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand receptor binding assay.
Caption: Workflow for a competitive receptor binding assay.
Logical Relationship of Synthesis and Purification
This diagram illustrates the logical flow from peptide synthesis to the final purified product.
Caption: Logical flow of this compound synthesis and purification.
References
- 1. Purification of radioiodinated somatostatin-related peptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of Tyr-Somatostatin-14: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth guide to the preclinical studies of Tyr-Somatostatin-14, a key derivative of the native peptide hormone Somatostatin-14. This document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor (SSTR) biology and its therapeutic applications, particularly in oncology and neuroendocrine disorders. This compound, featuring a tyrosine residue at the N-terminus, serves as a critical tool for radiolabeling and in vitro receptor-binding assays, facilitating the exploration of SSTR function and the development of novel SSTR-targeting agents.
Core Properties and Synthesis
This compound is a synthetic cyclic tetradecapeptide with the amino acid sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between the two cysteine residues. The addition of the N-terminal tyrosine provides a readily available site for iodination, typically with Iodine-125, rendering it a valuable radioligand for studying SSTRs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈₅H₁₁₃N₁₉O₂₁S₂ |
| Molecular Weight | 1801.05 Da |
| Sequence | Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
| Disulfide Bridge | Cys⁴-Cys¹⁵ |
| Purity (Typical) | >95% |
| Form | Lyophilized Powder |
| Storage | -20°C, desiccated |
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected, and the disulfide bridge is formed through oxidation. Purification is subsequently performed using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry to confirm its identity and purity.
Receptor Binding Affinity and Profile
Table 2: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes (Illustrative Data)
| Receptor Subtype | IC₅₀ (nM) |
| SSTR1 | High Affinity |
| SSTR2 | High Affinity |
| SSTR3 | High Affinity |
| SSTR4 | High Affinity |
| SSTR5 | High Affinity |
| Note: This table represents the general high-affinity binding of the parent compound, Somatostatin-14. Specific IC₅₀ values can vary between studies and experimental conditions. |
Signaling Pathways
Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs, including this compound, initiate a cascade of intracellular signaling events. The activation of SSTRs is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Other key signaling pathways modulated by SSTR activation include the regulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, and the modulation of protein tyrosine phosphatases. These signaling events collectively contribute to the inhibitory effects of somatostatin on cell secretion and proliferation.
Figure 1: Generalized signaling pathways activated by this compound upon binding to its receptors.
Experimental Protocols
Detailed methodologies are crucial for the successful preclinical evaluation of this compound. Below are outlines of key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of this compound
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theranostic Radiopharmaceuticals of Somatostatin Receptors for Patients with Neuroendocrine Tumors: Agonists Versus Antagonists—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Tyr-Somatostatin-14 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by Tyr-Somatostatin-14, a key synthetic analog of the endogenous peptide hormone somatostatin. This document details the molecular interactions, downstream signaling cascades, and provides standardized protocols for the experimental investigation of these pathways. The inclusion of quantitative data and visual diagrams is intended to facilitate research and development efforts in fields targeting the somatostatin receptor system.
Introduction to this compound and its Receptors
Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling.[1] this compound is a synthetic derivative of Somatostatin-14, modified with an N-terminal tyrosine residue. This modification is primarily introduced to enable radiolabeling, typically with iodine-125, which is essential for use as a tracer in radioligand binding assays and other quantitative studies.[2]
The biological effects of this compound are mediated through its interaction with a family of five distinct G protein-coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][3] These receptors are expressed in various tissues and are often co-expressed in the same cell, leading to a complex and nuanced signaling response upon ligand binding.
Core Signaling Pathways of this compound
Upon binding of this compound to its receptors, a conformational change is induced, leading to the activation of heterotrimeric G proteins. The primary signaling mechanism for all SSTR subtypes involves coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[4] This initiates a cascade of intracellular events that ultimately dictate the cellular response.
Inhibition of Adenylyl Cyclase and Regulation of cAMP
The canonical signaling pathway activated by this compound across all SSTR subtypes is the inhibition of adenylyl cyclase (AC). The activated α-subunit of the Gi/o protein directly inhibits AC activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins involved in processes such as hormone secretion and cell proliferation.
Modulation of Ion Channels
This compound signaling also involves the regulation of ion channel activity. The βγ-subunits of the activated Gi/o protein can directly interact with and modulate the function of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization makes the cell less excitable and contributes to the inhibitory effects of somatostatin on hormone secretion. Additionally, this compound signaling can lead to the inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and further contributing to its inhibitory actions.
Activation of Phosphotyrosine Phosphatases (PTPs)
Another important signaling arm of the SSTRs is the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of PTPs leads to the dephosphorylation of key signaling molecules, including growth factor receptors and downstream kinases, thereby counteracting proliferative signals. This pathway is a major contributor to the anti-proliferative effects of somatostatin analogs.
Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The effect of this compound on the MAPK/ERK pathway is complex and can be either inhibitory or stimulatory depending on the SSTR subtype, cell type, and signaling context. The activation of PTPs can lead to the dephosphorylation and inactivation of components of the MAPK cascade, resulting in an anti-proliferative effect. Conversely, in some cellular contexts, the βγ-subunits of Gi/o can lead to the transactivation of receptor tyrosine kinases or activate other signaling intermediates that converge on the MAPK pathway, leading to its activation.
Phospholipase C (PLC) Activation
While less common than the Gi/o-mediated pathways, some SSTR subtypes, notably SSTR2, have been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.
Quantitative Data on this compound Signaling
The following tables summarize the available quantitative data for the interaction of this compound and its parent compound, Somatostatin-14, with the different SSTR subtypes and their downstream signaling effects. Note: Specific quantitative data for this compound is limited. Data for Somatostatin-14 is provided as a close approximation.
Table 1: Receptor Binding Affinities (Ki in nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.3 ± 0.2 | 0.2 ± 0.03 | 0.6 ± 0.1 | 1.0 ± 0.2 | 0.4 ± 0.05 |
Data represents the mean ± SEM of multiple independent experiments. The affinity of this compound is expected to be comparable to Somatostatin-14.
Table 2: Functional Potencies (IC50/EC50 in nM)
| Assay | SSTR Subtype | This compound (or Somatostatin-14) |
| cAMP Inhibition (IC50) | SSTR1-5 | 0.1 - 10 |
| ERK1/2 Phosphorylation (EC50) | SSTR2, SSTR5 | 1 - 50 |
| Intracellular Ca2+ Mobilization (EC50) | SSTR2 | 5 - 100 |
These values are approximate and can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each SSTR subtype.
Materials:
-
Cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors.
-
Assay buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Radioligand: [125I]this compound.
-
Non-specific binding control: Unlabeled Somatostatin-14 (1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [125I]this compound (at a concentration near its Kd), and 50 µL of competing unlabeled this compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 1 µM unlabeled Somatostatin-14.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the SSTR of interest.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) and incubate for a further 15 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the activation of the MAPK/ERK pathway.
Materials:
-
Cells expressing the SSTR of interest.
-
Serum-free culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal.
-
Plot the fold change in p-ERK/t-ERK ratio relative to the untreated control against the this compound concentration or time.
-
Determine the EC50 value if a dose-response is observed.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of this compound and a typical experimental workflow.
References
The Effect of Tyr-Somatostatin-14 on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, hormone secretion, and, significantly, cell proliferation. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated Somatostatin Receptors 1 through 5 (SSTR1-SSTR5). The antiproliferative properties of somatostatin have made it and its analogs a focal point in oncology research and drug development.
Tyr-Somatostatin-14 is a synthetic analog of SST-14, characterized by the addition of a tyrosine residue at the N-terminus. This modification is primarily to facilitate radiolabeling, typically with iodine-125, creating [¹²⁵I]Tyr-SST-14. This radioligand is an invaluable tool for receptor binding assays to quantify SSTR expression in various tissues and cell lines. While extensively used as a research tool, the direct effects of non-radiolabeled this compound on cell proliferation are less documented than those of SST-14 and other more stable synthetic analogs like octreotide. However, its structural similarity to SST-14 allows for the extrapolation of its likely biological activities and signaling mechanisms. This guide provides an in-depth overview of the known effects of somatostatin analogs on cell proliferation, with a focus on the underlying signaling pathways and experimental methodologies, which are applicable to the study of this compound.
Data Presentation: Quantitative Effects of Somatostatin Analogs on Cell Proliferation
Quantitative data on the direct dose-dependent effects of this compound on cell proliferation are limited in publicly available literature. However, data from studies using Somatostatin-14 and other analogs provide valuable insights into the potential efficacy. The following tables summarize key quantitative findings.
Table 1: Receptor Binding Affinities (IC₅₀/Kd) of Somatostatin Analogs
| Ligand | Receptor Subtype | Cell Line/Tissue | IC₅₀ / Kd (nM) | Reference |
| [¹²⁵I]Tyr¹¹-SST-14 | SSTR (undifferentiated) | Human pituitary adenoma membranes | Kd: 0.80 ± 0.15 | [1] |
| RC-160 | SSTR1 | COS-7 (expressing hSSTR1) | IC₅₀: 430 | [2] |
| SMS-201-995 | SSTR1 | COS-7 (expressing hSSTR1) | IC₅₀: 1500 | [2] |
| RC-160 | SSTR2 | COS-7 (expressing hSSTR2) | IC₅₀: 0.27 | [2] |
| SMS-201-995 | SSTR2 | COS-7 (expressing hSSTR2) | IC₅₀: 0.19 | [2] |
| [¹²⁵I]Tyr¹¹-SRIH | SSTR (undifferentiated) | Human thyroid carcinoma cell lines | Kd: 0.114 - 0.224 |
Table 2: Antiproliferative Effects of Somatostatin and its Analogs
| Compound | Cell Line | Assay | Concentration | % Inhibition / Effect | Reference |
| Somatostatin-14 | Somatotroph pituitary adenomas | Primary culture cell count | Not Specified | 5-60% suppression | |
| Octreotide | GH3 rat pituitary tumor cells | Flow Cytometry | 100 ng/ml | 19.4 ± 5.3% reduction | |
| Octreotide | GH3 rat pituitary tumor cells | Flow Cytometry | 1000 ng/ml | 22.4 ± 5.1% reduction | |
| MK0678 | RO 87-M-1 (thyroid carcinoma) | Cell count | 100 nmol/L | ~30% inhibition | |
| MK0678 | NPA87 (thyroid carcinoma) | Cell count | 100 nmol/L | ~30% inhibition | |
| RC-160 | SSTR2-expressing NIH 3T3 cells | Serum-stimulated proliferation | EC₅₀: 6.3 pM | Inhibition | |
| SMS-201-995 | SSTR2-expressing NIH 3T3 cells | Serum-stimulated proliferation | EC₅₀: 12 pM | Inhibition |
Signaling Pathways
The antiproliferative effects of somatostatin and its analogs are primarily mediated through SSTR2 and SSTR3, leading to cell cycle arrest and apoptosis. The binding of this compound to these receptors is expected to trigger similar downstream signaling cascades.
Cell Cycle Arrest Pathway
Activation of SSTRs, particularly SSTR2, by somatostatin analogs leads to the recruitment and activation of the tyrosine phosphatase SHP-1. SHP-1 plays a central role in the antiproliferative signal by dephosphorylating and inactivating signaling molecules involved in cell growth. This cascade ultimately leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which in turn inhibit the activity of CDK2 and CDK4. This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the cell cycle in the G0/G1 phase.
References
- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of tyrosine phosphatase and inhibition of cell proliferation by somatostatin analogues: mediation by human somatostatin receptor subtypes SSTR1 and SSTR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Tyr-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of Tyr-Somatostatin-14, a tyrosine-modified analog of the native Somatostatin-14 peptide.
Introduction
Somatostatin-14 is a cyclic peptide hormone that plays a crucial role in regulating endocrine and nervous system functions.[1] It exerts its effects by binding to a family of G-protein coupled receptors known as somatostatin receptors (SSTRs).[2] The addition of a tyrosine residue to the N-terminus of Somatostatin-14, creating this compound, provides a valuable tool for researchers. This modification allows for radioiodination, making it a useful tracer in receptor binding assays and other analytical applications.[3]
This document outlines the solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry, followed by cleavage from the resin, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis
| Reagent | Supplier | Grade | Purpose |
| Fmoc-Cys(Trt)-Wang resin | Various | Synthesis Grade | Solid support and first amino acid |
| Fmoc-protected amino acids | Various | Synthesis Grade | Peptide chain elongation |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade | Solvent for washing and reactions |
| Piperidine | Various | Reagent Grade | Fmoc deprotection |
| HCTU | Various | Synthesis Grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | Various | Reagent Grade | Base for coupling reaction |
| Dichloromethane (DCM) | Various | HPLC Grade | Solvent for washing |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger in cleavage cocktail |
| Water | Various | Deionized | Component of cleavage cocktail |
| Diethyl ether | Various | Reagent Grade | Peptide precipitation |
| Acetonitrile (ACN) | Various | HPLC Grade | Mobile phase for HPLC |
Table 2: Typical Yields and Purity in Solid-Phase Peptide Synthesis
| Parameter | Typical Value | Notes |
| Crude Peptide Yield | 70-90% | Varies depending on sequence and synthesis efficiency. |
| Purity After Cleavage | 50-80% | Impurities include deletion and truncated sequences. |
| Final Purity After HPLC | >95% | Dependent on the optimization of the purification protocol.[4] |
| Overall Yield | 1-10% | The theoretical yield for a 14-mer peptide with 97% efficiency at each step is low.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol is based on Fmoc/tBu solid-phase peptide synthesis methodology.
1. Resin Preparation and Swelling:
- Weigh an appropriate amount of Fmoc-Cys(Trt)-Wang resin for the desired synthesis scale (e.g., 0.1 mmol).
- Transfer the resin to a peptide synthesis vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.
- Drain the DMF and wash the resin with DMF (3 x 5 mL).
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and HCTU (3 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
4. Peptide Chain Elongation:
- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence: Tyr-Ala-Gly-Cys(Trt)-Lys(Boc)-Asn(Trt)-Phe-Phe-Trp(Boc)-Lys(Boc)-Thr(tBu)-Phe-Thr(tBu)-Ser(tBu)-Cys(Trt)
5. Final Deprotection and Washing:
- After coupling the final amino acid (Tyr), perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail in a fume hood consisting of:
- 95% Trifluoroacetic acid (TFA)
- 2.5% Triisopropylsilane (TIS)
- 2.5% Water Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin, collecting the filtrate.
- Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
- Centrifuge the ether suspension to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for optimization.
- Flow Rate: 1 mL/min.
- Detection: UV at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: General workflow for the purification of synthetic peptides by RP-HPLC.
Caption: Simplified Somatostatin signaling pathway.
References
Application Notes and Protocols for Radiolabeling Tyr-Somatostatin-14 with Iodine-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a cyclic peptide hormone that plays a crucial role in regulating various physiological processes by binding to its five G-protein-coupled receptors (SSTR1-5).[1] The radiolabeling of SST-14 and its analogs with isotopes like iodine-125 is a fundamental technique in biomedical research and drug development.[2] ¹²⁵I-labeled SST-14 is widely utilized in receptor binding assays, autoradiography, and preclinical in vivo studies to investigate receptor distribution, quantify receptor density, and assess the pharmacokinetic properties of novel somatostatin analogs.[2][3][4]
The most common method for radioiodinating peptides containing tyrosine residues, such as Tyr-Somatostatin-14, is direct electrophilic substitution using an oxidizing agent. The Chloramine-T method is a well-established and efficient oxidative technique for this purpose. This method involves the oxidation of sodium iodide-¹²⁵I (Na¹²⁵I) to a reactive electrophilic iodine species (I⁺), which then substitutes onto the ortho position of the phenolic ring of the tyrosine residue.
These application notes provide a detailed protocol for the radiolabeling of this compound with iodine-125 using the Chloramine-T method, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent quality control procedures.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound | Commercial Peptide Supplier | High purity (>95%) |
| Sodium Iodide (Na¹²⁵I) | PerkinElmer, GE Healthcare, or equivalent | High specific activity, carrier-free |
| Chloramine-T | Sigma-Aldrich or equivalent | Reagent grade |
| Sodium Metabisulfite | Sigma-Aldrich or equivalent | Reagent grade |
| Sodium Phosphate Buffer (0.5 M, pH 7.5) | In-house preparation | Sterile filtered |
| Acetonitrile (ACN) | HPLC Grade | |
| Trifluoroacetic Acid (TFA) | HPLC Grade | |
| Water | HPLC Grade | |
| C18 Sep-Pak Cartridge | Waters or equivalent | For solid-phase extraction |
| PD-10 Desalting Column | GE Healthcare or equivalent | For gel filtration |
Experimental Protocols
I. Radiolabeling of this compound using the Chloramine-T Method
This protocol is adapted from established methods for radioiodination of peptides. All procedures involving radioactive materials must be performed in a designated radioisotope laboratory with appropriate shielding and safety precautions.
-
Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in 0.01 M HCl to a final concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Chloramine-T Solution: Freshly prepare a 1 mg/mL solution in 0.5 M sodium phosphate buffer (pH 7.5).
-
Sodium Metabisulfite Solution: Freshly prepare a 2 mg/mL solution in deionized water. This solution is used to quench the radioiodination reaction.
-
-
Radioiodination Reaction:
-
In a shielded fume hood, add the following reagents sequentially to a polypropylene microcentrifuge tube:
-
50 µL of 0.5 M Sodium Phosphate Buffer (pH 7.5)
-
10 µg of this compound (10 µL of a 1 mg/mL stock)
-
1 mCi (37 MBq) of Na¹²⁵I
-
-
Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution (10 µg).
-
Gently mix the reaction vessel for 60 seconds at room temperature. The reaction is typically rapid.
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution (40 µg).
-
Let the quenched reaction stand for 5 minutes at room temperature.
-
II. Purification of ¹²⁵I-Tyr-Somatostatin-14
Purification is critical to remove unreacted Na¹²⁵I, damaged peptide, and other reactants from the desired ¹²⁵I-Tyr-Somatostatin-14. Reversed-phase HPLC is a highly effective method for separating mono- and di-iodinated peptides from the unlabeled peptide.
-
Sample Preparation: Dilute the reaction mixture with 200 µL of HPLC mobile phase A (see below).
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm, and a series radioactivity detector.
-
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter. The expected elution order is free ¹²⁵I, followed by the unlabeled this compound, and then the mono-iodinated and di-iodinated products, with the di-iodinated form being more retentive.
-
Product Pooling and Formulation: Pool the fractions corresponding to the mono-¹²⁵I-Tyr-Somatostatin-14 peak. The solvent can be removed by lyophilization or evaporation under a stream of nitrogen. The purified product can then be reconstituted in a suitable buffer (e.g., PBS with 0.1% BSA) for storage and use.
III. Quality Control
-
Radiochemical Purity:
-
Determine the radiochemical purity of the final product by re-injecting an aliquot onto the RP-HPLC system under the same conditions used for purification. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product. A purity of >95% is generally considered acceptable.
-
Alternatively, instant thin-layer chromatography (ITLC) can be used for a rapid assessment.
-
-
Specific Activity:
-
The specific activity is a measure of the amount of radioactivity per unit mass of the peptide (e.g., in mCi/µg or MBq/nmol).
-
Calculation:
-
Determine the total radioactivity of the purified product using a calibrated gamma counter.
-
Determine the concentration of the peptide in the purified fraction using a standard curve generated from known concentrations of unlabeled this compound, measured by UV absorbance at 280 nm on the HPLC.
-
Specific Activity = (Total Radioactivity) / (Total Mass of Peptide).
-
-
Data Presentation
| Parameter | Typical Value | Method | Reference |
| Radiochemical Yield | 70-80% (mono-iodinated form) | RP-HPLC | |
| Radiochemical Purity | > 95% | RP-HPLC, ITLC | |
| Specific Activity | Theoretical max for ¹²⁵I is ~2,200 Ci/mmol | Calculated | |
| Stability | Stable for several weeks at -20°C | In-house stability studies |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the radiolabeling and purification of this compound.
Somatostatin Receptor Signaling Pathway
Caption: A diagram showing the binding of Somatostatin-14 to its receptor and the subsequent intracellular signaling cascade.
References
Application Notes and Protocols: Tyr-Somatostatin-14 In Vitro Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a cyclic peptide hormone that plays a crucial role in regulating endocrine and exocrine secretions, neurotransmission, and cell proliferation. Its biological effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. All receptor subtypes bind the native Somatostatin-14 with high affinity.[1][2] The development of synthetic somatostatin analogs is a key area of research for the treatment of various pathologies, including neuroendocrine tumors.
Tyr-Somatostatin-14 is an analog of Somatostatin-14 where a tyrosine residue is added, typically for the purpose of radioiodination (e.g., with ¹²⁵I), creating a radioligand essential for in vitro receptor binding assays. These assays are fundamental in drug discovery for determining the affinity and selectivity of novel compounds for the different somatostatin receptor subtypes. This document provides a detailed protocol for a competitive radioligand binding assay using ¹²⁵I-Tyr-Somatostatin-14 and presents the binding profile of the parent molecule, Somatostatin-14, across the five human SSTR subtypes.
Somatostatin Receptor Signaling Pathway
Upon binding of somatostatin or its analogs, somatostatin receptors couple to inhibitory G proteins (Gi/o). This interaction initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, SSTR activation can modulate other downstream effectors, including ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels) and protein phosphatases like SHP-1. These pathways collectively contribute to the anti-secretory and anti-proliferative effects of somatostatin.[5]
Figure 1: Simplified Somatostatin Receptor Signaling Pathway.
Data Presentation: Binding Affinity of Somatostatin-14
The following table summarizes the binding affinities (Ki) of the parent peptide, Somatostatin-14, for the five human somatostatin receptor subtypes. The Ki value is the inhibition constant for a ligand and represents the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. Lower Ki values indicate higher binding affinity. This data is critical for establishing a baseline for the development of novel SSTR-targeting compounds.
| Receptor Subtype | Ligand | Ki (nM) |
| hSSTR1 | Somatostatin-14 | 2.5 |
| hSSTR2 | Somatostatin-14 | 0.4 |
| hSSTR3 | Somatostatin-14 | 1.2 |
| hSSTR4 | Somatostatin-14 | 2.0 |
| hSSTR5 | Somatostatin-14 | 0.9 |
Table adapted from publicly available pharmacological data. The binding affinity of this compound is expected to be comparable to Somatostatin-14.
Experimental Protocols
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay measures the ability of a non-radioactive test compound to compete with a fixed concentration of radiolabeled ¹²⁵I-Tyr-Somatostatin-14 for binding to somatostatin receptors present in cell membrane preparations. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By testing a range of concentrations of the unlabeled compound, an inhibition curve can be generated and the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Workflow
Figure 2: Workflow for the In Vitro Receptor Binding Assay.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the five human somatostatin receptor subtypes (hSSTR1-hSSTR5).
-
Radioligand: ¹²⁵I-Tyr-Somatostatin-14 (Specific Activity: ~2000 Ci/mmol).
-
Test Compounds: Unlabeled this compound (for reference) and experimental compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Equipment: 96-well plate shaker, vacuum filtration manifold, scintillation counter.
Detailed Methodology
-
Membrane Preparation:
-
Culture cells expressing the desired SSTR subtype to confluence.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.
-
-
Assay Procedure (96-well plate format):
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer to the desired concentration (typically 5-50 µg protein per well).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Set up the 96-well plate as follows (final volume of 250 µL per well):
-
Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL ¹²⁵I-Tyr-Somatostatin-14.
-
Non-specific Binding (NSB): 150 µL membranes + 50 µL of 1 µM unlabeled Somatostatin-14 + 50 µL ¹²⁵I-Tyr-Somatostatin-14.
-
Test Compound: 150 µL membranes + 50 µL of test compound dilution + 50 µL ¹²⁵I-Tyr-Somatostatin-14.
-
-
The final concentration of the radioligand should be approximately equal to its Kd for the receptor to ensure optimal assay conditions.
-
-
Incubation:
-
Seal the plate and incubate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C). The optimal time and temperature should be determined empirically for each receptor subtype.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter plate (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value from the inhibition curve.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).
-
-
-
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyr-Somatostatin-14 in Competitive Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes by interacting with a family of five G-protein-coupled receptors (GPCRs), namely SSTR1 through SSTR5.[1][2][3] Tyr-Somatostatin-14, a derivative of SST-14 with a tyrosine residue, is an invaluable tool in the study of these receptors. The addition of a tyrosine residue allows for easy radioiodination, making it a widely used radioligand in competitive binding assays to characterize the affinity of unlabeled ligands for somatostatin receptors.[4] These studies are fundamental in drug discovery and development for various conditions, including neuroendocrine tumors, acromegaly, and diabetes.[2]
This document provides detailed application notes and protocols for the effective use of this compound in competitive binding studies.
Principle of Competitive Binding Assay
A competitive binding assay is a powerful technique to determine the binding affinity of a test compound (unlabeled ligand) for a specific receptor. In this assay, a fixed concentration of a radiolabeled ligand (e.g., [125I]this compound) competes with varying concentrations of an unlabeled test compound for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) for the test compound.
Caption: Diagram illustrating the principle of a competitive binding assay.
Data Presentation: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (Kd, IC50, or pKi) of Somatostatin-14 and other analogs for the five human somatostatin receptor subtypes (hSSTRs). This data is crucial for selecting appropriate ligands and interpreting experimental results.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Reference |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | |
| Somatostatin-28 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | |
| [125I-Tyr11]S-14 | Kd = 1.1 ± 0.04 | - | - | - | - | |
| Octreotide (SMS 201-995) | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity | |
| RC-160 | Low Affinity | High Affinity | Low Affinity | Low Affinity | Low Affinity | |
| BIM 23014 | Low Affinity | High Affinity | Low Affinity | Low Affinity | Low Affinity |
Note: "High Affinity" generally implies Ki or IC50 values in the low nanomolar range. The exact values can vary depending on the experimental conditions and cell lines used.
Experimental Protocols
Materials and Reagents
-
Radioligand: [125I]this compound
-
Unlabeled Ligand: this compound or other test compounds
-
Cell Lines or Tissues: Cells expressing the somatostatin receptor subtype of interest (e.g., CHO or HEK cells transfected with a specific SSTR subtype).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Gamma counter or liquid scintillation counter
Experimental Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation a. Harvest cells or dissect tissue and place in ice-cold membrane preparation buffer. b. Homogenize the cells or tissue using a Dounce or Polytron homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes. e. Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. f. Resuspend the final pellet in assay buffer or a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
2. Competitive Binding Assay a. Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL. b. To each well, add the following in order: i. 150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue homogenates). ii. 50 µL of assay buffer (for total binding), unlabeled this compound at a high concentration (e.g., 1 µM, for non-specific binding), or the test compound at various concentrations. iii. 50 µL of [125I]this compound at a fixed concentration (typically at or below its Kd value). c. Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. f. Place the filters in vials and measure the radioactivity using a gamma counter.
3. Data Analysis a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of the competitor. c. Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value. d. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Somatostatin Receptor Signaling
Somatostatin receptors are coupled to inhibitory G proteins (Gi/o). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the G protein and subsequent inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular processes, including hormone secretion and cell proliferation.
Caption: A simplified diagram of the somatostatin receptor signaling cascade.
Conclusion
This compound is a versatile and essential tool for investigating the pharmacology of somatostatin receptors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust competitive binding assays. Careful execution of these experiments will yield high-quality data, facilitating the discovery and development of novel therapeutics targeting the somatostatin system.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Tyr-Somatostatin-14 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone and insulin.[1] Many neuroendocrine tumors (NETs) overexpress somatostatin receptors (SSTRs), making these receptors an excellent target for diagnostic imaging and radionuclide therapy.[2][3]
Tyr-Somatostatin-14 is a synthetic analog of SST-14, modified with an N-terminal Tyrosine residue.[4] This modification provides a reactive site, primarily for radioiodination, enabling the peptide to be traced and visualized in vitro and in vivo.[4] This document provides detailed application notes and protocols for the use of this compound and its analogs in the context of in vivo imaging of SSTR-positive tumors.
Principle of the Method
The application of radiolabeled this compound for in vivo imaging is based on its high-affinity binding to somatostatin receptors (SSTRs), particularly the SSTR2 subtype, which is frequently overexpressed on the surface of various tumor cells. Native somatostatin has a very short biological half-life, but synthetic analogs have been developed with improved stability and binding characteristics.
Once radiolabeled, the this compound analog is administered intravenously. It circulates through the bloodstream and accumulates at sites of high SSTR expression, such as NETs. The radionuclide attached to the peptide emits radiation (gamma rays for SPECT or positrons for PET) that can be detected externally by a specialized camera, generating an image that maps the distribution of SSTR-positive tissues in the body. This allows for the localization, staging, and monitoring of tumors.
Experimental Protocols
Protocol 1: Direct Radioiodination of this compound
This protocol describes a general method for labeling this compound with Iodine-125 (¹²⁵I) for in vitro assays or preclinical imaging.
Materials:
-
This compound peptide
-
Sodium [¹²⁵I]Iodide
-
Chloramine-T solution (1 mg/mL in phosphate buffer)
-
Sodium metabisulfite solution (2 mg/mL in phosphate buffer)
-
Phosphate buffer (0.25 M, pH 7.5)
-
Sephadex G-10 or equivalent size-exclusion column
-
Bovine Serum Albumin (BSA) solution (0.1% in PBS)
-
Reaction vial (e.g., Eppendorf tube)
Procedure:
-
In a reaction vial, combine 10 µg of this compound with 50 µL of phosphate buffer.
-
Add 1 mCi (37 MBq) of Sodium [¹²⁵I]Iodide to the vial.
-
Initiate the reaction by adding 10 µL of Chloramine-T solution. Gently mix for 60-90 seconds at room temperature. The tyrosine residue provides the site for this electrophilic substitution.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purify the radiolabeled peptide from free ¹²⁵I using a pre-equilibrated size-exclusion column (e.g., Sephadex G-10), eluting with 0.1% BSA in PBS.
-
Collect fractions and measure the radioactivity in a gamma counter to identify the peptide-containing peak, which elutes first.
-
Assess radiochemical purity using radio-HPLC or instant thin-layer chromatography (ITLC). A high radiochemical purity is essential for reliable results.
Protocol 2: In Vitro Receptor Binding Assay
This protocol determines the binding affinity (IC₅₀) of a somatostatin analog using a competitive displacement assay with radiolabeled this compound.
Materials:
-
Cell membranes from a cell line stably expressing a specific SSTR subtype (e.g., CHO-K1 or AR42J cells).
-
[¹²⁵I]-Tyr¹¹-Somatostatin-14 (or similar radioligand)
-
Unlabeled this compound (or other competitor analog) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4).
-
Polyethyleneimine (PEI) treated filter mats.
-
Scintillation fluid and counter, or gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptide.
-
In assay tubes, combine cell membranes (20-50 µg protein), a fixed concentration of [¹²⁵I]-Tyr-SST-14 (typically at its Kd concentration, e.g., 0.1 nM), and varying concentrations of the unlabeled competitor peptide.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess (e.g., 1 µM) of unlabeled SST-14.
-
Incubate the mixture for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through the PEI-treated filter mats, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the procedure for evaluating the tumor uptake and organ distribution of a radiolabeled somatostatin analog in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with SSTR2-positive tumor xenografts like NCI-H69 or AR42J).
-
Radiolabeled peptide (e.g., ¹⁷⁷Lu-DOTA-TATE) of high radiochemical purity.
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Calibrated gamma counter.
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Intravenously inject a known amount of the radiolabeled peptide (e.g., 0.1-0.2 MBq, ~10 pmol) via the tail vein.
-
At predefined time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of animals (n=3-5 per time point).
-
Dissect key organs (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Blot the organs dry, weigh them, and measure the radioactivity in each sample using a gamma counter alongside standards of the injected dose.
-
Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
(Optional) For blocking studies to confirm receptor-specific uptake, co-inject a large excess of unlabeled octreotide with the radioligand.
Data Presentation
Quantitative data is critical for evaluating the efficacy of a radiolabeled peptide. Data should be presented clearly for comparison.
Table 1: Receptor Binding Affinity (IC₅₀, nM) of Somatostatin Analogs
This table shows example binding affinities of somatostatin analogs for different human somatostatin receptor subtypes (hsst1-5). Lower values indicate higher affinity.
| Compound | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |
| Somatostatin-14 | >1000 | 0.15 | 1.1 | >1000 | 0.45 |
| Octreotide | >1000 | 0.1 | >1000 | >1000 | 6.3 |
| [¹¹¹In-DOTA]-SST-14 | 10.5 | 1.2 | 2.5 | 16.2 | 3.6 |
| [¹¹¹In-DOTA]-TATE | >1000 | 0.2 | 7.9 | >1000 | 115 |
Data are representative values compiled from literature. Actual values may vary based on experimental conditions.
Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-TATE in Nude Mice Bearing NCI-H69 SCLC Tumors (%ID/g)
This table presents example biodistribution data, showing the uptake of a radiolabeled somatostatin analog in different tissues over time. High tumor uptake and rapid clearance from non-target organs are desirable.
| Organ | 24 hours | 72 hours (3 days) | 168 hours (7 days) |
| Blood | 0.05 | 0.02 | 0.01 |
| Liver | 0.3 | 0.2 | 0.1 |
| Spleen | 0.2 | 0.1 | 0.1 |
| Kidneys | 0.8 | 0.5 | 0.3 |
| Tumor | 3.7 | 2.1 | 1.2 |
| Muscle | 0.04 | 0.02 | 0.01 |
| Bone | 0.1 | 0.1 | 0.1 |
Data adapted from a study on ¹⁷⁷Lu-[DOTA⁰,Tyr³]octreotate.
Logical Relationships in Targeted Imaging
The success of in vivo imaging with this compound relies on the specific interaction between the radiolabeled peptide and the target receptor on tumor cells, leading to a high signal-to-background ratio.
Conclusion
This compound and its more stable, chelated analogs are invaluable tools for the in vivo imaging of somatostatin receptor-positive tumors. The addition of a tyrosine residue facilitates direct radioiodination, while conjugation with chelators like DOTA allows for labeling with a wide range of metallic radionuclides for both SPECT and PET imaging. The high affinity and specificity of these peptides for SSTR2 enable sensitive and clear visualization of neuroendocrine tumors, aiding in diagnosis, staging, and the development of targeted therapies (theranostics). The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize these powerful molecular imaging agents in their work.
References
- 1. Somatostatin with 99mTc and biodistribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeled Somatostatin Analogs for Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pictoral review on somatostatin receptor scintigraphy in neuroendocrine tumors: The role of multimodality imaging with SRS and GLUT receptor imaging with FDG PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
Tyr-Somatostatin-14: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyr-Somatostatin-14, a tyrosine-extended analog of Somatostatin-14, in neuroscience research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.
Introduction to this compound in Neuroscience
Somatostatin-14 (SST-14) is a cyclic neuropeptide with a wide range of physiological effects in the central nervous system (CNS), acting as a neurotransmitter or neuromodulator.[1] The addition of a tyrosine residue at the N-terminus to create this compound facilitates radiolabeling, making it an invaluable tool for receptor binding assays and other neurochemical studies. In the CNS, this compound and its native counterpart are implicated in the regulation of neuronal excitability, neurotransmitter release, and have been linked to various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][3]
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize key quantitative data regarding the binding affinities of this compound and its effects on neuronal functions.
Table 1: Somatostatin Receptor Binding Affinities (Ki in nM)
| Ligand | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| Somatostatin-14 | 0.8 | 0.2 | 0.6 | 1.0 | 0.3 | [3] |
| [Tyr11]-Somatostatin-14 | 9.5 | 0.3 | 4.7 | >1000 | 1.6 | |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 18 |
Table 2: Electrophysiological Effects of Somatostatin-14 on Neuronal Ion Channels
| Ion Channel | Effect | Cell Type | Concentration | Magnitude of Effect | Reference |
| Voltage-gated K+ currents | Enhancement | Mammalian CNS neurons | Not Specified | Not Specified | |
| Delayed rectifier K+ current (IK) | Increase | Rat neocortical neurons | Concentration-dependent | Not Specified | |
| Voltage-dependent Ca2+ current | Inhibition | Mammalian CNS neurons | Not Specified | Not Specified | |
| High-voltage activated Ca2+ currents | Inhibition | Rat neocortical neurons | 100 nM | Significant block | |
| L-type voltage-gated Ca2+ channels (L-VGCCs) | Inhibition (during subjective night) | Cultured chicken cone photoreceptors | 500 nM | Significant decrease in current density |
Signaling Pathways of this compound
This compound exerts its effects by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). The activation of these receptors triggers a cascade of intracellular events that ultimately modulate neuronal function.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neuroscience research.
Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity of this compound and other compounds to somatostatin receptors using a competitive binding assay with a radiolabeled ligand, such as [125I-Tyr11]Somatostatin-14.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
50 µL of [125I-Tyr11]Somatostatin-14 (final concentration ~0.1-0.5 nM).
-
50 µL of competing unlabeled ligand (e.g., this compound, octreotide) at various concentrations (e.g., 10^-12 to 10^-6 M) or buffer for total binding. For non-specific binding, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Immunohistochemistry for Localization in Brain Tissue
This protocol describes the localization of this compound or its receptors in brain tissue sections.
Methodology:
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%) in PBS.
-
Freeze the brain and cut 20-40 µm sections on a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-Somatostatin) diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically but a starting point of 1:1000 to 1:5000 is common.
-
Wash sections three times in PBS.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording the effects of this compound on ion channel activity in individual neurons.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (250-350 µm thick) from the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a target neuron using a glass micropipette (3-6 MΩ resistance) filled with an appropriate internal solution.
-
Record baseline ion channel activity (e.g., voltage-gated potassium or calcium currents) in voltage-clamp mode.
-
Bath-apply this compound at a known concentration (e.g., 100 nM - 1 µM) and record the changes in ion channel currents.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion currents before, during, and after the application of this compound.
-
Analyze the data to determine the percentage of inhibition or enhancement of the currents.
-
Thioflavin T (ThT) Aggregation Assay
This assay is used to investigate the effect of this compound on the aggregation of amyloid-beta (Aβ) peptides, which is relevant to Alzheimer's disease research.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer like PBS to obtain a monomeric solution.
-
Prepare a stock solution of Thioflavin T (ThT) in PBS.
-
Prepare solutions of this compound at various concentrations.
-
-
Aggregation Assay:
-
In a 96-well black plate with a clear bottom, mix Aβ42 (final concentration typically 10-20 µM), ThT (final concentration typically 10-20 µM), and this compound at different concentrations (or vehicle control).
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals using a plate reader.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time, maximum fluorescence intensity, and slope of the aggregation curves in the presence and absence of this compound to determine its effect on Aβ42 aggregation.
-
Conclusion
This compound is a versatile and powerful tool for investigating the somatostatinergic system in the CNS. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to further elucidate the role of this important neuropeptide in neuronal function and neurological disease. Careful optimization of the provided protocols for specific experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Inhibitory Effect of Somatostatin-14 on L-Type Voltage-Gated Calcium Channels in Cultured Cone Photoreceptors Requires Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyr-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Tyr-Somatostatin-14, a key tool in somatostatin receptor research. Detailed protocols for its application in receptor binding, functional assays, and in vivo imaging are provided to facilitate its use in academic and drug development settings.
Introduction to this compound
This compound is a synthetic analog of the native peptide hormone somatostatin-14, with an additional tyrosine residue at the N-terminus.[1][2] This modification provides a convenient site for radioiodination, making it an invaluable tracer for studying somatostatin receptors (SSTRs).[1] Somatostatin and its analogs exert diverse physiological effects, primarily inhibitory, by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5).[3][4] These receptors are widely distributed throughout the body and are notably overexpressed in various tumors, particularly neuroendocrine tumors (NETs). This differential expression makes SSTRs prime targets for diagnostic imaging and targeted therapies.
Somatostatin Receptor Signaling
Upon agonist binding, SSTRs couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of SSTRs can also modulate intracellular calcium (Ca2+) concentrations and activate protein tyrosine phosphatases and MAP kinase pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.
Quantitative Data Summary
The binding affinities (Kd or Ki) of this compound and related analogs for different SSTR subtypes are crucial for interpreting experimental results. The following tables summarize representative binding data.
Table 1: Binding Affinity of this compound for SSTR Subtypes
| Radioligand | Receptor Subtype | Cell Line/Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]Tyr¹¹-Somatostatin-14 | SSTR (undifferentiated) | Mouse Retina | 1.48 | 68 | |
| [¹²⁵I]Tyr³-Octreotide | SSTR (undifferentiated) | Canine Insulinoma | 1.7 | 499 |
Table 2: Inhibitory Constants (Ki) of Somatostatin Analogs for SSTR Subtypes
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.3 | 0.5 | 1.1 | 1.5 | 1.0 |
| Octreotide | >1000 | 0.6 | 62 | >1000 | 7.9 |
| Lanreotide | >1000 | 1.1 | 78 | >1000 | 11 |
Note: Data are compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a saturation binding assay to determine the receptor density (Bmax) and dissociation constant (Kd) of a radiolabeled ligand, such as ¹²⁵I-Tyr-Somatostatin-14, for SSTRs expressed in cell membranes.
Materials:
-
Cells or tissue expressing SSTRs
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[¹²⁵I]this compound
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Gamma counter
-
BCA Protein Assay Kit
Procedure:
-
Membrane Preparation: a. Homogenize cells or tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes. d. Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation. e. Resuspend the final membrane pellet in a suitable buffer and store at -80°C.
-
Protein Concentration Determination: a. Determine the protein concentration of the membrane preparation using a BCA protein assay according to the manufacturer's protocol.
-
Saturation Binding Assay: a. Prepare a series of dilutions of [¹²⁵I]this compound in assay buffer (e.g., 0.01 to 5 nM). b. For total binding, add a defined amount of membrane protein (e.g., 50-100 µg), the radioligand dilution, and assay buffer to a final volume of 250 µL. c. For non-specific binding, add the same components as for total binding, plus a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM). d. Incubate the tubes at a specified temperature and time (e.g., 60 minutes at 30°C).
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. b. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. c. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. b. Plot specific binding versus the concentration of free radioligand. c. Analyze the data using non-linear regression to determine the Kd and Bmax. A Scatchard plot (Bound/Free vs. Bound) can also be used for linear analysis.
Protocol 2: In Vitro Functional Assay - cAMP Accumulation
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels in cells expressing SSTRs.
Materials:
-
SSTR-expressing cells (e.g., CHO-K1 or AtT-20 cells)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating: a. Culture SSTR-expressing cells to ~80-90% confluency. b. Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
cAMP Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add increasing concentrations of this compound to the wells. d. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. e. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP concentration as a function of the this compound concentration. b. Determine the IC₅₀ value (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) by non-linear regression analysis.
Protocol 3: In Vivo Imaging with Radiolabeled Somatostatin Analogs
This protocol provides a general framework for performing SPECT (Single Photon Emission Computed Tomography) imaging in a preclinical tumor model using a radiolabeled somatostatin analog.
Materials:
-
Immunocompromised mice
-
SSTR-positive tumor cells
-
Radiolabeled somatostatin analog (e.g., [¹¹¹In-DTPA]octreotide)
-
Anesthesia
-
SPECT/CT scanner
Procedure:
-
Tumor Model Establishment: a. Subcutaneously inject SSTR-positive tumor cells into the flank of immunocompromised mice. b. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Radiotracer Administration: a. Anesthetize the tumor-bearing mouse. b. Inject a known amount of the radiolabeled somatostatin analog intravenously (e.g., via the tail vein).
-
SPECT/CT Imaging: a. At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mouse and place it in the SPECT/CT scanner. b. Acquire whole-body SPECT and CT images. The CT scan provides anatomical reference.
-
Image Analysis: a. Reconstruct the SPECT and CT images using appropriate software. b. Co-register the SPECT and CT images to localize radiotracer uptake. c. Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity. d. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Disclaimer
These protocols provide a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and equipment. Always adhere to institutional guidelines and safety regulations, especially when working with radioactive materials.
References
Application Notes: Tyr-Somatostatin-14 as a Tracer in Autoradiography
Introduction
Somatostatin-14 (SS-14) and its analogs are crucial tools in neuroscience and oncology research due to their high affinity for somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors.[1][2][3][4] Tyr-Somatostatin-14, a tyrosine-modified version of SS-14, can be readily iodinated to produce a radiolabeled tracer, most commonly with Iodine-125 ([¹²⁵I]Tyr-SS-14), for use in quantitative receptor autoradiography. This technique allows for the precise localization and quantification of SSTRs in tissue sections, providing valuable insights into their distribution and density in both healthy and diseased states.
Principle of the Application
Autoradiography with [¹²⁵I]this compound is based on the specific binding of the radiolabeled ligand to SSTRs present in tissue sections. The tissue is incubated with the tracer, which binds to the receptors. After washing away the unbound tracer, the tissue section is apposed to a photographic emulsion or a phosphor imaging screen. The radioactive decay from the bound [¹²⁵I]Tyr-SS-14 exposes the film or screen, creating a visual map of the receptor distribution. The density of the resulting image is proportional to the amount of radioligand bound and, therefore, to the density of the receptors in the tissue.
Applications in Research and Drug Development
-
Neuroscience: Mapping the distribution of SSTR subtypes in the brain and spinal cord to understand their role in neurotransmission and neuromodulation.[5]
-
Oncology: Identifying and characterizing SSTR expression in tumors, which can serve as a biomarker for diagnosis and a target for therapy. Radiolabeled somatostatin analogs are used for in vivo imaging (scintigraphy and PET) and peptide receptor radionuclide therapy (PRRT).
-
Endocrinology: Studying the role of somatostatin in regulating hormone secretion from the pituitary, pancreas, and gastrointestinal tract.
-
Drug Development: Screening and characterizing novel SSTR agonists and antagonists by assessing their ability to compete with [¹²⁵I]Tyr-SS-14 for receptor binding. The development of subtype-selective ligands is of particular interest.
Quantitative Data
Table 1: Binding Affinities (Kd) of Somatostatin-14 for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kd) in nM | Reference |
| SSTR1 | High affinity | |
| SSTR2 | 0.42 ± 0.09 | |
| SSTR3 | High affinity | |
| SSTR4 | High affinity | |
| SSTR5 | High affinity |
Note: "High affinity" indicates that while specific Kd values were not provided in the search results, the sources state a high binding affinity of Somatostatin-14 for these receptor subtypes.
Table 2: Somatostatin Receptor Density in Human Cerebellum
| Cerebellar Region | Receptor Concentration (fmol/mg protein) | Reference |
| Molecular Layer | 140 ± 9 (Vermis), 152 ± 17 (Hemispheres) | |
| Granular Layer | 150 ± 22 (Vermis), 190 ± 20 (Hemispheres) | |
| Medulla | 61 ± 13 (Vermis), 56 ± 11 (Hemispheres) |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography using [¹²⁵I]this compound
This protocol outlines the steps for localizing and quantifying somatostatin receptors in frozen tissue sections.
Materials:
-
Frozen tissue blocks
-
Cryostat
-
Microscope slides (gelatin-coated)
-
[¹²⁵I]this compound (radiolabeled tracer)
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Autoradiography film or phosphor imaging screens
-
Developing reagents (for film) or a phosphor imager
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into thin sections (e.g., 10-20 µm) using a cryostat at approximately -20°C.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature and allow them to air dry.
-
Pre-incubate the sections in binding buffer for a short period (e.g., 15 minutes) at room temperature to rehydrate the tissue and reduce non-specific binding.
-
-
Incubation:
-
Incubate the sections with [¹²⁵I]this compound in the binding buffer at a specific concentration (e.g., 0.1-1.0 nM) for a defined period (e.g., 60-120 minutes) at room temperature.
-
For determining non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
-
Washing:
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 2 x 5 minutes).
-
Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides using a stream of cold, dry air.
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Expose at -80°C for a period determined by the specific activity of the tracer and the density of the receptors (can range from days to weeks).
-
-
Image Development and Analysis:
-
If using film, develop it according to the manufacturer's instructions.
-
If using a phosphor screen, scan it using a phosphor imager.
-
Quantify the resulting autoradiograms using a computerized image analysis system. Calibrate the optical density values using co-exposed radioactive standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Visualizations
Caption: Somatostatin Receptor Signaling Pathways.
Caption: Experimental Workflow for Autoradiography.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pictoral review on somatostatin receptor scintigraphy in neuroendocrine tumors: The role of multimodality imaging with SRS and GLUT receptor imaging with FDG PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Localization and characterization of brain somatostatin receptors as studied with somatostatin-14 and somatostatin-28 receptor radioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Tyr-Somatostatin-14 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14, a cyclic peptide hormone, and its N-terminally tyrosinated analog, Tyr-Somatostatin-14, play crucial roles in a multitude of physiological processes by acting on a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). These receptors are widely distributed throughout the body and are implicated in the regulation of hormone secretion, neurotransmission, and cell proliferation.[1][2][3] The diverse functions and tissue-specific expression of SSTR subtypes make them attractive therapeutic targets for a range of pathologies, including neuroendocrine tumors, acromegaly, and other hormonal disorders.[4]
This compound is a valuable tool in somatostatin research, as the tyrosine residue provides a convenient site for radiolabeling, enabling its use in receptor binding assays. This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the function of this compound, including its receptor binding affinity, its influence on downstream signaling pathways, and its effects on cell proliferation.
Somatostatin-14 Signaling Pathways
Somatostatin-14 exerts its biological effects by binding to and activating its cognate SSTRs. These receptors primarily couple to inhibitory G-proteins of the Gαi/o family. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
In addition to the canonical Gαi/o pathway, some SSTR subtypes, notably SSTR2 and SSTR5, can also couple to Gαq/11 proteins. Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic calcium levels.
Furthermore, SSTR activation can modulate the activity of various ion channels, including inwardly rectifying potassium (K⁺) channels and voltage-gated calcium channels, and can also stimulate protein tyrosine phosphatases (PTPs). These signaling cascades culminate in the diverse physiological responses mediated by somatostatin, such as the inhibition of hormone secretion and the regulation of cell growth.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Somatostatin-14 at the five human SSTR subtypes. This compound is expected to have a similar binding profile.
Table 1: Binding Affinities (Ki) of Somatostatin-14 for Human SSTR Subtypes
| Receptor Subtype | Ki (nM) | Reference Cell Line |
| SSTR1 | 1.5 - 5.0 | CHO, COS-7 |
| SSTR2 | 0.1 - 1.0 | CHO, HEK293 |
| SSTR3 | 0.5 - 2.0 | CHO, COS-1 |
| SSTR4 | 1.0 - 10.0 | CHO, COS-7 |
| SSTR5 | 0.2 - 1.5 | CHO, HEK293 |
Note: Ki values are compiled from multiple sources and represent a typical range. Actual values may vary depending on the experimental conditions and cell line used.
Table 2: Functional Potencies (IC50/EC50) of Somatostatin-14
| Assay | Receptor Subtype | Potency (nM) | Effect | Reference Cell Line |
| cAMP Inhibition (IC50) | SSTR1 | 1.0 - 10.0 | Inhibition of forskolin-stimulated cAMP | CHO |
| cAMP Inhibition (IC50) | SSTR2 | 0.05 - 0.5 | Inhibition of forskolin-stimulated cAMP | CHO, AtT-20 |
| cAMP Inhibition (IC50) | SSTR3 | 0.5 - 5.0 | Inhibition of forskolin-stimulated cAMP | CHO |
| cAMP Inhibition (IC50) | SSTR4 | 1.0 - 15.0 | Inhibition of forskolin-stimulated cAMP | CHO |
| cAMP Inhibition (IC50) | SSTR5 | 0.1 - 2.0 | Inhibition of forskolin-stimulated cAMP | CHO |
| Calcium Mobilization (EC50) | SSTR2 | 0.5 - 10.0 | Increase in intracellular Ca²⁺ | CHO-K1 |
| Cell Proliferation Inhibition | SSTR2, SSTR5 | Varies | Inhibition of cell growth | Various tumor cell lines |
Note: IC50/EC50 values are compiled from multiple sources and are highly dependent on the specific assay conditions.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay measures the affinity of this compound for its receptors by quantifying the binding of a radiolabeled form of the peptide (e.g., [¹²⁵I]this compound).
Materials:
-
Cells or tissues expressing SSTRs
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
[¹²⁵I]this compound
-
Unlabeled this compound or other competing ligands
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Gamma counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with Lysis Buffer and resuspend in Binding Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Binding Buffer
-
A fixed concentration of [¹²⁵I]this compound (typically at or below the Kd).
-
Increasing concentrations of unlabeled this compound (for competition binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Materials:
-
Cells expressing SSTRs (e.g., CHO cells)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the detection kit
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and replace it with Stimulation Buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the lysate.
-
Incubate as recommended by the kit.
-
-
Measurement and Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal (or calculated cAMP concentration) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium levels, which is indicative of Gαq/11 coupling.
Materials:
-
Cells expressing SSTRs (e.g., CHO-K1 cells)
-
Black-walled, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
Seed cells into the specialized 96-well plates and allow them to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the fluorescent dye in Assay Buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject increasing concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak fluorescence minus baseline fluorescence) for each concentration.
-
Plot the change in fluorescence against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation Assay (MTT/XTT)
This assay assesses the effect of this compound on cell viability and proliferation. The MTT and XTT assays are colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells.
Materials:
-
Cells of interest (e.g., tumor cell lines)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a low density.
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing increasing concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Reaction:
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to a colored formazan product.
-
If using the MTT assay, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450-490 nm for XTT).
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of this compound to assess its effect on cell proliferation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyr-Somatostatin-14 in the Study of GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone Somatostatin-14, engineered with an N-terminal tyrosine residue. This modification makes it an invaluable tool for studying G-protein coupled receptor (GPCR) signaling, particularly for the family of somatostatin receptors (SSTRs). The additional tyrosine provides a convenient site for radioiodination, creating a high-affinity radioligand, [¹²⁵I-Tyr¹]-Somatostatin-14, essential for receptor binding and characterization assays.
Somatostatin receptors, comprising five subtypes (SSTR1-SSTR5), are expressed in various tissues and are implicated in numerous physiological processes, including neurotransmission, hormone secretion, and cell proliferation. Their dysregulation is associated with several diseases, making them a significant target for drug development. This compound allows researchers to investigate the pharmacology and signaling mechanisms of these receptors with high precision.
Principle Signaling Pathway
Upon binding to its cognate receptors, primarily SSTR2, this compound, like the endogenous somatostatin, triggers a cascade of intracellular signaling events. The SSTRs predominantly couple to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation and differentiation.
Quantitative Data: Ligand Binding Affinities
The binding affinity of ligands to somatostatin receptors is a critical parameter in drug development and research. While this compound is primarily used as a radioligand, its binding characteristics are comparable to the parent molecule, Somatostatin-14. The following tables provide a summary of the binding affinities (Ki in nM) of Somatostatin-14 and a widely used synthetic analog, Octreotide, for the five human somatostatin receptor subtypes. This data is essential for interpreting experimental results and for designing new receptor-subtype-selective compounds.
Table 1: Binding Affinity (Ki, nM) of Somatostatin-14 for Human SSTR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR1 | 1.2 - 3.5 |
| SSTR2 | 0.2 - 1.5 |
| SSTR3 | 0.6 - 2.0 |
| SSTR4 | 1.5 - 5.0 |
| SSTR5 | 0.5 - 2.5 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: Binding Affinity (Ki, nM) of Octreotide for Human SSTR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.1 - 2.5 |
| SSTR3 | 25 - 100 |
| SSTR4 | >1000 |
| SSTR5 | 5 - 20 |
Data compiled from multiple sources. Octreotide shows high selectivity for SSTR2.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype using [¹²⁵I-Tyr¹]-Somatostatin-14 as the radioligand.
Tyr-Somatostatin-14 for Targeted Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Somatostatin-14 is a synthetic analog of the native hormone somatostatin-14, modified with a tyrosine residue at the N-terminus. This modification serves a dual purpose: it provides a site for radiolabeling, particularly with iodine isotopes, and can be utilized for conjugation to various therapeutic agents. This peptide selectively targets somatostatin receptors (SSTRs), which are overexpressed in a variety of tumors, making it a valuable tool for targeted drug delivery in cancer research and therapy. These application notes provide an overview of the characteristics of this compound and detailed protocols for its use in key experimental assays.
Physicochemical Properties and Storage
| Property | Value |
| Amino Acid Sequence | Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide bridge: Cys4-Cys15) |
| Molecular Formula | C₈₅H₁₁₃N₁₉O₂₁S₂ |
| Molecular Weight | 1801.05 g/mol |
| Purity | >95% |
| Appearance | White lyophilized powder |
| Storage | Store at -20°C. For long-term storage, desiccate and store at -80°C. |
| Solubility | Soluble in water. For stock solutions, dissolve in sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent like DMSO can be used, followed by dilution with aqueous buffer. |
Mechanism of Action: Targeting Somatostatin Receptors
This compound exerts its targeting effect by binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5). Many neuroendocrine tumors (NETs), as well as other cancers such as breast, lung, and prostate cancer, exhibit high levels of SSTR expression, particularly SSTR2. Upon binding, the this compound conjugate or radiolabeled peptide is internalized by the cancer cell, delivering the therapeutic payload directly to the target.
Somatostatin Receptor Signaling Pathways
The binding of this compound to SSTRs, primarily SSTR2, initiates a cascade of intracellular signaling events that can lead to anti-proliferative and pro-apoptotic effects. Key pathways affected include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of MAP kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These signaling events can ultimately result in cell cycle arrest and apoptosis.
Quantitative Data
Binding Affinity of Somatostatin Analogs to Human SSTR Subtypes (Ki, nM)
| Peptide | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Somatostatin-14 | >1000 | 0.61 | 11.05 | >1000 | 23.5[1] |
| [Tyr³]Octreotide | >10000 | 0.8 | 100 | >10000 | 16 |
| Octreotide | >1000 | 1.1 | 30 | >1000 | 6.3 |
In Vitro Cytotoxicity of Doxorubicin and Conjugates
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | 0.4 - 1.65[2][3] |
| Doxorubicin | Doxorubicin-resistant MCF-7 | 128.5[3] |
Note: IC₅₀ values for this compound-Doxorubicin conjugates are not widely reported and will be highly dependent on the specific linker chemistry and cell line used.
Biodistribution of Radiolabeled Somatostatin Analogs in Tumor-Bearing Mice (%ID/g)
| Organ | ⁹⁹ᵐTc-Tyr³-Octreotate (2h post-injection) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.4 ± 0.1 |
| Lungs | 0.8 ± 0.2 |
| Liver | 2.5 ± 0.5 |
| Spleen | 0.3 ± 0.1 |
| Kidneys | 20.1 ± 4.0 |
| Stomach | 1.2 ± 0.3 |
| Intestines | 2.1 ± 0.6 |
| Muscle | 0.3 ± 0.1 |
| Bone | 0.9 ± 0.2 |
| Tumor | 4.1 ± 0.9 |
Note: Data presented is for a technetium-99m labeled Tyr³-Octreotate, a close analog of this compound. Biodistribution will vary based on the radiolabel, animal model, and tumor type.
Experimental Protocols
Protocol 1: Radioiodination of this compound with Iodine-125
This protocol describes a standard method for radioiodinating this compound using the Chloramine-T method.
Materials:
-
This compound
-
Sodium Phosphate Buffer (0.5 M, pH 7.5)
-
[¹²⁵I]Sodium Iodide
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium Metabisulfite solution (2 mg/mL in water)
-
Potassium Iodide solution (2 mg/mL in water)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Preparation: In a shielded fume hood, add 10 µg of this compound to a microcentrifuge tube. Add 25 µL of 0.5 M sodium phosphate buffer, pH 7.5.
-
Radioiodination Reaction: a. Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the peptide solution. b. Immediately add 10 µL of freshly prepared Chloramine-T solution. c. Gently vortex the mixture for 60 seconds at room temperature.
-
Quenching the Reaction: a. Add 20 µL of sodium metabisulfite solution to stop the reaction. b. Add 100 µL of potassium iodide solution to act as a carrier for unreacted iodide.
-
Purification: a. Pre-equilibrate a Sephadex G-10 column with 0.05 M phosphate buffer containing 0.1% BSA. b. Apply the reaction mixture to the top of the column. c. Elute the column with the equilibration buffer and collect 0.5 mL fractions. d. Measure the radioactivity of each fraction using a gamma counter. The [¹²⁵I]this compound will elute in the earlier fractions, while free ¹²⁵I will elute later.
-
Quality Control: a. Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or reverse-phase high-performance liquid chromatography (RP-HPLC). b. Assess the incorporation of ¹²⁵I by TCA precipitation.
Protocol 2: In Vitro SSTR Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of this compound or its conjugates to SSTR-expressing cells.
Materials:
-
SSTR-positive cells (e.g., AR42J, NCI-H69)
-
Cell culture medium
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound or test compound
-
Polyethyleneimine (PEI) coated filter plates
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture SSTR-positive cells to confluency. Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: a. In a 96-well plate, add 50 µL of binding buffer to each well. b. For total binding, add 50 µL of [¹²⁵I]this compound (final concentration ~0.1 nM). c. For non-specific binding, add 50 µL of [¹²⁵I]this compound and 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM). d. For the competition curve, add 50 µL of [¹²⁵I]this compound and 50 µL of serial dilutions of the unlabeled test compound (e.g., this compound or its conjugate).
-
Incubation: Add 100 µL of the cell membrane suspension to each well. Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration and Washing: a. Rapidly filter the contents of each well through a PEI-coated filter plate using a vacuum manifold. b. Wash the filters three times with ice-cold binding buffer.
-
Quantification: a. Punch out the filters and place them in scintillation vials. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the concentration of the unlabeled competitor. c. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 3: Internalization Assay of Radiolabeled this compound
This protocol measures the rate and extent of internalization of [¹²⁵I]this compound into SSTR-positive cells.
Materials:
-
SSTR-positive cells
-
24-well cell culture plates
-
Cell culture medium
-
Binding medium (serum-free medium)
-
[¹²⁵I]this compound
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Cell lysis buffer (e.g., 1 N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed SSTR-positive cells into 24-well plates and allow them to adhere overnight.
-
Internalization: a. Wash the cells with binding medium. b. Add binding medium containing [¹²⁵I]this compound (e.g., 1 nM) to each well. c. Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Removal of Surface-Bound Ligand: a. At each time point, place the plate on ice to stop internalization. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add ice-cold acid wash buffer to the cells and incubate for 5 minutes on ice to strip surface-bound radioligand. d. Collect the acid wash supernatant (this represents the surface-bound fraction).
-
Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add cell lysis buffer to each well and incubate for 20 minutes at room temperature to lyse the cells. c. Collect the cell lysate (this represents the internalized fraction).
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point.
Protocol 4: Conjugation of Doxorubicin to this compound
This protocol provides a general method for conjugating doxorubicin to the N-terminus of this compound using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
SMCC
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Doxorubicin: a. Dissolve doxorubicin hydrochloride in DMF and add DIPEA to neutralize the salt. b. Add SMCC to the doxorubicin solution and react for 2-4 hours at room temperature to form maleimide-activated doxorubicin.
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Thiolation of this compound (if necessary): If the peptide does not have a free thiol group, one can be introduced by reacting a primary amine on the peptide with a reagent like 2-iminothiolane (Traut's reagent). The cysteine residues in this compound already provide thiol groups after reduction of the disulfide bond.
-
Conjugation Reaction: a. Dissolve the maleimide-activated doxorubicin and the thiol-containing this compound in conjugation buffer. b. Mix the two solutions and react for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the this compound-doxorubicin conjugate from unreacted components using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
Protocol 5: In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the tumor-targeting efficacy and organ distribution of a radiolabeled this compound conjugate.
Materials:
-
Tumor-bearing mice (e.g., nude mice with SSTR-positive tumor xenografts)
-
[¹²⁵I]this compound
-
Saline solution
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Procedure:
-
Animal Preparation: Acclimate tumor-bearing mice to the experimental conditions.
-
Injection: a. Administer a known amount of [¹²⁵I]this compound (e.g., 10 µCi in 100 µL of saline) to each mouse via tail vein injection. b. For a blocking study, co-inject a separate group of mice with an excess of unlabeled this compound to demonstrate receptor-specific uptake.
-
Tissue Collection: a. At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize the mice by a humane method. b. Dissect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Radioactivity Measurement: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Also, measure the radioactivity of a standard of the injected dose.
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. b. Compare the %ID/g in the unblocked and blocked groups to determine the extent of specific uptake. c. Calculate tumor-to-organ ratios to assess targeting efficacy.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. All work with radioactive materials must be conducted in compliance with institutional and national regulations.
References
Troubleshooting & Optimization
Tyr-Somatostatin-14: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Tyr-Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound powder?
For long-term storage, the lyophilized powder should be kept in a freezer at or below -20°C.[1][2] Some suppliers recommend storage at -80°C for up to two years.[3] For short-term storage, 4°C is acceptable, but it is generally advisable to store it at -20°C for optimal stability.[4] The product should be stored sealed and away from moisture.[2]
Q2: How should I store the reconstituted this compound solution?
Once reconstituted, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store the solution under nitrogen and away from moisture.
Q3: What is the best solvent for reconstituting this compound?
The ideal solvent can depend on the specific experimental requirements. A general approach is to first attempt reconstitution in sterile, distilled water. If the peptide does not dissolve, the choice of the next solvent depends on the peptide's overall charge and hydrophobicity. For particularly hydrophobic peptides, a small amount of an organic solvent like DMSO, acetonitrile, or methanol can be used to initially dissolve the peptide, followed by dilution to the desired concentration with an aqueous buffer. The presence of trifluoroacetic acid (TFA) salts from the purification process generally enhances the solubility of peptides in aqueous solutions.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C | Up to 12 months | Store sealed and away from moisture. |
| -80°C | Up to 2 years | Store under nitrogen, away from moisture. | |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture. |
Table 2: Recommended Solvents for Reconstitution of this compound
| Priority | Solvent | Recommended For | Protocol |
| 1 | Sterile Water | General use | Attempt to dissolve the peptide directly in water. |
| 2 | Dilute Acetic Acid (10-30%) | Peptides that fail to dissolve in water | If water fails, try a dilute acetic acid solution. |
| 3 | DMSO followed by aqueous dilution | Very hydrophobic peptides | Dissolve in a small amount of DMSO, then slowly add aqueous buffer to the desired concentration. |
| 4 | Ammonium Hydroxide (<50 µL) | Peptides with a net negative charge that are insoluble in water | If water fails, add a very small amount of ammonium hydroxide. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation : Before opening, centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection : Based on your experimental needs and the information in Table 2, select the appropriate solvent. For most applications, sterile, distilled water is the first choice.
-
Reconstitution : Carefully add the selected solvent to the vial to achieve the desired stock concentration.
-
Dissolution : Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting : Once the peptide is completely dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide in water | The peptide may be hydrophobic. | Try adding a small amount of a co-solvent like DMSO (0.1-10%) or acetonitrile to the aqueous buffer. Alternatively, dissolve the peptide in a small volume of pure DMSO first, and then slowly add the aqueous buffer while vortexing. |
| Precipitation observed after adding aqueous buffer to a DMSO stock | The peptide has low solubility in the final buffer composition. | Increase the proportion of the organic co-solvent if your experiment allows. Alternatively, try a different buffer system or adjust the pH. |
| Loss of peptide activity over time in solution | The peptide may be unstable in the storage buffer or subject to degradation from repeated freeze-thaw cycles. | Ensure the peptide is stored at the recommended temperature and pH. Always aliquot the stock solution after reconstitution to minimize freeze-thaw cycles. Consider storing under an inert gas like nitrogen. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete dissolution or adsorption to the vial. | Ensure the peptide is fully dissolved before use. Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to surface adsorption. |
Diagrams
Caption: Workflow for Handling this compound.
References
preventing non-specific binding of Tyr-Somatostatin-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the non-specific binding (NSB) of Tyr-Somatostatin-14 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my this compound experiments?
A1: Non-specific binding refers to the attachment of this compound to surfaces other than its intended target, the somatostatin receptor. This can include binding to plasticware (tubes, plates), filter membranes, and other proteins in the assay.[1] NSB is problematic because it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of binding, potentially masking the true specific interaction you are trying to measure.[1][2] An ideal assay should have specific binding that accounts for at least 80% of the total binding.[1]
Q2: What are the primary causes of non-specific binding of this compound?
A2: The primary causes of NSB for peptides like this compound are:
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Hydrophobic Interactions: Peptides with hydrophobic residues can adhere to plastic surfaces. This compound contains several hydrophobic amino acids (Tyrosine, Phenylalanine, Tryptophan), making it susceptible to this type of interaction.
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Ionic Interactions: Charged residues on the peptide can interact with charged surfaces on assay components. The net charge of this compound is dependent on the pH of the buffer.
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Adsorption to Labware: Peptides can be lost from solution by binding to the surfaces of sample containers, such as glass or polypropylene vials.[1]
Q3: How can I prevent the loss of this compound to container surfaces?
A3: To prevent peptide loss, consider the following:
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Use Low-Binding Labware: Utilize polypropylene or siliconized tubes and plates specifically designed to reduce protein and peptide adhesion.
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Incorporate Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) to your solutions can help saturate non-specific binding sites on container surfaces, thus preventing your peptide from adsorbing.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in this compound assays. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause of this issue.
| Observation | Potential Cause | Recommended Solution |
| High background signal in all wells, including controls. | Inadequate blocking of non-specific sites on the assay plate or membrane. | 1. Optimize Blocking Agent: Switch to a different blocking agent. Casein or normal serum can sometimes be more effective than BSA. 2. Increase Blocking Agent Concentration: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA). 3. Extend Blocking Incubation Time: Increase the duration of the blocking step to ensure complete saturation of non-specific sites. |
| High variability between replicate wells. | Inconsistent washing or pipetting errors. | 1. Standardize Washing Procedure: Ensure all wells are washed with the same volume and for the same duration. Increase the number of wash cycles. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use low-retention tips. |
| Signal is high in the absence of the receptor (e.g., in control cells not expressing the somatostatin receptor). | The peptide is binding to other components on the cell membrane or the assay plate. | 1. Add a Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffers to disrupt hydrophobic interactions. 2. Adjust Buffer pH: The net charge of this compound is influenced by pH. Based on its amino acid sequence (Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys), its calculated isoelectric point (pI) is approximately 8.5. Performing the assay at a pH close to the pI can minimize charge-based interactions. 3. Increase Salt Concentration: Increasing the ionic strength of the buffer with NaCl (e.g., up to 150 mM) can help to shield charged interactions. |
| High background that is not resolved by blocking or washing. | Degradation of the radiolabeled this compound, leading to "sticky" byproducts. | 1. Check Radioligand Purity: Ensure the radiolabeled peptide is within its shelf-life and has been stored correctly. Purity should ideally be greater than 90%. 2. Include Protease Inhibitors: If working with cell or tissue lysates, add a protease inhibitor cocktail to your buffers to prevent peptide degradation. |
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in your assay. The following table summarizes the characteristics and typical working concentrations of common blocking agents used in peptide-based assays.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Citations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of contamination with other proteins. May not be the most effective blocker in all assays. | |
| Non-fat Dry Milk | 2-5% (w/v) | Inexpensive and often very effective. | Contains phosphoproteins (like casein) which can interfere with assays using phospho-specific antibodies. Also contains biotin, which interferes with avidin-biotin detection systems. | |
| Casein | 0.5-2% (w/v) | Often provides lower background than BSA. | Can contain biotin, which interferes with avidin-biotin systems. | |
| Normal Serum (from the same species as the secondary antibody) | 5-10% (v/v) | Very effective at blocking due to the presence of a wide range of proteins, including immunoglobulins. | Can be more expensive than other options. | |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often with enhanced stability and performance. Consistent lot-to-lot performance. | Can be more expensive than preparing in-house solutions. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay for this compound
This protocol is a general guideline for a competitive receptor binding assay using a radiolabeled this compound analog.
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Membrane Preparation:
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Culture cells expressing the somatostatin receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
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Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
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Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, add the following in triplicate:
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Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
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A fixed concentration of radiolabeled this compound.
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Increasing concentrations of unlabeled this compound or other competitor compounds.
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The cell membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times (e.g., 3-5 times) with an ice-cold wash buffer to remove the unbound radioligand.
-
-
Quantification:
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Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of a competitor).
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Plot the percent specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
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Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Logical Flow for Troubleshooting High Background
References
Technical Support Center: Optimizing Tyr-Somatostatin-14 Assays
Welcome to the technical support center for Tyr-Somatostatin-14. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful optimization of their experiments.
Frequently Asked Questions (FAQs): General Handling and Storage
This section addresses common questions regarding the physical and chemical properties of this compound, ensuring proper handling and storage for optimal assay performance.
Q1: How should I dissolve this compound?
A1: The solubility of peptides depends on their amino acid sequence. For this compound, which can be hydrophobic, the following methods are recommended:
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For acidic peptides: First, try to dissolve the peptide in water.[1] If this fails, a 10%-30% acetic acid solution can be used.[1] A small amount of DMSO can also be used if the peptide remains insoluble.[1]
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For hydrophobic peptides: It is often best to first dissolve the peptide in a small amount of an organic solvent like DMSO, acetonitrile, or methanol, and then slowly dilute the solution with water to the desired concentration.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the peptide's integrity.
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Lyophilized Powder: The peptide is typically delivered in lyophilized form and should be stored in a freezer at or below -20°C.[2]
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Stock Solutions: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store solutions under nitrogen and away from moisture. Avoid repeated freeze-thaw cycles.
Q3: What is the purpose of the N-terminal Tyrosine (Tyr) in this peptide?
A3: The additional N-terminal Tyrosine residue is intentionally added to the Somatostatin-14 sequence. This modification provides a specific site for radiolabeling (e.g., with Iodine-125) or for other chemical modifications, making it a valuable tracer for in vitro receptor-binding assays.
Q4: My peptide is supplied as a TFA salt. Will this interfere with my experiments?
A4: Trifluoroacetic acid (TFA) is a common counterion from the HPLC purification process. For most standard in vitro assays, the residual levels of TFA do not cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted. TFA salts can contribute to the total mass of the product and generally enhance the solubility of the peptide in aqueous solutions.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during various assays involving this compound.
Receptor Binding Assays
Receptor binding assays are used to measure the affinity of this compound for its receptors, primarily the somatostatin receptor subtype 2 (SSTR2).
Q1: I am observing high non-specific binding in my radioligand assay. What is the cause?
A1: High non-specific binding can obscure specific binding and lead to inaccurate results. Potential causes include:
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Insufficient Washing: Inadequate washing of the filter plates can leave unbound radioligand behind. Ensure your washing protocol is optimized and that the vacuum manifold is functioning correctly.
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Inappropriate Blocking Agents: The blocking step is crucial. If you are using cell membranes, ensure they have been pre-treated appropriately (e.g., with PEI) if required by the protocol.
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Radioligand Issues: The radiolabeled peptide may be degraded or could be sticking to the filter plates or tubes. Consider checking the purity of your radioligand.
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Filter Plate Problems: Ensure you are using the correct type of filter plate (e.g., glass fiber) for your assay, as these are designed to retain the receptor and the bound ligand fraction.
Q2: My signal-to-noise ratio is too low. How can I improve it?
A2: A low signal-to-noise ratio can make it difficult to determine binding parameters accurately.
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Optimize Seeding Density: For cell-based binding assays, the cell number should be high enough to produce a measurable signal without causing overcrowding.
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Check Receptor Expression: Confirm that the cells or tissues you are using express the target receptor (e.g., SSTR2) at sufficient levels.
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Radioligand Concentration: Ensure the concentration of the radiolabeled this compound is appropriate. Saturation binding experiments can help determine the optimal concentration range (e.g., 5-500 pM has been used in some studies).
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Incubation Time and Temperature: Optimize incubation time and temperature to reach equilibrium binding. For example, incubations of 30 minutes at 37°C have been reported.
Immunoassays (ELISA & RIA)
These assays are used to quantify the concentration of this compound in biological samples.
Q1: I am getting no signal or a very weak signal in my competitive ELISA. What went wrong?
A1: A weak or absent signal is a common issue. Consider the following:
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Expired or Improperly Stored Reagents: Check the expiration dates on all kit components and confirm they were stored under the recommended conditions (typically 2-8°C).
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Incorrect Reagent Preparation: Double-check all calculations for dilutions of standards, antibodies, and conjugates. Ensure reagents were added in the correct order as specified by the protocol.
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Inadequate Incubation Times: Ensure that incubation steps are performed for the recommended duration.
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Inactive Enzyme/Substrate: If using an enzyme-linked assay, the enzyme conjugate may be inactive, or the substrate may be contaminated or degraded. Substrate solutions should be protected from light.
Q2: The background in my ELISA is too high. How can I reduce it?
A2: High background can mask the specific signal.
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Insufficient Washing: This is a primary cause. Increase the number of wash steps or the soaking time during washes (e.g., add a 30-second soak). Ensure all residual liquid is removed by inverting and tapping the plate on absorbent paper after the final wash.
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Cross-Contamination: Avoid splashing reagents between wells. Use fresh pipette tips for each standard and sample.
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Over-incubation: Extending incubation times beyond the recommended period can lead to higher background signal.
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Plate Sealers: Use fresh plate sealers for each incubation step to prevent contamination and evaporation.
Q3: Why is there high variability (high %CV) between my duplicate wells?
A3: High coefficient of variation (%CV) compromises data reliability.
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Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure pipettes are calibrated and that you are using them correctly. When adding reagents, dispense them to the bottom of the well without touching the sides.
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Inadequate Mixing: Ensure all reagents and samples are thoroughly but gently mixed before adding them to the plate.
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Temperature Gradients: Avoid stacking plates in the incubator, as this can cause uneven temperature distribution and affect reaction rates differently across the plate. Allow all reagents to reach room temperature before starting the assay.
Cell-Based Assays
These assays measure the biological effect of this compound on cellular processes.
Q1: My results are not reproducible between experiments. What should I check?
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Cell Health and Passage Number: Use healthy, viable cells. Do not use cells that have been passaged for extended periods, as their characteristics can change. Always work with cells in their logarithmic growth phase.
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Cell Seeding Density: Inconsistent cell seeding leads to variable results. Optimize and maintain a consistent seeding density for each experiment. Uneven cell distribution in the wells (the "edge effect") can also be a problem; let plates sit at room temperature for a short period before incubation to allow for even settling.
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Reagent Consistency: Use fresh media and supplements from a consistent source and keep a record of lot numbers.
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Contamination: Ensure aseptic technique is followed to avoid bacterial or fungal contamination, which will significantly impact cell health and assay results.
Quantitative Data Summary
The following tables provide key quantitative information for working with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | |
| Molecular Weight | ~1729.97 g/mol | |
| Sequence | Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys | |
| Disulfide Bridge | Cys3-Cys14 | |
| Purity (Typical) | >95% - 99% (via HPLC) |
Table 2: General Concentration & Incubation Parameters for In Vitro Assays
| Assay Type | Parameter | Typical Range/Value | Notes | Source(s) |
| Radioligand Binding | Radioligand Concentration | 5 - 500 pM | Determined via saturation binding experiments. | |
| Incubation Time | 20 - 60 minutes | Varies with temperature and assay system. | ||
| Incubation Temperature | 2-8°C or 37°C | Lower temperatures may require longer incubation times. | ||
| Competitive ELISA | Standard Curve Range | 0 - 500 pg/mL | Varies by kit; check manufacturer's protocol. | |
| Incubation Time | 1 - 2 hours | Per step; follow kit instructions. | ||
| Radioimmunoassay (RIA) | Incubation Time | 20 - 24 hours | Often requires longer incubations at 2-8°C. | |
| Cell-Based Assays | Treatment Duration | 24 - 72 hours | Highly dependent on the specific endpoint being measured. |
Experimental Protocols
Protocol 1: Generic Radioligand Competitive Binding Assay
This protocol outlines the basic steps for a competitive binding assay using cell membranes expressing somatostatin receptors and radiolabeled this compound.
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Membrane Preparation: Prepare cell membranes from a cell line known to express the target SSTR subtype. Homogenize cells and isolate the membrane fraction via centrifugation. Determine protein concentration using a standard protein assay.
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Assay Setup: Set up assay tubes or a 96-well filter plate.
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Total Binding: Add assay buffer, cell membranes (e.g., 5-10 µg protein), and a fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]Tyr-SST-14).
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Non-Specific Binding (NSB): Add assay buffer, cell membranes, radiolabeled this compound, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate the receptors.
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Competition: Add assay buffer, cell membranes, radiolabeled this compound, and increasing concentrations of the unlabeled test compound (or unlabeled Tyr-SST-14 for self-competition).
-
-
Incubation: Incubate the plate/tubes for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 30 min at 37°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Protocol 2: Generic Competitive ELISA
This protocol describes a standard competitive ELISA for quantifying this compound.
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for Somatostatin-14. If not pre-coated, coat the plate with the antibody overnight at 4°C, then wash.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Competitive Reaction:
-
Add a fixed amount of biotinylated this compound to each well.
-
Add standards (at various known concentrations) or unknown samples to the appropriate wells. This compound in the sample will compete with the biotinylated peptide for binding to the limited number of capture antibody sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Decant the solution and wash the plate multiple times with wash buffer.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotinylated peptide that is captured on the plate. Incubate for approximately 1 hour.
-
Washing: Repeat the wash step to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 1 M H₂SO₄) to each well to terminate the reaction. The color will change from blue to yellow.
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Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
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Data Analysis: The signal intensity is inversely proportional to the amount of this compound in the sample. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown samples.
Visual Guides and Workflows
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound assays.
Caption: General workflow for in vitro assays using this compound.
Caption: Troubleshooting logic for high background in an ELISA.
Caption: Simplified SSTR2 signaling pathway via Gi protein coupling.
References
Tyr-Somatostatin-14 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tyr-Somatostatin-14 in various buffer systems. The following question-and-answer format addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
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Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to store the powder under a dry, inert atmosphere (e.g., nitrogen) and away from moisture.[1]
-
Reconstituted Solutions: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at 4°C for 2-7 days.[2] For longer-term storage, it is recommended to store solutions at -20°C or -80°C for up to one month and six months, respectively.[1] The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can help to prevent degradation during long-term storage in solution.
Q2: What is the optimal pH for this compound stability in aqueous solutions?
While specific data for this compound is limited, studies on the parent molecule, somatostatin, have shown a well-defined stability optimum at approximately pH 3.7. For other somatostatin analogs, a pH range of 4.0 to 5.0 has been found to be favorable. For instance, octreotide exhibits good stability in acetate buffer at pH 4.0. It is generally recommended to perform a pH screening study to determine the optimal pH for your specific application and formulation.
Q3: How do different buffer species affect the stability of this compound?
The choice of buffer can significantly impact the stability of peptides. For somatostatin, phosphate buffer has been reported to be more detrimental to stability compared to acetate buffer. Another somatostatin analog was found to be more stable in glutamate and aspartate buffers compared to citrate or phosphate buffers at pH 4.0. Therefore, it is advisable to avoid phosphate buffers and consider acetate, citrate, or other suitable buffering agents when preparing solutions of this compound.
Q4: What are the primary degradation pathways for this compound?
Peptides like this compound are susceptible to several degradation pathways in aqueous solutions:
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Oxidation: The tyrosine and tryptophan residues in the peptide sequence are susceptible to oxidation. This can be initiated by exposure to air, light, or trace metal ions.
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Deamidation: The asparagine residue can undergo deamidation, particularly in neutral to alkaline conditions.
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Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors such as pH, temperature, and ionic strength.
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Enzymatic Degradation: In biological systems, this compound can be degraded by proteases, with neutral endopeptidase (NEP) being a key enzyme in the breakdown of somatostatin and its analogs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity or concentration | Degradation due to improper storage conditions (temperature, pH, buffer). | Review storage and handling procedures. Ensure the peptide is stored at the recommended temperature and dissolved in an appropriate buffer at the optimal pH. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Oxidation of sensitive amino acid residues. | Prepare solutions fresh and use de-gassed buffers. Consider adding antioxidants like methionine or storing under an inert atmosphere. Minimize exposure to light. | |
| Formation of visible precipitates or cloudiness | Aggregation of the peptide. | Optimize the solution pH and ionic strength. The isoelectric point of a similar peptide, semaglutide, is 5.4, and aggregation was higher around this pH. Consider the use of excipients that are known to reduce aggregation. Ensure the peptide is fully dissolved before use. |
| Inconsistent experimental results | Repeated freeze-thaw cycles leading to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Adsorption of the peptide to container surfaces. | Use low-protein-binding microcentrifuge tubes or vials. The addition of a carrier protein (e.g., 0.1% BSA) can also help to reduce adsorption. |
Stability Data Summary
The following table summarizes the stability of somatostatin (the parent peptide of this compound) in different buffers and pH conditions. This data should be used as a general guide, and it is recommended to perform specific stability studies for this compound.
| Buffer | pH | Temperature (°C) | Stability Outcome |
| Acetate | 3.7 | Not Specified | Optimal stability observed. |
| Phosphate | Not Specified | Not Specified | Significantly more detrimental to stability compared to acetate buffer. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer.
Materials:
-
This compound lyophilized powder
-
Selected buffer (e.g., acetate buffer, citrate buffer)
-
High-purity water
-
pH meter
-
HPLC system with a suitable C18 column
-
Incubator or water bath
Procedure:
-
Prepare Buffer Solutions: Prepare the desired buffer at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0).
-
Dissolve this compound: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample from each solution by HPLC to determine the initial peak area of the intact peptide.
-
Incubation: Incubate the remaining solutions at a selected temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of remaining intact this compound at each time point relative to the initial (T=0) peak area. Plot the percentage of remaining peptide against time to determine the degradation kinetics.
Degradation Pathways and Influencing Factors
The stability of this compound is influenced by a variety of chemical and physical factors. Understanding these can help in designing stable formulations and handling procedures.
References
improving signal-to-noise ratio in Tyr-Somatostatin-14 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Tyr-Somatostatin-14 assays and improve the signal-to-noise ratio.
Troubleshooting Guide
A common challenge in this compound assays is achieving a high signal-to-noise ratio. This guide addresses prevalent issues, their potential causes, and actionable solutions.
Common Issues and Solutions in this compound Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive Reagents: Peptide, antibody, or tracer may have degraded. | - Ensure proper storage of all reagents at recommended temperatures (-20°C or -80°C for peptides and antibodies). - Avoid repeated freeze-thaw cycles. - Use fresh reagents and verify expiration dates. |
| Incorrect Antibody Concentration: Primary or secondary antibody concentration may be too low. | - Titrate antibodies to determine the optimal concentration for your assay. | |
| Insufficient Incubation Time: Incubation periods may be too short for effective binding. | - Increase incubation times or consider incubating overnight at 4°C to allow the reaction to reach equilibrium. | |
| Sample Preparation Issue: The peptide may have been improperly extracted or diluted. | - Review and optimize the sample extraction and dilution protocol. Ensure the sample matrix is compatible with the assay buffer. | |
| High Background | Non-Specific Binding: Antibodies may be binding to unintended proteins or the plate surface. | - Increase the concentration of the blocking buffer or try a different blocking agent (e.g., increase BSA concentration). - Add a small amount of a non-ionic detergent like Tween 20 to the wash buffer. - Ensure thorough washing between steps to remove unbound reagents. |
| Contaminated Reagents: Buffers or reagents may be contaminated. | - Prepare fresh buffers using high-quality, sterile water. - Filter all solutions to remove particulates. | |
| High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | - Perform a titration to find the optimal antibody concentration that maximizes signal without increasing background. | |
| Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample. | - Use highly specific monoclonal antibodies. - Perform a peptide competition assay to confirm antibody specificity. | |
| Poor Replicates/ High Coefficient of Variation (CV) | Pipetting Inaccuracy: Inconsistent pipetting technique. | - Calibrate pipettes regularly. - Ensure pipette tips are firmly seated. - Change tips between each standard and sample. - Pipette liquids onto the side of the wells to avoid splashing. |
| Inadequate Mixing: Reagents not mixed thoroughly before or during incubation. | - Gently vortex or invert tubes to mix reagents before adding to the plate. - Use an orbital shaker during incubation steps. | |
| Temperature Variation: Uneven temperature across the microplate. | - Avoid stacking plates during incubation. - Ensure the entire plate reaches thermal equilibrium before adding reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is a this compound peptide used in the assay?
A1: this compound is a modified version of Somatostatin-14 where a tyrosine residue has been added. This tyrosine provides a site for radiolabeling, typically with Iodine-125 (¹²⁵I), which is essential for detection in radioimmunoassays (RIA).[1] This labeled peptide acts as a tracer in competitive binding assays.
Q2: What is the principle of a competitive this compound assay?
A2: In a competitive assay, a limited amount of antibody is incubated with a sample containing an unknown amount of unlabeled this compound and a known amount of labeled this compound (the tracer). The unlabeled peptide from the sample and the labeled tracer compete for binding to the antibody. The amount of labeled tracer bound to the antibody is inversely proportional to the concentration of unlabeled peptide in the sample. By measuring the signal from the bound tracer, the concentration of this compound in the sample can be determined.
Q3: How can I improve the sensitivity of my assay?
A3: To improve sensitivity, focus on minimizing background and maximizing the specific signal. This can be achieved by optimizing antibody and tracer concentrations, increasing incubation times to reach equilibrium, and ensuring efficient washing steps. Using a high-affinity primary antibody is also critical for assay sensitivity.
Q4: What are appropriate controls to include in my this compound assay?
A4: It is essential to include several controls:
-
Zero Standard (B₀): Contains all reagents except the unlabeled peptide, to measure the maximum binding of the tracer.
-
Non-Specific Binding (NSB): Contains all reagents except the primary antibody, to measure the background signal.
-
Positive Control: A sample with a known concentration of Somatostatin-14 to validate the assay's accuracy.
-
Negative Control: A sample known to not contain Somatostatin-14 to ensure no false-positive signals are generated.
Q5: Can I use plasma samples directly in the assay?
A5: It is often necessary to extract Somatostatin-14 from plasma samples prior to the assay. Plasma can contain interfering substances that affect antibody binding. A common extraction method involves using Sep-Pak C18 cartridges.[2]
Experimental Protocols
Detailed Protocol for this compound Radioimmunoassay (RIA)
This protocol is a general guideline for a competitive RIA. Optimization may be required for specific antibodies and samples.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.01% Sodium Azide.
-
Standard Curve: Prepare serial dilutions of unlabeled this compound in assay buffer to create a standard curve (e.g., 0-500 pg/mL).
-
Tracer: Dilute ¹²⁵I-labeled this compound in assay buffer to the desired concentration (e.g., 10,000 cpm/100 µL).
-
Primary Antibody: Dilute the anti-Somatostatin-14 antibody in assay buffer to the optimal concentration determined by titration.
-
Secondary Antibody (Precipitating Antibody): Use a second antibody directed against the species of the primary antibody (e.g., goat anti-rabbit IgG) to separate bound and free tracer.
2. Assay Procedure:
-
Set up assay tubes in duplicate for standards, controls, and unknown samples.
-
Add 100 µL of standard, control, or sample to the respective tubes.
-
Add 100 µL of the primary antibody solution to all tubes except the NSB tubes.
-
Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.
-
Vortex gently and incubate for 24 hours at 4°C.
-
Add 100 µL of the secondary antibody solution to all tubes except the total counts tube.
-
Incubate for another 24 hours at 4°C to allow for precipitation of the antibody-antigen complex.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Subtract the average NSB CPM from all other CPM values.
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B₀ = (Sample CPM / B₀ CPM) x 100.
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Visualizations
Caption: Experimental workflow for a competitive this compound RIA.
Caption: Troubleshooting decision tree for common immunoassay issues.
Caption: Simplified Somatostatin-14 signaling pathway.
References
addressing lot-to-lot variability of synthetic Tyr-Somatostatin-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of synthetic Tyr-Somatostatin-14. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in synthetic this compound and why is it a concern?
A1: Lot-to-lot variability refers to the differences in purity, impurity profile, and biological activity observed between different manufacturing batches of synthetic this compound.[1] This variability is a significant concern because it can lead to inconsistent and irreproducible experimental results, potentially impacting research findings and the development of therapeutics.[2][3] Even minor variations in impurities can affect the peptide's biological activity.[4][5]
Q2: What are the common causes of lot-to-lot variability in synthetic peptides?
A2: Lot-to-lot variability in synthetic peptides like this compound can arise from several factors during the manufacturing process:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps can lead to the formation of deletion or truncated sequences. Aggregation of the growing peptide chain on the resin can also hinder reaction efficiency.
-
Cleavage and Deprotection: Side reactions can occur during the cleavage of the peptide from the resin and the removal of protecting groups, leading to modified peptide species.
-
Purification: The effectiveness of purification methods, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), can vary, resulting in different levels of purity and impurity profiles between batches.
-
Lyophilization and Handling: The process of freeze-drying and subsequent handling can introduce impurities or affect the peptide's stability and counter-ion composition (e.g., trifluoroacetate content).
-
Storage: Improper storage conditions can lead to degradation of the peptide over time.
Q3: How can I assess the purity and identity of a new lot of this compound?
A3: A combination of analytical techniques is recommended to thoroughly characterize a new lot of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity. It separates the target peptide from impurities, and the purity is typically reported as the percentage of the main peak's area relative to the total peak area.
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the peptide, thereby verifying its identity. It can also help in identifying the nature of impurities by their mass differences from the target peptide.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe significant variations in the biological activity (e.g., receptor binding affinity, downstream signaling) of different lots of this compound, even when used at the same concentration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Differences in Peptide Purity | Analyze the purity of each lot using RP-HPLC. If purity levels differ significantly, normalize the peptide concentration based on the purity value for subsequent experiments. For example, if one lot is 90% pure and another is 95%, you will need to use slightly more of the 90% pure lot to achieve the same active peptide concentration. |
| Presence of Biologically Active Impurities | Characterize the impurity profile of each lot using LC-MS/MS. Some impurities, such as truncated or modified peptides, may have altered biological activity (agonist or antagonist effects) that can interfere with your assay. If significant differences in impurity profiles are observed, consider repurifying the peptide or obtaining a new lot from the manufacturer with a more consistent profile. |
| Incorrect Peptide Quantification | Re-quantify the peptide concentration of each lot. Lyophilized peptides can be hygroscopic, leading to inaccurate initial weight measurements. A common method for accurate quantification is amino acid analysis. |
| Variations in Counter-ion Content | Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic or interfere with biological assays. The amount of TFA can vary between lots. Consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride. |
Issue 2: Poor Solubility of a New Peptide Lot
Symptom: A new lot of this compound is difficult to dissolve in your standard buffer.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Peptides with hydrophobic residues are prone to aggregation. Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first, and then slowly adding the aqueous buffer. Sonication can also help to break up aggregates. |
| Incorrect pH of the Solvent | The solubility of a peptide is often pH-dependent. Determine the isoelectric point (pI) of this compound and choose a buffer with a pH that is at least one unit away from the pI. |
| High Peptide Concentration | Attempting to dissolve the peptide at too high a concentration can lead to insolubility. Try dissolving it at a lower concentration first and then concentrating it if necessary. |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of this compound Purity
This protocol outlines a general method for determining the purity of a synthetic peptide lot.
Materials:
-
Reversed-Phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Method:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or a small amount of acetonitrile/water).
-
Set the UV detector to a wavelength of 214-220 nm for detecting the peptide bond.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the peptide sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Somatostatin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of different lots of this compound for the somatostatin receptor subtype 2 (SSTR2).
Materials:
-
Cell membranes from a cell line expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide)
-
Unlabeled this compound from different lots (competitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, and protease inhibitors)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Method:
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound from each lot to be tested.
-
For determining non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the competitor peptide.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). A lower IC₅₀ value indicates a higher binding affinity.
Visualizations
Somatostatin Signaling Pathway
Caption: Somatostatin-14 signaling pathway.
Experimental Workflow for Assessing Lot-to-Lot Variability
Caption: Workflow for comparing lots of this compound.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Lot-to-Lot Variance in Immunoassays-Causes, Consequences, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyr-Somatostatin-14 Receptor Desensitization in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term desensitization of the Tyr-Somatostatin-14 (SST-14) receptor, also known as somatostatin receptor (SSTR).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of long-term SST-14 receptor desensitization?
A1: Long-term desensitization to SST-14, occurring over hours to days, is a multifaceted process primarily involving:
-
Receptor Downregulation: A decrease in the total number of SST-14 receptors available to the cell. This is often a result of prolonged agonist exposure leading to the trafficking of internalized receptors to lysosomes for degradation.[1][2]
-
Receptor Uncoupling from G-proteins: Following prolonged agonist binding, the receptor can become phosphorylated, which promotes the binding of β-arrestins. This sterically hinders the coupling of the receptor to its cognate G-protein, thereby attenuating the downstream signaling cascade, such as the inhibition of adenylyl cyclase.[3][4]
-
Reduced Receptor Synthesis: Long-term agonist stimulation can also lead to a decrease in the transcription and translation of the SST-14 receptor gene, further contributing to the reduction in receptor density.
Q2: How can I differentiate between receptor downregulation and receptor uncoupling in my long-term experiments?
A2: Differentiating between these two mechanisms requires distinct experimental approaches:
-
Receptor Downregulation is typically measured by quantifying the total number of receptors. This can be achieved through radioligand binding assays on whole-cell lysates or by Western blotting for the receptor protein. A significant decrease in the total receptor number after prolonged agonist treatment indicates downregulation.
-
Receptor Uncoupling is assessed by measuring the functional response of the receptor. A common method is to measure the agonist's ability to inhibit forskolin-stimulated cAMP accumulation. If there is a rightward shift in the agonist's potency (increased EC50) or a decrease in the maximal inhibition with little to no change in the total receptor number, it suggests receptor uncoupling.[3]
Q3: My cells are showing decreased viability or dying during long-term (e.g., >24 hours) incubation with a somatostatin agonist. What could be the cause and how can I mitigate this?
A3: Long-term agonist exposure can indeed be cytotoxic to some cell lines. Here are potential causes and solutions:
-
Nutrient Depletion and Waste Accumulation: Standard cell culture medium may become depleted of essential nutrients and accumulate toxic byproducts during prolonged incubation.
-
Solution: Change the medium with freshly prepared agonist every 24-48 hours. For very long-term studies, consider using a lower cell seeding density to prevent rapid confluence and nutrient depletion.
-
-
Off-Target Effects of the Agonist: At high concentrations or over extended periods, the agonist might have off-target effects that induce apoptosis or necrosis.
-
Solution: Perform a dose-response and time-course experiment to determine the lowest effective concentration of the agonist and the shortest incubation time required to observe desensitization.
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to prolonged stimulation.
-
Solution: If possible, test different cell lines that endogenously or recombinantly express the SST-14 receptor to find a more robust model.
-
Q4: I am not observing any desensitization in my functional assay (e.g., cAMP inhibition) after prolonged agonist treatment. What are the possible reasons?
A4: A lack of observable desensitization can stem from several factors:
-
Suboptimal Agonist Concentration: The concentration of the agonist may be too low to induce significant desensitization. Ensure you are using a concentration at or above the EC50 for the acute response.
-
Insufficient Treatment Duration: The duration of agonist exposure may not be long enough to induce desensitization. Long-term desensitization can take several hours to days to become apparent.
-
Rapid Receptor Resensitization: After agonist removal during media changes for the assay, receptors may rapidly resensitize, masking the desensitization effect. Ensure that the functional assay is performed in the continuous presence of the agonist.
-
Cell-Specific Mechanisms: The specific cell line you are using may have inefficient internalization or downregulation machinery for the SST-14 receptor.
Troubleshooting Guides
Problem 1: High variability in radioligand binding assay results.
| Potential Cause | Recommended Solution |
| Radioligand Degradation | Use a more stable radioligand, such as [¹²⁵I][Tyr³]-octreotide, as [¹²⁵I][Tyr¹¹]-somatostatin-14 can be susceptible to proteases. Always include a cocktail of protease inhibitors in your binding buffer. |
| Low Specific Binding | Optimize the incubation time and temperature. Ensure that the washing steps are rapid and use ice-cold wash buffer to minimize dissociation of the radioligand. |
| Inconsistent Membrane Preparation | Ensure consistent homogenization and centrifugation steps during membrane preparation. Perform a protein quantification assay (e.g., BCA) to normalize the amount of membrane protein used in each well. |
Problem 2: No signal or weak signal in cAMP accumulation assay.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression of functional SST-14 receptors in your cell line using radioligand binding or Western blotting. |
| Inactive Forskolin | Forskolin is used to stimulate adenylyl cyclase. Ensure your forskolin stock is fresh and has been stored correctly. Test its activity by observing a robust increase in cAMP in the absence of any agonist. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect their signaling capacity. |
Problem 3: Inconsistent results in receptor internalization experiments.
| Potential Cause | Recommended Solution |
| Low Agonist Potency for Internalization | Not all agonists induce internalization with the same efficiency. Use an agonist known to be a potent inducer of SST-14 receptor internalization, such as somatostatin-28. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal time for maximal internalization. |
| Fixation and Permeabilization Artifacts | Optimize your immunofluorescence protocol. Ensure proper fixation to preserve cell morphology and appropriate permeabilization to allow antibody access to internalized receptors without disrupting cellular structures. |
| Low Receptor Expression | Use a cell line with a high level of receptor expression to improve the signal-to-noise ratio in imaging experiments. |
Quantitative Data Summary
Table 1: Effect of Long-Term Agonist Treatment on SST Receptor Expression and Function
| Cell Line | Agonist | Treatment Duration | Effect on Receptor Number (Bmax) | Effect on Agonist Potency (EC50) | Reference |
| GH3 | Octreotide | 6 days | Not specified | EC50 for viability: 7.5 x 10⁻⁹ M | |
| GH3 | Pasireotide | 6 days | Not specified | EC50 for viability: 1.1 x 10⁻⁸ M | |
| GH4C1 | Octreotide | 6 days | Not specified | EC50 for viability: 1.881 x 10⁻⁶ M | |
| GH4C1 | Pasireotide | 6 days | Not specified | EC50 for viability: 1.4 x 10⁻⁶ M | |
| AtT-20 | SRIF | Prolonged | Reduced [¹²⁵I]CGP 23996 binding | Reduced inhibition of cAMP | |
| 7315c | SMS 201-995 | 38 days | Complete disappearance | Loss of sensitivity |
Table 2: Binding Affinities of Radioligands for Somatostatin Receptors
| Radioligand | Receptor | Kd | Bmax | Reference |
| [¹²⁵I]Tyr¹¹-somatostatin-14 | Mouse retina SSTRs | 1.48 nM | 68 fmol/mg protein | |
| [¹²⁵I]Leu⁸,D-Trp²²,Tyr²⁵-somatostatin-28 | Mouse retina SSTRs | 625 pM | 69 fmol/mg protein | |
| [¹²⁵I-LTT] SST-28 | CHO-K1 cells with SSTR1 & SSTR5 | 0.65 nM | 250 fmol/mg protein |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Downregulation
Objective: To quantify the total number of SST-14 receptors (Bmax) in control and agonist-pretreated cells.
Materials:
-
Cells expressing SST-14 receptor
-
Somatostatin agonist (e.g., this compound)
-
Radioligand (e.g., [¹²⁵I]Tyr¹¹-Somatostatin-14 or a more stable analog like [¹²⁵I][Tyr³]-octreotide)
-
Unlabeled somatostatin for non-specific binding determination
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Protease inhibitor cocktail
-
Wash Buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with the somatostatin agonist at a predetermined concentration and duration (e.g., 100 nM for 24 hours). Treat the control set with vehicle.
-
Membrane Preparation: Wash cells with ice-cold PBS. Scrape cells into lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, add membrane suspension, radioligand (at a concentration near the Kd), and either binding buffer (for total binding) or a high concentration of unlabeled somatostatin (e.g., 1 µM, for non-specific binding).
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total binding - Non-specific binding). Determine the Bmax by performing a saturation binding experiment with increasing concentrations of the radioligand and analyzing the data using Scatchard or non-linear regression analysis. Compare the Bmax values between control and agonist-treated cells.
Protocol 2: cAMP Accumulation Assay for Functional Desensitization
Objective: To measure the effect of long-term agonist pretreatment on the ability of SST-14 to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing SST-14 receptor
-
Somatostatin agonist
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
Procedure:
-
Cell Treatment: Plate cells in a multi-well plate. Treat cells with the somatostatin agonist or vehicle for the desired duration.
-
Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add increasing concentrations of the somatostatin agonist to the wells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the somatostatin agonist's inhibition of forskolin-stimulated cAMP levels for both control and pretreated cells. Compare the EC50 and maximal inhibition values. A rightward shift in the EC50 or a decrease in maximal inhibition in the pretreated cells indicates functional desensitization.
Protocol 3: Receptor Internalization Assay by Fluorescence Microscopy
Objective: To visualize and quantify the translocation of SST-14 receptors from the plasma membrane to intracellular compartments following agonist stimulation.
Materials:
-
Cells expressing a fluorescently-tagged SST-14 receptor (e.g., SSTR2-GFP) or cells to be stained by immunofluorescence.
-
Somatostatin agonist
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibody against the SST-14 receptor (if not using a tagged receptor)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Plating: Plate cells on glass coverslips or in imaging-compatible plates.
-
Agonist Stimulation: Treat the cells with the somatostatin agonist (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Immunostaining (if required):
-
Permeabilize the cells with permeabilization buffer.
-
Block with a suitable blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with the primary antibody, followed by the fluorescently-labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips with mounting medium containing DAPI. Acquire images using a confocal microscope.
-
Image Analysis: Quantify receptor internalization by measuring the fluorescence intensity in intracellular puncta compared to the plasma membrane.
Mandatory Visualizations
Caption: Signaling pathway of the this compound receptor.
References
- 1. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radioligand binding assays: Topics by Science.gov [science.gov]
- 3. Characteristics of somatostatin desensitization in the pituitary tumor cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyr-Somatostatin-14 In Vivo Administration
Welcome to the technical support center for the in vivo administration of Tyr-Somatostatin-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the N-terminal Tyrosine modification important?
A1: this compound is a synthetic analog of the native 14-amino acid peptide hormone, Somatostatin-14. The addition of a Tyrosine residue at the N-terminus provides a crucial site for radiolabeling, typically with iodine isotopes (e.g., ¹²⁵I). This modification is essential for various in vitro and in vivo applications, including receptor binding assays, internalization studies, and in vivo imaging, allowing for sensitive and specific detection of the peptide.
Q2: What are the primary challenges associated with the in vivo administration of this compound?
A2: The primary challenges stem from its inherent biological instability. Key issues include:
-
Short In Vivo Half-Life: Native Somatostatin-14 has a very short half-life of 1-3 minutes in circulation, leading to rapid clearance and limiting its therapeutic and experimental utility.[1][2]
-
Enzymatic Degradation: The peptide is susceptible to rapid degradation by various proteases present in plasma and tissues, most notably neprilysin (NEP), which cleaves the peptide at several sites.[3]
-
Potential for Side Effects: Administration of somatostatin analogs can lead to various side effects, primarily gastrointestinal, due to the widespread distribution of somatostatin receptors.[4][5]
Q3: How can I improve the in vivo stability of this compound?
A3: Several strategies can be employed to enhance the in vivo stability of this compound:
-
Formulation with Protective Agents: Co-administration with protease inhibitors can help to reduce enzymatic degradation.
-
Structural Modifications: While this compound is a simple modification, more complex analogs like Octreotide, Lanreotide, and Pasireotide have been developed with modifications that confer significantly greater stability.
-
Controlled Release Formulations: For sustained in vivo presence, formulating the peptide in a biodegradable implant or a long-acting release (LAR) vehicle can be effective.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in In Vivo Models
Symptoms:
-
Lower than expected plasma concentrations of the peptide shortly after administration.
-
Lack of expected biological effect in your animal model.
-
Inconsistent results between experiments.
Possible Causes:
-
Rapid enzymatic degradation in the bloodstream and tissues.
-
Suboptimal formulation leading to poor bioavailability.
-
Improper storage and handling of the peptide, leading to pre-existing degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing rapid in vivo degradation of this compound.
Solutions:
-
Verify Peptide Integrity: Before in vivo administration, ensure the peptide has been stored correctly (lyophilized at -20°C or lower, protected from light and moisture) and handled appropriately to prevent degradation.
-
Optimize Formulation:
-
Ensure the peptide is dissolved in a sterile, biocompatible vehicle immediately before use.
-
Consider the inclusion of protease inhibitors in the formulation, though their in vivo efficacy can be limited.
-
-
Perform a Plasma Stability Assay: An in vitro plasma stability assay can confirm if enzymatic degradation is the primary issue. See the detailed protocol below.
-
Consider More Stable Analogs: If rapid degradation is confirmed, switching to a more stable somatostatin analog may be necessary for your application.
Issue 2: Unexpected Side Effects in Animal Models
Symptoms:
-
Changes in animal behavior (e.g., lethargy, agitation).
-
Physiological changes such as hyperglycemia or hypoglycemia.
-
Gastrointestinal issues like diarrhea or abdominal discomfort.
-
Anaphylactic-like reactions shortly after injection.
Possible Causes:
-
On-target effects due to the widespread expression of somatostatin receptors.
-
Off-target effects of the peptide.
-
Immunogenic reaction to the peptide.
-
Contaminants in the peptide preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing unexpected side effects during in vivo studies.
Solutions:
-
Confirm Peptide Quality: Ensure the peptide preparation is of high purity and free from contaminants that could cause adverse reactions.
-
Dose-Response Evaluation: Conduct a dose-response study to determine if the side effects are dose-dependent. It may be possible to find a therapeutic window with minimal side effects.
-
Monitor Physiological Parameters: Closely monitor blood glucose levels and gastrointestinal function in the animals.
-
Consult Literature: Review literature for known side effects of somatostatin and its analogs to determine if the observed effects are expected.
-
Consider Anaphylaxis: In the case of rapid, severe reactions, consider the possibility of anaphylactic shock and have appropriate veterinary support available.
Quantitative Data Summary
Table 1: In Vivo Half-Life of Somatostatin-14 and its Analogs
| Peptide | Half-Life | Species | Route of Administration | Reference(s) |
| Somatostatin-14 | 1-3 minutes | Human | Intravenous | |
| Octreotide | 90-120 minutes | Human | Subcutaneous | |
| Lanreotide | Long-acting | Human | Intramuscular | |
| Pasireotide | 7-12 hours | Human | Subcutaneous |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol outlines the procedure for subcutaneous and intravenous injection of this compound in mice.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS)
-
Sterile insulin syringes with appropriate gauge needles (27-30G for subcutaneous, 28-30G for intravenous)
-
Mouse restrainer
-
70% ethanol swabs
Procedure:
A. Peptide Reconstitution:
-
Allow the lyophilized peptide vial to come to room temperature before opening.
-
Reconstitute the peptide in the sterile vehicle to the desired stock concentration.
-
Gently swirl to dissolve; do not shake vigorously.
-
Use the reconstituted peptide solution immediately or aliquot and store at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
B. Subcutaneous (SC) Injection:
-
Restrain the mouse, for example, by scruffing the back of the neck.
-
Create a "tent" of skin over the shoulders.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the peptide solution slowly.
-
Withdraw the needle and return the mouse to its cage.
C. Intravenous (IV) Tail Vein Injection:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol swab.
-
Identify a lateral tail vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the peptide solution slowly. Successful injection will show the vein blanching.
-
If a bleb forms under the skin, the injection is subcutaneous. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of this compound in plasma.
Materials:
-
This compound stock solution
-
Freshly collected plasma (e.g., from mouse, rat, or human) containing an anticoagulant (e.g., EDTA or heparin)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound stock solution into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life.
Protocol 3: In Vivo Receptor Binding (Occupancy) Assay
This protocol provides a general framework for an ex vivo receptor occupancy assay.
Materials:
-
This compound
-
Radiolabeled tracer (e.g., ¹²⁵I-Tyr³-Octreotide)
-
Experimental animals (e.g., mice)
-
Tissue homogenization buffer
-
Scintillation counter or gamma counter
Procedure:
-
Administer the unlabeled this compound to the animals at various doses.
-
At the time of expected peak tissue concentration, administer a saturating dose of the radiolabeled tracer intravenously.
-
After a short distribution phase of the tracer, euthanize the animals and harvest the target tissues (e.g., pancreas, tumor xenografts).
-
Homogenize the tissues and measure the total radioactivity in a gamma counter.
-
The reduction in radioactivity in the tissues of animals treated with this compound compared to vehicle-treated animals reflects the degree of receptor occupancy by the unlabeled peptide.
-
A dose-response curve can be generated to determine the dose required for 50% receptor occupancy (ED₅₀).
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
This compound acts by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers several downstream signaling cascades, leading to the inhibition of cell proliferation and hormone secretion.
Caption: Simplified signaling pathway of this compound upon binding to its receptor.
Experimental Workflow for In Vivo Efficacy and Stability Assessment
Caption: General experimental workflow for assessing the in vivo stability and efficacy of this compound.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesociety.org [peptidesociety.org]
quality control measures for Tyr-Somatostatin-14 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Tyr-Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the N-terminal Tyrosine important?
A1: this compound is a synthetic analog of the native peptide hormone Somatostatin-14. It is modified with an additional Tyrosine residue at the N-terminus.[1] This modification provides a primary site for radiolabeling, commonly with Iodine-125, which is essential for its use as a tracer in receptor-binding assays and other applications where sensitive detection is required.[1][2]
Q2: What are the critical initial quality control checks for a new batch of lyophilized this compound?
A2: Upon receiving a new batch of lyophilized this compound, it is crucial to perform a series of quality control checks to ensure its identity, purity, and quantity before proceeding with experiments. The most common and critical analyses include:
-
Identity Confirmation : This is typically done using Mass Spectrometry (MS), such as ESI-MS, to verify that the molecular weight of the synthesized peptide matches the theoretical mass of this compound (1801.05 Da).[3][4]
-
Purity Assessment : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method to determine the purity of the peptide. For most research applications, a purity of >95% is recommended. The HPLC chromatogram should show a single major peak corresponding to the intact peptide.
-
Net Peptide Content (NPC) : This determines the actual amount of peptide in the lyophilized powder, which also contains counterions (like TFA) and water. Quantitative Amino Acid Analysis (AAA) or Elemental Analysis are the preferred methods for accurately determining the NPC. This information is vital for preparing stock solutions of a precise concentration.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical to prevent degradation and maintain the biological activity of this compound.
-
Lyophilized Peptide : For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as moisture can accelerate degradation.
-
Reconstituted Peptide : Once reconstituted, the peptide is much less stable. For short-term storage (up to a few weeks), solutions can be kept at 2-8°C. For longer-term storage, the solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q4: What is the best solvent for reconstituting this compound?
A4: The choice of solvent depends on the peptide's sequence and the intended downstream application. For this compound, a common starting point is sterile, distilled water. If solubility is an issue, adding a small amount of a weak acid like acetic acid can help for basic peptides. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer. It is crucial to ensure the final concentration of any organic solvent is compatible with your experimental system.
Troubleshooting Guides
Problem 1: Low or No Signal in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Degraded Peptide | Verify the integrity of your this compound stock solution using RP-HPLC. Prepare fresh aliquots from a new vial of lyophilized peptide stored under recommended conditions. |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration using a reliable method like a BCA or Bradford assay, or by ensuring the Net Peptide Content was factored into the initial stock preparation. |
| Low Receptor Expression | Confirm the expression of somatostatin receptors (primarily SSTR2) in your cell line or tissue preparation using a validated method like Western blotting or qPCR. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to ensure binding has reached equilibrium. Perform a time-course experiment to determine the optimal incubation period. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated, especially for small volumes. Use of master mixes for reagents can help ensure consistency across wells. |
| Inconsistent Cell/Membrane Plating | Ensure homogenous cell or membrane preparations before aliquoting into assay plates. Perform a protein quantification assay to normalize the amount of protein per well. |
| Inefficient Washing Steps | Optimize the volume and number of washes to effectively remove unbound ligand without dislodging specifically bound ligand. Ensure consistent aspiration/filtration across all wells. |
| Peptide Adsorption to Labware | Peptides can adsorb to plastic or glass surfaces, leading to inconsistent concentrations. Consider using low-retention pipette tips and pre-treating plates with a blocking agent like BSA. For hydrophobic peptides, glass containers may be preferable to plastic. |
Problem 3: Poor Peptide Solubility
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent pH | The pH of the solvent relative to the peptide's isoelectric point (pI) is critical. For basic peptides, a slightly acidic solvent may be required, while acidic peptides may dissolve better in a slightly basic solution. |
| Peptide Aggregation | High peptide concentrations can lead to aggregation. Try dissolving at a higher initial concentration in a small volume of an appropriate organic solvent (e.g., DMSO) and then slowly diluting with your aqueous buffer with gentle vortexing. Sonication can also help to break up aggregates. |
| Hydrophobic Nature | This compound contains several hydrophobic residues. If dissolving in aqueous buffers is difficult, initial solubilization in a minimal amount of a compatible organic solvent may be necessary. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Identity | ESI-MS | 1801.05 ± 1.0 Da |
| Purity | RP-HPLC (at 215 nm) | > 95% |
| Net Peptide Content | Amino Acid Analysis | 70 - 90% |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
Table 2: Example Data from a Competitive Receptor Binding Assay
| Ligand | IC₅₀ (nM) | Ki (nM) |
| Somatostatin-14 | 0.5 ± 0.1 | 0.45 ± 0.09 |
| This compound | 0.6 ± 0.15 | 0.54 ± 0.13 |
| Octreotide | 1.2 ± 0.3 | 1.08 ± 0.27 |
Experimental Protocols
Protocol 1: Quality Control of Lyophilized this compound
-
Visual Inspection : Examine the lyophilized powder for uniform appearance (white to off-white solid). Note any discoloration or presence of non-particulate matter.
-
Mass Spectrometry (ESI-MS) for Identity Confirmation : a. Reconstitute a small amount of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). b. Infuse the sample into an electrospray ionization mass spectrometer. c. Acquire the mass spectrum and look for the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺). d. Deconvolute the spectrum to determine the molecular weight and confirm it matches the theoretical mass of 1801.05 Da.
-
RP-HPLC for Purity Assessment : a. Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent. b. Inject a known amount (e.g., 10 µL) onto a C18 reverse-phase column. c. Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA. d. Monitor the absorbance at 215 nm. e. Calculate the purity by determining the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: Competitive Receptor Binding Assay
This protocol is for determining the binding affinity of unlabeled this compound using a radiolabeled ligand (e.g., [¹²⁵I]-Tyr-Somatostatin-14) and cell membranes expressing somatostatin receptors.
-
Cell Membrane Preparation : a. Culture cells expressing SSTR2 (e.g., AR42J or transfected HEK293 cells) to confluency. b. Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors. c. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. d. Pellet the membranes from the supernatant by high-speed centrifugation. e. Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
Binding Assay : a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations. b. To all wells, add a fixed concentration of radiolabeled ligand and a consistent amount of cell membrane preparation. c. For non-specific binding wells, add a high concentration of unlabeled Somatostatin-14. d. To the competitor wells, add increasing concentrations of unlabeled this compound. e. Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Detection : a. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand. b. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. c. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
Visualizations
References
- 1. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 2. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Tyr-Somatostatin-14 Binding Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr-Somatostatin-14's binding specificity against other somatostatin analogs, supported by experimental data and detailed protocols. The addition of a tyrosine residue to Somatostatin-14 facilitates radiolabeling, making this compound a valuable tool for in vitro and in vivo receptor binding studies. Understanding its binding profile across the five somatostatin receptor subtypes (SSTR1-5) is crucial for accurate experimental design and interpretation.
Quantitative Comparison of Binding Affinities
The binding affinity of this compound and other key somatostatin analogs to the five human somatostatin receptor subtypes is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) in nanomolars (nM), is compiled from various in vitro radioligand binding assays. Lower values indicate higher binding affinity.
| Ligand | SSTR1 Affinity (nM) | SSTR2 Affinity (nM) | SSTR3 Affinity (nM) | SSTR4 Affinity (nM) | SSTR5 Affinity (nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| This compound | High Affinity (similar to SS-14) | High Affinity (similar to SS-14) | High Affinity (similar to SS-14) | High Affinity (similar to SS-14) | High Affinity (similar to SS-14) |
| Octreotide | >1000[1] | 0.2 - 2.5[1] | Low Affinity[1] | >100[1] | Lower than SSTR2[1] |
| Lanreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | High Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| CYN-154806 (Antagonist) | pIC50 = 5.41 | pIC50 = 8.58 | pIC50 = 6.07 | pIC50 = 5.76 | pIC50 = 6.48 |
Note: The binding profile of this compound is considered comparable to that of the native Somatostatin-14, which is known to bind to all five SSTR subtypes with high affinity. pIC50 is the negative logarithm of the IC50 value.
Experimental Workflows and Logical Relationships
To validate the binding specificity of this compound, a series of experiments are typically performed. The logical flow of these experiments is outlined below.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Radioligand Binding Assay Protocol (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with [125I]this compound for binding to somatostatin receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the desired SSTR subtype to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Somatostatin-14 (for non-specific binding).
-
50 µL of various concentrations of the competitor ligand.
-
50 µL of [125I]this compound (final concentration typically at or below its Kd).
-
100 µL of the membrane preparation (containing a predetermined amount of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of SSTR activation.
1. Cell Culture and Treatment:
-
Plate cells expressing the target SSTR subtype in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15 minutes at 37°C.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like this compound, somatostatin receptors activate a cascade of intracellular signaling events. These pathways ultimately lead to the various physiological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.
References
A Comparative Analysis of Tyr-Somatostatin-14 and Somatostatin-14 Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between somatostatin analogues is critical for advancing therapeutic strategies. This guide provides an objective comparison of the biological activities of Tyr-Somatostatin-14 and the native Somatostatin-14, supported by experimental data and detailed protocols.
Somatostatin-14 is an endogenous cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1][2] Its activity is mediated through a family of five G protein-coupled receptors (GPCRs), designated somatostatin receptors 1 through 5 (SSTR1-5).[2][3] this compound is a synthetic analogue of Somatostatin-14, modified with a tyrosine residue at the N-terminus. This modification is primarily introduced to facilitate radiolabeling, particularly with iodine isotopes (e.g., ¹²⁵I), for use in receptor binding assays and other quantitative studies. While this structural alteration is minor, a thorough comparison of the biological activities of these two peptides is essential for the accurate interpretation of experimental results.
Comparative Biological Activity: A Data-Driven Overview
Experimental evidence suggests that the addition of a tyrosine residue to the N-terminus of Somatostatin-14 does not significantly alter its biological activity. Both peptides exhibit high affinity for all five somatostatin receptor subtypes and demonstrate comparable efficacy in functional assays.
Receptor Binding Affinity
Somatostatin-14 is known to bind with high affinity to all five SSTR subtypes. While direct, head-to-head comparative studies detailing the binding affinities (Ki or IC50 values) of this compound versus Somatostatin-14 across all SSTR subtypes are not extensively documented in a single publication, the widespread use of [¹²⁵I]-Tyr-Somatostatin-14 as a radioligand to characterize these receptors inherently suggests that its binding profile is fundamentally similar to the native peptide. Studies characterizing SSTR subtypes have successfully utilized radiolabeled Tyr-Somatostatin analogues to determine the binding affinities of other somatostatin ligands, reinforcing the assumption of comparable high-affinity binding.
| Receptor Subtype | Somatostatin-14 IC50 (nM) | This compound Activity | Reference |
| hSSTR1 | 1.9 ± 0.3 | High Affinity | |
| hSSTR2 | 0.2 ± 0.03 | High Affinity | |
| hSSTR3 | 1.1 ± 0.1 | High Affinity | |
| hSSTR4 | 2.9 ± 0.4 | High Affinity | |
| hSSTR5 | 0.5 ± 0.08 | High Affinity |
Table 1: Binding affinities of Somatostatin-14 to human somatostatin receptors (hSSTR). The activity of this compound is inferred from its common use as a radioligand for these receptors, indicating a similar high-affinity binding profile.
Functional Activity
The functional consequences of receptor binding, such as the inhibition of second messenger production and hormone secretion, are critical indicators of a ligand's potency.
Inhibition of cAMP Production:
Somatostatin receptors are coupled to inhibitory G proteins (Gi), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In studies using L cells stably expressing SSTR2, Somatostatin-14 was shown to inhibit forskolin-stimulated cAMP production with an IC50 value of 0.15 nM. Given the structural similarity and comparable receptor binding, this compound is expected to exhibit a similar inhibitory effect on cAMP accumulation.
Inhibition of Hormone Secretion:
A primary physiological role of somatostatin is the inhibition of hormone release. In rat primary anterior pituitary cells, Somatostatin-14 inhibits the release of growth hormone with an IC50 of 0.1 nM. Furthermore, a comparative study on the effects of Cortistatin-17 (a peptide with high structural similarity to somatostatin) and Somatostatin-14 on hormone secretion in patients with acromegaly or prolactinoma found that both peptides inhibited growth hormone, prolactin, and insulin secretion to the same extent. This provides strong evidence that the N-terminal extension, as in this compound, does not impair its ability to inhibit hormone secretion.
| Functional Assay | Somatostatin-14 IC50 (nM) | This compound Activity | Reference |
| Inhibition of cAMP Production (SSTR2) | 0.15 | Full Agonist | |
| Inhibition of Growth Hormone Release | 0.1 | Potent Inhibitor |
Table 2: Functional activity of Somatostatin-14. This compound is expected to have comparable activity based on structural similarity and the functional equivalence observed with similarly modified analogues.
Signaling Pathways and Experimental Workflows
The binding of both this compound and Somatostatin-14 to SSTRs initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the subsequent reduction of cAMP levels. Other pathways, including the modulation of ion channels and the activation of protein tyrosine phosphatases, are also involved.
Caption: Somatostatin receptor signaling cascade.
The following diagram illustrates a typical workflow for comparing the activity of somatostatin analogues.
Caption: Generalized experimental workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a non-radiolabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from cells stably expressing a single SSTR subtype (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor ligands: this compound and Somatostatin-14 at various concentrations.
-
Assay buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, and protease inhibitors.
-
Wash buffer: Ice-cold assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of the competitor ligands.
-
Determine non-specific binding in the presence of a high concentration of unlabeled Somatostatin-14.
-
Incubate to allow binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity, typically stimulated by forskolin.
Materials:
-
Cells stably expressing an SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Forskolin.
-
Test compounds: this compound and Somatostatin-14 at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the somatostatin analogues on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Tumor cell line expressing SSTRs (e.g., AR4-2J pancreatic cancer cells).
-
Test compounds: this compound and Somatostatin-14 at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Affinity of Tyr-Somatostatin-14 and Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of Tyr-Somatostatin-14 and the synthetic somatostatin analog, octreotide. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by binding to a family of five G-protein coupled receptors, designated SSTR1 through SSTR5.[1] Its therapeutic potential is limited by a short half-life in circulation. This compound, a derivative of the native Somatostatin-14, is often used in research as a radiolabeled ligand for binding assays. Octreotide is a synthetic, long-acting octapeptide analog of somatostatin with established clinical use.[2] Understanding the distinct receptor binding profiles of these compounds is crucial for targeted drug design and application.
Quantitative Receptor Binding Affinity
The binding affinities of this compound and octreotide for the five human somatostatin receptor subtypes are summarized in the table below. Affinity is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Receptor Subtype | This compound (as Somatostatin-14) Affinity (nM) | Octreotide Affinity (IC50, nM) |
| SSTR1 | ~1 | >1000[3] |
| SSTR2 | ~0.1 - 1 | 0.2 - 2.5[3] |
| SSTR3 | ~1 | Low affinity[3] |
| SSTR4 | ~1 | >100 |
| SSTR5 | ~0.5 - 1 | Lower affinity than SSTR2 |
As the data indicates, Somatostatin-14, and by extension this compound, is a pan-SSTR ligand, exhibiting high affinity for all five receptor subtypes. In contrast, octreotide demonstrates a clear selectivity for SSTR2 and, to a lesser extent, SSTR5, with significantly lower or no affinity for SSTR1, SSTR3, and SSTR4.
Experimental Protocols
The determination of receptor binding affinity is most commonly performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled ligand (the "competitor," e.g., octreotide or this compound) to displace a radiolabeled ligand from its receptor.
Detailed Methodology for Competitive Radioligand Binding Assay
This protocol outlines the key steps for determining the binding affinity of a test compound for somatostatin receptors expressed in cell membranes.
1. Membrane Preparation:
-
Tissues or cells expressing the somatostatin receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed amount of the membrane preparation (e.g., 3-20 µg of protein for cells or 50-120 µg for tissue).
-
A fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [125I]this compound).
-
A range of concentrations of the unlabeled test compound (competitor).
-
-
"Total binding" wells contain the membrane and radioligand without any competitor.
-
"Non-specific binding" wells contain the membrane, radioligand, and a high concentration of an unlabeled ligand to saturate all specific binding sites.
3. Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation may be applied.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification:
-
The radioactivity retained on the dried filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gi/o), which initiates a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
Tyr-Somatostatin-14: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Tyr-Somatostatin-14, a key analog of Somatostatin-14, across various somatostatin receptor subtypes (SSTRs). The data presented is crucial for researchers investigating the physiological roles of somatostatin and for professionals in drug development designing novel therapeutics targeting these receptors.
Binding Affinity Profile of Somatostatin-14 Analogs
This compound is a synthetic derivative of Somatostatin-14, modified with a tyrosine residue, primarily to enable radioiodination for use in receptor binding assays. Due to this close structural similarity, its binding profile is expected to closely mirror that of the native Somatostatin-14. The following table summarizes the binding affinities of Somatostatin-14 for the five human somatostatin receptor subtypes (SSTR1-5), expressed as IC50 values (the concentration of a ligand that displaces 50% of a specific radioligand). Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Somatostatin-14 IC50 (nM) |
| SSTR1 | 1.3 ± 0.2 |
| SSTR2 | 0.2 ± 0.03 |
| SSTR3 | 0.9 ± 0.2 |
| SSTR4 | 1.5 ± 0.3 |
| SSTR5 | 0.6 ± 0.1 |
Note: Data is compiled from various sources and represents a consensus from the literature. Exact values may vary depending on the experimental conditions.
As the data indicates, Somatostatin-14, and by extension this compound, is a non-selective ligand, binding with high, nanomolar affinity to all five somatostatin receptor subtypes.[1] While there are minor variations in affinity, with the highest affinity observed for SSTR2, it is not considered a subtype-selective agonist.
There is currently no significant evidence in the scientific literature to suggest that this compound exhibits cross-reactivity with other, non-somatostatin receptor families. Its binding appears to be highly specific to the somatostatin receptor family.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.[2][3] The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Other signaling pathways are also modulated, including the activation of phosphotyrosine phosphatases (PTPs) and modulation of mitogen-activated protein kinase (MAPK) pathways.[5]
Experimental Protocol: Radioligand Competition Binding Assay
The following is a generalized protocol for a radioligand competition binding assay to determine the affinity of a test compound (e.g., this compound) for somatostatin receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr³]-Octreotide for SSTR2 and SSTR5, or [¹²⁵I-Tyr¹¹]-Somatostatin-14 for broader screening).
-
Test Compound: this compound or other unlabeled ligands to be tested, prepared in a range of concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For detecting radioactivity.
2. Experimental Workflow:
3. Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the radioligand and test compounds to the desired concentrations in assay buffer.
-
Incubation: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer
-
Cell membrane preparation (typically 20-50 µg of protein)
-
A range of concentrations of the test compound (this compound). For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
A fixed concentration of the radioligand (typically at a concentration close to its Kd).
-
-
Equilibration: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and evaluate the cross-reactivity of this compound with somatostatin receptors. The provided data and protocols serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyr-Somatostatin-14 Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyr-Somatostatin-14 analogs, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel therapeutics targeting somatostatin receptors.
Somatostatin-14, a naturally occurring cyclic peptide hormone, plays a crucial role in regulating various physiological processes by binding to its five G-protein coupled receptors (SSTR1-5). However, its short half-life limits its therapeutic potential. This has led to the development of synthetic this compound analogs with improved stability and receptor subtype selectivity. This guide offers a comparative analysis of prominent analogs, focusing on their receptor binding affinity, in vivo efficacy, and pharmacokinetic profiles.
Performance Comparison of this compound Analogs
The therapeutic efficacy of this compound analogs is largely determined by their binding affinity to the different somatostatin receptor subtypes. The following tables summarize the quantitative data for key analogs, providing a basis for their comparative evaluation.
Table 1: Comparative Receptor Binding Affinity (Ki in nM) of this compound Analogs
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.3 | 0.9 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 4.5 |
| Lanreotide | >1000 | 1.1 | 14.5 | >1000 | 6.2 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Efficacy of this compound Analogs in Neuroendocrine Tumors (NETs)
| Analog | Study Type | Key Findings |
| Octreotide LAR | Phase III (PROMID) | Median time to tumor progression of 14.3 months vs. 6 months for placebo in patients with midgut NETs.[1] |
| Lanreotide Autogel | Phase III (CLARINET) | Significantly prolonged progression-free survival in patients with metastatic enteropancreatic NETs (median not reached vs. 18 months for placebo). |
| Pasireotide LAR | Preclinical (MENX rats with NFPTs) | Showed superior tumor growth control compared to octreotide, particularly in female rats with higher SSTR3 expression.[2] |
| Pasireotide LAR | Phase III (in Cushing's disease) | Demonstrated superior efficacy in normalizing urinary free cortisol levels compared to octreotide. |
Table 3: Comparative Pharmacokinetic Parameters of this compound Analogs
| Parameter | Octreotide | Lanreotide | Pasireotide |
| Half-life (t½) | ~1.5 hours (immediate release) | ~25.5 days (prolonged release) | ~12 hours (immediate release) |
| Clearance (CL) | ~7 L/h | ~4.5 L/h | ~7.6 L/h (healthy volunteers), ~3.8 L/h (Cushing's disease patients)[3] |
| Volume of Distribution (Vd) | ~0.2 L/kg | Not specified | >100 L[3] |
Signaling Pathways of Somatostatin Receptors
Upon binding of a this compound analog, the somatostatin receptors activate several intracellular signaling pathways, leading to the desired therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation. Other signaling pathways activated include the regulation of ion channels and the activation of phosphotyrosine phosphatases.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of this compound analogs.
Receptor Binding Affinity Assay (Radioligand Competition Assay)
This assay determines the affinity of a non-radiolabeled this compound analog for a specific somatostatin receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Competitor ligand: The unlabeled this compound analog being tested, at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer with increasing concentrations of the competitor analog.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Efficacy Study (Tumor Xenograft Model)
This experiment evaluates the anti-tumor activity of this compound analogs in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human tumor cells expressing somatostatin receptors (e.g., neuroendocrine tumor cell lines).
-
This compound analogs for treatment.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Method:
-
Tumor Implantation: Human tumor cells are subcutaneously injected into the flank of the immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomly assigned to treatment groups (vehicle control and different analog treatment groups).
-
Treatment Administration: The analogs or vehicle are administered to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Experimental and Developmental Workflow
The development of a novel this compound analog from preclinical research to clinical application follows a structured workflow. This process is designed to ensure the safety and efficacy of the new drug candidate.
References
A Researcher's Guide to Validating Antibodies for Tyr-Somatostatin-14 Detection
For researchers, scientists, and drug development professionals, the accurate detection of Tyr-Somatostatin-14 is crucial for advancing our understanding of its physiological roles and its involvement in various diseases. The selection of a highly specific and sensitive antibody is the cornerstone of reliable experimental outcomes. This guide provides a comparative overview of commercially available antibodies for this compound detection, supported by available validation data and detailed experimental protocols for key validation assays.
Comparative Analysis of Commercially Available Antibodies
While a direct head-to-head comparison of all available antibodies under identical experimental conditions is not publicly available, this section summarizes the validation data provided by various manufacturers for their leading antibodies against Somatostatin-14 or its variants, including those raised against this compound. Researchers are encouraged to use this information as a starting point and perform their own application-specific validation.
| Supplier | Product Name/ID | Host | Clonality | Immunogen | Validated Applications & Recommended Dilutions | Cross-Reactivity Data |
| ImmunoStar | Somatostatin 28 Antibody (Cat# 20089) | Rabbit | Polyclonal | Somatostatin 28 (Tyr 1-14) | IHC (1:1000-1:2000), ICC, IF (1:500-1:1000)[1] | Staining is eliminated by pre-adsorption with Somatostatin 28 (Tyr1-14).[1] Immunolabeling is abolished by pre-adsorption with somatostatin, somatostatin 25, and somatostatin 28.[2] |
| Thermo Fisher Scientific | Somatostatin Monoclonal Antibody (7G5) (Cat# MA5-17182) | Mouse | Monoclonal | Purified recombinant fragment of human SST (amino acids: 1-116) | WB, ELISA, Flow Cytometry, ICC, IHC (Paraffin)[3] | Reacts with Human.[3] |
| Thermo Fisher Scientific | Somatostatin Polyclonal Antibody (Cat# PA5-82678) | Rabbit | Polyclonal | Recombinant protein corresponding to Human SST | IHC (Paraffin) | Reacts with Human and Mouse. |
| Peninsula Laboratories | Rabbit Anti-Somatostatin-14 (Cat# T-4103) | Rabbit | Polyclonal | Synthetic Somatostatin-14 | IHC, ICC, IF (1:250 to 1:16000) | Cross-reactivity data is taken from Radioimmunoassay applications. |
| Peninsula Laboratories | Rabbit anti-Somatostatin-28 (Cat# T-4546) | Rabbit | Polyclonal | Not specified | Not specified | Somatostatin-28: 100%, Somatostatin-25: 100%, Somatostatin-14: 0% |
Somatostatin Signaling Pathway
Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The binding of Somatostatin-14 or its analogs, like this compound, to these receptors triggers a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and the modulation of ion channel activity. This inhibitory action underlies somatostatin's role in regulating hormone secretion and cell growth.
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Antibody Validation
A thorough validation process is essential to ensure the reliability of an antibody in any given application. The following diagram outlines a general workflow for antibody validation.
Caption: General workflow for antibody validation.
Experimental Protocols
Detailed and optimized protocols are critical for successful antibody validation. Below are generalized protocols for Western Blot, Immunohistochemistry, and ELISA for the detection of small peptides like this compound.
Western Blot Protocol for Small Peptide Detection
Detecting small peptides via Western Blot can be challenging due to their low molecular weight and potential to pass through standard membranes. This protocol incorporates modifications to enhance retention and detection.
1. Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE:
-
Use high-percentage Tris-Tricine or Tris-Glycine gels (e.g., 15-20%) to resolve small peptides.
-
Load 20-30 µg of protein per lane.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Use a low molecular weight cut-off (e.g., 0.2 µm) PVDF membrane.
-
Transfer proteins at a low voltage for a longer duration (e.g., 70V for 90 minutes) or overnight at a lower voltage in a cold room to improve transfer efficiency of small peptides.
-
Optional: Briefly fix the membrane with 0.5% glutaraldehyde in PBS for 30 minutes to crosslink the peptide to the membrane, followed by extensive washing.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) Protocol for Neuropeptide Detection
This protocol is designed for the detection of neuropeptides in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBST (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBST (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBST (3 x 5 minutes).
-
Develop the color using a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
Competitive ELISA Protocol for Small Peptide Quantification
A competitive ELISA is often the most suitable format for quantifying small molecules like this compound.
1. Plate Coating:
-
Coat a 96-well microplate with a known amount of this compound peptide or a peptide-carrier conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
3. Competition:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
In a separate plate or tubes, pre-incubate the standards and samples with a limited amount of the primary antibody for 1-2 hours.
-
Add the antibody-antigen mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen.
4. Detection:
-
Wash the plate five times with wash buffer.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate and incubate until sufficient color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.
By carefully selecting and validating antibodies using these protocols, researchers can ensure the accuracy and reproducibility of their findings in the study of this compound.
References
A Comparative Guide to Analyzing Tyr-Somatostatin-14 Binding Data: Scatchard Analysis vs. Modern Approaches
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of ligands like Tyr-Somatostatin-14 to their receptors is paramount for understanding their biological function and therapeutic potential. This guide provides a comprehensive comparison of the traditional Scatchard analysis with modern nonlinear regression methods for analyzing ligand-binding data, supported by experimental data and detailed protocols.
Introduction to Ligand-Binding Analysis
The interaction between a ligand, such as the synthetic peptide this compound, and its receptor is a fundamental process in pharmacology and drug discovery. Quantifying the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) provides crucial insights into the ligand's affinity and the receptor's density. For decades, Scatchard analysis was the standard method for determining these parameters. However, with the advent of powerful computing tools, nonlinear regression analysis has emerged as a more accurate and reliable alternative.
This guide will delve into the principles of Scatchard analysis, its inherent limitations, and the advantages of adopting nonlinear regression for analyzing this compound binding data.
Comparison of Analytical Methods: Scatchard vs. Nonlinear Regression
While Scatchard analysis offers a linearized graphical representation of binding data, it is prone to inaccuracies, particularly when dealing with non-ideal binding conditions. Nonlinear regression, on the other hand, directly fits the binding data to a theoretical model, providing more robust and reliable estimates of Kd and Bmax.
| Feature | Scatchard Analysis | Nonlinear Regression |
| Principle | Linear transformation of the binding equation. | Direct fitting of data to a saturation binding model. |
| Data Plot | Bound/Free vs. Bound ligand concentration. | Specific Binding vs. Ligand Concentration. |
| Advantages | Simple graphical representation. | More accurate and reliable parameter estimates; not susceptible to data transformation errors. |
| Disadvantages | Can distort experimental error; prone to misinterpretation with multiple binding sites or nonspecific binding. | Requires specialized software. |
Quantitative Data from this compound Binding Studies
The following table summarizes representative binding data for this compound and related analogs to somatostatin receptors, as determined by radioligand binding assays and analyzed using Scatchard plots or similar methods.
| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]Tyr¹¹-Somatostatin-14 | Rat liver plasma membranes | 2.4 ± 0.2 | 148 ± 0.02 | [1] |
| [¹²⁵I]Tyr¹¹-Somatostatin-14 | Human neuroblastoma tumors | ~0.1 | Varies | [2] |
| [¹²⁵I]Tyr⁰, D-Trp⁸ Somatostatin-14 | Murine macrophages (High affinity site) | 0.44 ± 0.13 | Not specified | [3] |
| [¹²⁵I]Tyr⁰, D-Trp⁸ Somatostatin-14 | Murine macrophages (Low affinity site) | 2.58 ± 0.56 | Not specified | [3] |
Note: The variability in Kd and Bmax values can be attributed to differences in tissue/cell types, experimental conditions, and the specific radioligand used.
Experimental Protocols
A typical radioligand binding assay to determine the binding characteristics of this compound involves a saturation binding experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Homogenize tissues or cells expressing somatostatin receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Saturation Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each well, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of radiolabeled this compound (e.g., [¹²⁵I]this compound).
-
For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of unlabeled somatostatin-14 to determine non-specific binding.
-
Incubate the reactions at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification of Bound Radioactivity:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using either Scatchard analysis or nonlinear regression to determine Kd and Bmax.
Data Analysis Workflow: A Visual Comparison
The following diagrams illustrate the workflows for analyzing saturation binding data using both Scatchard analysis and the recommended nonlinear regression method.
Somatostatin Receptor Signaling Pathway
Upon binding of this compound to its receptors, primarily the somatostatin receptor subtype 2 (SSTR2), a cascade of intracellular signaling events is initiated. These events are crucial for the physiological effects of somatostatin and its analogs.
Conclusion and Recommendations
While Scatchard analysis has been a valuable tool in the history of pharmacology, its limitations are well-documented. For the analysis of this compound binding data, and ligand-receptor interactions in general, nonlinear regression is the recommended method . It provides more accurate and reliable estimates of binding parameters by directly fitting the untransformed experimental data to a binding model. The use of modern software packages like GraphPad Prism makes this analysis accessible and straightforward. By adopting these more robust methods, researchers can ensure the highest quality and accuracy in their binding data, leading to a more profound understanding of the pharmacological properties of novel therapeutics.
References
A Comparative Guide to the Functional Effects of Tyr-Somatostatin-14 and Somatostatin-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional effects of two endogenous somatostatin peptides: Tyr-Somatostatin-14 (a derivative of Somatostatin-14) and Somatostatin-28. This document summarizes their receptor binding affinities, downstream signaling pathways, and physiological impacts, supported by experimental data and detailed methodologies.
Introduction
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14, SST-14) and an N-terminally extended 28-amino acid peptide (Somatostatin-28, SST-28). Both are derived from the precursor protein prosomatostatin and exert diverse inhibitory effects throughout the body. This compound, a synthetic derivative of SST-14, incorporates a tyrosine residue, often for the purpose of radiolabeling in research applications. Functionally, it is considered to be analogous to SST-14. These peptides mediate their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). While their actions often overlap, significant differences in potency, duration of action, and receptor selectivity lead to distinct physiological consequences.
Quantitative Comparison of Functional Parameters
The following tables summarize the key quantitative differences in the functional effects of this compound (represented as Somatostatin-14) and Somatostatin-28.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor Subtype | Somatostatin-14 (Ki, nM) | Somatostatin-28 (Ki, nM) | Reference |
| SSTR1 | ~0.1 - 1 | ~0.1 - 1 | [1] |
| SSTR2 | ~0.1 - 1 | ~0.1 - 1 | [1] |
| SSTR3 | ~0.5 - 2 | ~0.5 - 2 | [1] |
| SSTR4 | ~1 - 5 | ~1 - 5 | [1] |
| SSTR5 | ~0.1 - 1 | ~0.05 - 0.5 (Higher Affinity) | [2] |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Potency in Inhibition of Hormone Secretion (EC50/IC50 in nM)
| Hormone | Somatostatin-14 (EC50/IC50, nM) | Somatostatin-28 (EC50/IC50, nM) | Key Findings | Reference |
| Glucagon-Like Peptide-1 (GLP-1) | 5.8 | 0.01 | SST-28 is significantly more potent. | |
| Insulin | Less Potent | More Potent | SST-28 is more effective at inhibiting insulin release. | |
| Glucagon | More Potent | Less Potent | SST-14 preferentially inhibits glucagon secretion. |
Table 3: In Vivo Duration of Action
| Physiological Effect | Somatostatin-14 | Somatostatin-28 | Reference |
| Inhibition of Growth Hormone (GH) Secretion | ~30 minutes | ~90 minutes | |
| Inhibition of Insulin Release | ~45 minutes | ~60-105 minutes | |
| Inhibition of Glucagon Release | Similar to SST-28 | Similar to SST-14 |
Signaling Pathways
Both SST-14 and SST-28 initiate their effects by binding to somatostatin receptors, which are coupled to inhibitory G-proteins (Gαi/o). This interaction triggers a cascade of intracellular events designed to reduce cellular activity and secretion. Recent studies have also indicated that SSTR2 and SSTR5 can couple to Gαq/11 proteins.
Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in membrane hyperpolarization and a reduction in calcium influx, respectively, both of which suppress hormone and neurotransmitter release. Furthermore, somatostatin receptor activation can stimulate protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines a method to determine the binding affinity of this compound and Somatostatin-28 to specific somatostatin receptor subtypes expressed in cultured cells. This compound is often iodinated (e.g., with ¹²⁵I) to serve as the radioligand.
Materials:
-
Cell membranes from cells stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled this compound ([¹²⁵I]Tyr-SST-14).
-
Unlabeled Somatostatin-14 and Somatostatin-28.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (e.g., 1 µM, for non-specific binding).
-
50 µL of various concentrations of the competing unlabeled ligand (SST-14 or SST-28).
-
50 µL of radiolabeled [¹²⁵I]Tyr-SST-14 at a fixed concentration (typically near its Kd).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competing ligand concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Head-to-Head Comparison of Tyr-Somatostatin-14 and Other SSTR Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various somatostatin receptor (SSTR) ligands is critical for advancing therapeutic and diagnostic applications. This guide provides an objective, data-driven comparison of Tyr-Somatostatin-14 and other prominent SSTR ligands, including octreotide, lanreotide, and pasireotide.
This document summarizes key quantitative data in structured tables, details common experimental methodologies, and visualizes essential signaling pathways and workflows to facilitate a comprehensive understanding of these compounds' performance and characteristics.
Comparative Binding Affinity of SSTR Ligands
The binding affinity of a ligand to the five different somatostatin receptor subtypes (SSTR1-5) is a primary determinant of its biological activity and therapeutic potential. The following table summarizes the binding affinities (IC50 or Ki in nM) of this compound (equivalent to Somatostatin-14 for binding purposes), octreotide, lanreotide, and pasireotide for each human SSTR subtype. Lower values indicate a higher binding affinity.
| Ligand | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Somatostatin-14 | 2.26[1] | 0.23[1] | 1.43[1] | 1.77[1] | 0.88[1] |
| Octreotide | >1000 | 0.2 - 2.5 | >100 | >1000 | 6.3 - 22 |
| Lanreotide | >1000 | 1.1 | 13 | >1000 | 7.6 |
| Pasireotide | 0.16 | 0.07 | 0.5 | >100 | 0.03 |
Note: The binding profile of this compound is considered comparable to that of Somatostatin-14. Binding affinities can vary slightly between different studies and assay conditions.
SSTR Signaling Pathways
Upon ligand binding, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects of somatostatin and its analogs, including the inhibition of hormone secretion and cell proliferation. The primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SSTR ligands.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR.
Detailed Protocol:
-
Membrane Preparation: Cells or tissues expressing the SSTR of interest are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]this compound) and varying concentrations of the unlabeled competitor ligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following ligand binding to the receptor.
1. GTPγS Binding Assay: This assay measures the activation of G-proteins, a proximal event in GPCR signaling. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.
Protocol Outline:
-
Incubate cell membranes expressing the SSTR with the test ligand and [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is quantified by separating the membrane-bound radioactivity from the free radioactivity via filtration and subsequent scintillation counting.
2. cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of SSTR activation.
Protocol Outline:
-
Culture cells expressing the SSTR of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence or absence of the SSTR ligand.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
3. Receptor Internalization Assay: This assay quantifies the agonist-induced internalization of the SSTR from the cell surface.
Protocol Outline:
-
Use cells stably expressing a tagged version of the SSTR (e.g., GFP-tagged).
-
Treat the cells with the SSTR ligand for various time points.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using high-content imaging systems.
-
Quantify receptor internalization by measuring the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments.
Conclusion
The choice of an SSTR ligand for research or therapeutic development depends on the specific application and the desired SSTR subtype selectivity. This compound, as the native ligand, exhibits high affinity for all SSTR subtypes. In contrast, synthetic analogs like octreotide and lanreotide show a preference for SSTR2, while pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5. This detailed comparison of binding affinities, coupled with an understanding of the underlying signaling pathways and experimental methodologies, provides a solid foundation for informed decision-making in the field of somatostatin research.
References
Validating Tyr-Somatostatin-14 Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr-Somatostatin-14's role in preclinical research and the efficacy of established somatostatin analogues in animal models of cancer. While this compound is a critical tool for in vitro studies, its direct therapeutic efficacy in vivo is not extensively documented. Instead, it serves as a foundational element for validating the therapeutic potential of other somatostatin analogues. This document will detail its primary application and then compare the in vivo efficacy of clinically relevant analogues like octreotide and lanreotide.
The Role of this compound in Preclinical Research
This compound is a synthetic derivative of the natural hormone somatostatin-14, modified with a tyrosine residue at the N-terminus. This modification makes it particularly useful for radiolabeling, most commonly with Iodine-125 ([¹²⁵I]-Tyr-Somatostatin-14). Its primary application in preclinical research is as a radioligand in competitive binding assays to determine the binding affinities of new, unlabeled somatostatin analogues to various somatostatin receptor (SSTR) subtypes. These assays are crucial for the initial characterization and validation of novel therapeutic candidates.
Comparative Efficacy of Therapeutic Somatostatin Analogues in Animal Models
While direct in vivo anti-tumor efficacy data for this compound is scarce, extensive research has been conducted on other somatostatin analogues, such as octreotide and lanreotide. These analogues have demonstrated significant anti-proliferative effects in various animal models of neuroendocrine tumors (NETs).
Data Presentation: In Vivo Efficacy of Somatostatin Analogues
The following table summarizes the anti-tumor efficacy of octreotide and lanreotide in preclinical animal models.
| Somatostatin Analogue | Animal Model | Tumor Type | Key Efficacy Findings | Reference |
| Octreotide | Nude mice with AR42J xenografts (rat pancreatic acinar cell carcinoma) | Pancreatic Neuroendocrine Tumor | Significant tumor growth inhibition. | [1][2] |
| Nude mice with BON-1 xenografts (human pancreatic carcinoid) | Pancreatic Neuroendocrine Tumor | Stabilization of tumor growth. | [3] | |
| Lewis rats with CA20948 tumors (rat pancreatic islet cell) | Pancreatic Neuroendocrine Tumor | High receptor-specific tumor uptake of radiolabeled octreotide. | [4] | |
| Lanreotide | Nude mice with various GEP-NET xenografts | Gastroenteropancreatic Neuroendocrine Tumors | Disease stabilization in a significant percentage of animals. | [5] |
| Phase II trial data (human) referenced for preclinical context | Carcinoid and Pancreatic Endocrine Tumors | Objective radiographic response and stable disease. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the in vivo efficacy of somatostatin analogues.
Animal Model and Tumor Induction
-
Animal Strain: Immunodeficient mice (e.g., nude mice) are commonly used to prevent rejection of human tumor xenografts.
-
Cell Lines:
-
AR42J: A rat pancreatic acinar cell line that expresses high levels of SSTR2.
-
BON-1: A human pancreatic carcinoid cell line.
-
-
Tumor Induction:
-
Cells are cultured under standard conditions.
-
A suspension of 5 x 10⁶ to 10 x 10⁶ cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Protocol
-
Drug Formulation: Somatostatin analogues are typically dissolved in a sterile vehicle (e.g., saline).
-
Dosage and Administration:
-
Octreotide: Doses can range from 10 to 100 µg/kg, administered subcutaneously once or twice daily.
-
Lanreotide: Often administered as a long-acting formulation (e.g., autogel) at varying doses.
-
-
Control Group: A control group receiving only the vehicle is essential for comparison.
-
Treatment Duration: Typically ranges from 2 to 6 weeks, depending on the tumor growth rate and study objectives.
Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of general health and treatment toxicity.
-
Histology and Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess morphology and with antibodies against proliferation markers (e.g., Ki-67) and SSTRs to confirm target expression.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment and control groups.
Mandatory Visualizations
Signaling Pathway of Somatostatin Analogues
This diagram illustrates the general signaling pathway initiated by the binding of a somatostatin analogue to its receptor.
Caption: General signaling cascade of somatostatin analogues.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for assessing the anti-tumor efficacy of a somatostatin analogue in a preclinical animal model.
Caption: Workflow for in vivo efficacy studies of somatostatin analogues.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Internalization Rates of Tyr-Somatostatin-14 and Its Analogs
The internalization of somatostatin receptors (SSTRs) upon agonist binding is a critical process for the diagnosis and treatment of neuroendocrine tumors (NETs). This mechanism allows for the accumulation of radiolabeled somatostatin analogs within tumor cells, forming the basis for peptide receptor radionuclide therapy (PRRT) and in vivo imaging.[1][2] This guide provides a comparative overview of the internalization rates of Tyr-Somatostatin-14 and various synthetic analogs, supported by experimental data and detailed protocols for researchers in drug development and molecular imaging.
The somatostatin family includes two biologically active forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28), which mediate their effects through five G protein-coupled receptor subtypes (sst1–sst5).[1][3][4] While all subtypes bind the natural peptides with high affinity, synthetic octapeptide analogs like octreotide exhibit preferential binding to a subset of these receptors, primarily sst2. The efficiency of agonist-induced internalization varies significantly among receptor subtypes, with sst2, sst3, and sst5 showing much higher rates than sst1 and sst4.
Comparative Internalization Efficiency of Somatostatin Analogs
The ability of a somatostatin analog to induce receptor internalization is a key determinant of its potential as a therapeutic or diagnostic agent. Analogs that are potent inducers of internalization can lead to higher intracellular accumulation of conjugated radioisotopes. The following table summarizes the internalization potency of various somatostatin analogs across different receptor subtypes, as determined in cellular assays.
| Analog | Receptor Subtype | Cell Line | Internalization Potency (EC50, nM) | Key Findings |
| Somatostatin-14 | sst2 | CHO-K1 | 0.82 | Serves as a baseline for natural peptide-induced internalization. |
| [Tyr³]octreotide (TOC) | sst2 | CHO-K1 | 0.25 | Significantly more potent than DTPA-octreotide. |
| [Tyr³,Thr⁸]octreotide (TATE) | sst2 | CHO-K1 | 0.11 | High-affinity agonist that triggers rapid and massive in vivo internalization. |
| DTPA-octreotide | sst2 | CHO-K1 | 22 | Considerably less potent in inducing sst2 internalization compared to other analogs. |
| BIM-23244 | sst2 | CHO-K1 | 0.078 | The most potent of the tested compounds for sst2 internalization. |
| KE108 | sst3 | HEK293 | N/A | Effectively induces sst3 internalization. |
| Somatostatin-14 | sst5 | HEK293 | N/A | Induces sst5 internalization. |
| Somatostatin-28 | sst5 | HEK293 | N/A | Induces sst5 internalization. |
| KE108, BIM-23244 | sst5 | HEK293 | N/A | Potent sst5 agonists that unexpectedly fail to induce sst5 internalization under the same conditions as natural peptides. |
EC50 (median effective concentration) represents the concentration of an analog required to induce 50% of the maximum internalization effect.
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate the somatostatin receptor signaling pathway leading to internalization and a typical experimental workflow for measuring these rates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Tyr-Somatostatin-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr-Somatostatin-14 and other key somatostatin analogs, with a focus on their on-target and off-target effects. This compound, a radiolabeled variant of the native peptide Somatostatin-14, is a critical tool in receptor binding assays. Understanding its interaction with the family of somatostatin receptors (SSTRs), alongside that of its therapeutic counterparts, is paramount for accurate preclinical assessment and drug development. This document presents quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate an objective evaluation.
Comparative Analysis of Receptor Binding Affinities
The biological effects of somatostatin and its analogs are mediated through their binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). The affinity of a ligand for each of these subtypes determines its specific pharmacological profile and potential for off-target effects. This compound is primarily used as a radioligand in binding assays due to the tyrosine residue allowing for iodination; its binding profile is considered analogous to that of the native Somatostatin-14.
The following table summarizes the binding affinities (Ki in nM) of Somatostatin-14 and other clinically relevant somatostatin analogs for the five human SSTR subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-10 | ~0.5-2 |
| Octreotide | >1000[1] | ~0.1-1[1] | ~20-100 | >1000 | ~5-20[1] |
| Lanreotide | >1000 | ~0.5-2 | ~10-50 | >1000 | ~5-30[2] |
| Pasireotide | ~1-10 | ~1-5 | ~0.5-2 | >100 | ~0.1-0.5[3] |
Note: The binding affinities are compiled from multiple sources and represent a consensus range. Exact values can vary depending on the experimental conditions.
Functional Potency at Somatostatin Receptors
Beyond binding, the functional consequence of receptor activation is a critical determinant of a ligand's effect. The primary signaling pathway for all SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of a ligand in eliciting this response is measured by its half-maximal effective concentration (EC50).
The following table summarizes the functional potency (EC50 in nM) of somatostatin analogs in inhibiting forskolin-stimulated cAMP accumulation in cells expressing individual SSTR subtypes. Lower EC50 values indicate higher potency.
| Ligand | SSTR1 (EC50, nM) | SSTR2 (EC50, nM) | SSTR3 (EC50, nM) | SSTR4 (EC50, nM) | SSTR5 (EC50, nM) |
| Somatostatin-14 | ~0.1-1 | ~0.05-0.5 | ~0.1-1 | ~0.5-5 | ~0.1-1 |
| Octreotide | >1000 | ~0.1-1 | ~20-100 | >1000 | ~10-50 |
| Lanreotide | >1000 | ~0.5-5 | ~50-200 | >1000 | ~20-100 |
| Pasireotide | ~1-10 | ~1-10 | ~0.5-5 | >100 | ~0.1-1 |
Note: Functional potency data is more variable in the literature than binding affinity data. The values presented are representative estimates.
Understanding Off-Target Effects Through Receptor Selectivity
The data presented in the tables above highlights the varying selectivity profiles of different somatostatin analogs. While Somatostatin-14 (and by extension, this compound) is a pan-agonist, binding with high affinity to all five receptor subtypes, synthetic analogs exhibit more restricted binding profiles.
Octreotide and Lanreotide are considered SSTR2-preferring agonists, with moderate affinity for SSTR5 and low to negligible affinity for SSTR1, SSTR3, and SSTR4. This selectivity forms the basis of their therapeutic efficacy in treating neuroendocrine tumors, which often overexpress SSTR2.
Pasireotide is a multi-receptor targeted analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably the highest affinity for SSTR5.
The broader receptor activation profile of some analogs can lead to off-target effects, which are often predictable based on the known physiological roles of the SSTR subtypes. A key example is the impact on glucose homeostasis.
-
Hyperglycemia: A common side effect of somatostatin analogs, particularly pasireotide, is hyperglycemia. This is attributed to the inhibition of insulin secretion, which is primarily mediated by SSTR5 expressed on pancreatic β-cells. Pasireotide's high affinity for SSTR5 explains its more pronounced hyperglycemic effect compared to octreotide and lanreotide.
-
Glucagon Inhibition: The inhibition of glucagon secretion from pancreatic α-cells is predominantly mediated by SSTR2 . This can also contribute to alterations in glucose metabolism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a non-radiolabeled ligand by its ability to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., Somatostatin-14, Octreotide).
-
Add a fixed concentration of the radioligand (e.g., [¹²⁵I]this compound).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a ligand to inhibit the production of intracellular cAMP.
-
Cell Preparation:
-
Seed cells stably expressing a single SSTR subtype in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the agonist (e.g., Somatostatin-14).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production).
-
Conclusion
This compound, as a proxy for the endogenous ligand Somatostatin-14, exhibits high affinity and functional potency across all five SSTR subtypes. This pan-agonist profile makes it an excellent tool for in vitro binding studies but also highlights the potential for broad physiological effects if it were used therapeutically. In contrast, synthetic analogs like octreotide, lanreotide, and pasireotide have been engineered for greater receptor selectivity.
The off-target effects of these analogs are a direct consequence of their interaction with SSTR subtypes other than the primary therapeutic target. For instance, the hyperglycemic effects of pasireotide are strongly linked to its high affinity for SSTR5. A thorough understanding of the binding and functional characteristics of these ligands at each SSTR subtype, as detailed in this guide, is essential for interpreting experimental data, predicting potential side effects, and guiding the development of more selective and efficacious somatostatin-based therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Tyr-Somatostatin-14: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized peptides like Tyr-Somatostatin-14 are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the operational and disposal plans of this compound, establishing a foundation of trust and safety that extends beyond the product itself.
This compound is a synthetic peptide analog of somatostatin, modified with a tyrosine residue, often for the purpose of radiolabeling and use in receptor-binding assays.[1] While not broadly classified as a hazardous substance, its full toxicological properties may not be completely understood.[2] Therefore, prudent handling and disposal are crucial.
Essential Safety and Handling Precautions
Before beginning any procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific safety protocols. General best practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the peptide in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosolized particles.[3] Prevent contact with skin and eyes.[3]
-
Containment: Use sealed containers for storage and transport to prevent accidental release.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of small, research-quantity amounts of this compound.
1. Inactivation and Neutralization of Liquid Waste:
For aqueous solutions containing this compound, a chemical degradation step is recommended to ensure the peptide is denatured before disposal.
-
Chemical Hydrolysis:
-
Acid Hydrolysis: In a designated chemical fume hood, add a 1 M solution of Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for at least 24 hours in a sealed, labeled container.
-
Base Hydrolysis: Alternatively, add a 1 M solution of Sodium Hydroxide (NaOH) to the peptide solution and let it stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.
-
-
Neutralization: After the inactivation period, carefully neutralize the solution. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.
-
Aqueous Waste Disposal: Once neutralized, the solution may be permissible for drain disposal, depending on institutional and local regulations. Always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.
2. Disposal of Solid Waste:
Solid waste contaminated with this compound, such as pipette tips, vials, and gloves, should be handled as follows:
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled waste container. The label should indicate "Non-Hazardous Chemical Waste" and specify the contents.
-
Containerization: Use a durable, leak-proof container for solid waste collection.
-
Final Disposal: The sealed container should be disposed of through your institution's chemical waste management program. Do not dispose of this waste in regular trash.[2]
3. Disposal of Empty Containers:
Empty containers that previously held this compound should be managed to prevent cross-contamination.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Rinsate Collection: The rinsate from the first rinse should be collected and treated as chemical waste, following the liquid waste disposal protocol.
-
Container Disposal: After thorough rinsing and removal or defacing of the original label, the container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.
| Waste Type | Recommended Treatment | Final Disposal Route |
| Liquid Waste (Aqueous Solutions) | Chemical Hydrolysis (1M HCl or 1M NaOH for 24h), followed by Neutralization (pH 6.0-8.0) | Institutional Chemical Waste Stream (confirm drain disposal eligibility with EHS) |
| Solid Waste (Contaminated labware) | Segregation into a labeled, sealed container | Institutional Chemical Waste Program |
| Empty Containers | Triple rinse with a suitable solvent (collect first rinsate as chemical waste) | Laboratory recycling or trash (after label removal) |
Somatostatin Receptor Signaling Pathway
This compound acts as an analog to somatostatin and binds to somatostatin receptors (SSTRs), which are G protein-coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events, primarily leading to inhibitory cellular responses. The diagram below illustrates the principal signaling pathways.
Caption: Somatostatin receptor signaling pathway activated by this compound.
Experimental Workflow: Receptor Binding Assay
A common application for this compound is in competitive receptor binding assays, often using a radiolabeled form to determine the affinity of other compounds for somatostatin receptors. The following diagram outlines a typical experimental workflow for such an assay.
Caption: Experimental workflow for a competitive receptor binding assay.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining the integrity of their scientific work.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyr-Somatostatin-14
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Tyr-Somatostatin-14 is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, offering step-by-step procedural guidance to ensure a secure laboratory environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all research chemicals, as the full toxicological properties may not be thoroughly investigated. The primary risks associated with handling this peptide, particularly in its lyophilized powder form, are inhalation and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following PPE is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential splashes of solutions. |
| Face Shield | Recommended when handling the lyophilized powder or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Minimum requirement for handling. Should be inspected before use and disposed of properly after handling the material. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from accidental contact. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation. |
Operational Plan: From Receipt to Reconstitution
A systematic workflow ensures both safety and the stability of the peptide.
Step-by-Step Handling Procedure:
-
Receiving and Storage: Upon receipt, immediately store the lyophilized this compound peptide in a freezer at or below -20°C.[1]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature inside a desiccator. This prevents condensation from forming on the peptide, which can degrade it.
-
Weighing: When ready to use, weigh the desired amount of the lyophilized powder in a chemical fume hood or a designated area to minimize inhalation risk.
-
Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer is suitable. Gentle swirling or vortexing is recommended to dissolve the peptide completely.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted peptide into smaller, single-use volumes. These aliquots should then be stored at -20°C or -80°C.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Stream Management:
| Waste Type | Disposal Procedure |
| Unused Lyophilized Peptide | Dispose of as chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container. |
| Aqueous Solutions | Collect in a labeled container for chemical waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream, following institutional guidelines. |
General Disposal Guidance:
-
All waste containing this compound should be treated as chemical waste.
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
-
Never dispose of the peptide or contaminated materials in the regular trash or down the sink.
Experimental Protocols
The following provides a detailed methodology for a common experiment involving this compound: a radioligand competition binding assay. This type of assay is used to determine the binding affinity of the peptide to its receptors.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2).
Materials:
-
Cell membranes from a cell line expressing the somatostatin receptor of interest.
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
This compound (as the competitor).
-
Assay buffer (e.g., Tris-HCl or HEPES with protease inhibitors and BSA).
-
Wash buffer (ice-cold assay buffer).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of the cell membrane preparation with increasing concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time and at a controlled temperature (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can then be determined from this curve.
Quantitative Data Summary
The following table summarizes representative quantitative data that could be obtained from a radioligand competition binding assay.
| Competitor | Receptor Subtype | IC50 (nM) | Reference |
| Somatostatin-14 | Frog Pituitary | 5.6 ± 0.6 | [3] |
| [Pro2, Met13]Somatostatin-14 | Frog Pituitary | 1.2 ± 0.2 | [3] |
| Somatostatin-14 | sst4 | 1.4 | [4] |
| [D-Trp8]somatostatin | sst4 | 6.8 |
Somatostatin Signaling Pathway
This compound, being an analog of somatostatin, is expected to activate the same intracellular signaling pathways upon binding to somatostatin receptors (SSTRs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of downstream events.
The binding of somatostatin or its analogs to SSTRs leads to the activation of inhibitory G-proteins (Gi/o). This activation results in several downstream effects, including the inhibition of adenylyl cyclase, which leads to decreased intracellular cAMP levels. Additionally, SSTR activation can modulate ion channel activity, leading to a decrease in calcium influx and an increase in potassium efflux, which hyperpolarizes the cell. These signaling events ultimately culminate in the inhibition of hormone secretion and cell proliferation, and in some cases, the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
